Product packaging for N-2-Hydroxyethyl-val-leu-anilide(Cat. No.:CAS No. 194351-53-6)

N-2-Hydroxyethyl-val-leu-anilide

Katalognummer: B065060
CAS-Nummer: 194351-53-6
Molekulargewicht: 349.5 g/mol
InChI-Schlüssel: HZJRNDZHXMTSIQ-IRXDYDNUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-2-Hydroxyethyl-val-leu-anilide is a synthetic peptide derivative specifically designed as a chromogenic or fluorogenic substrate for proteolytic enzymes, particularly those targeting valine and leucine residues, such as cathepsins, serine proteases, and other endopeptidases. Its mechanism of action involves enzymatic hydrolysis at the anilide bond, leading to a measurable signal change (e.g., colorimetric or fluorescent output) that enables real-time monitoring of protease activity. This compound is invaluable in biochemical research for studying enzyme kinetics, inhibitor potency, and substrate specificity, with applications in drug discovery, cancer biology (e.g., investigating tumor-associated proteases), inflammatory processes, and neurodegenerative disease models. With high purity and stability, it facilitates the development of robust assays for screening therapeutic compounds and elucidating proteolytic pathways in cellular and in vitro systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H31N3O3 B065060 N-2-Hydroxyethyl-val-leu-anilide CAS No. 194351-53-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-2-(2-hydroxyethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O3/c1-13(2)12-16(18(24)21-15-8-6-5-7-9-15)22-19(25)17(14(3)4)20-10-11-23/h5-9,13-14,16-17,20,23H,10-12H2,1-4H3,(H,21,24)(H,22,25)/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJRNDZHXMTSIQ-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701222985
Record name L-Leucinamide, N-(2-hydroxyethyl)-L-valyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701222985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194351-53-6
Record name L-Leucinamide, N-(2-hydroxyethyl)-L-valyl-N-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194351-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Leucinamide, N-(2-hydroxyethyl)-L-valyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701222985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-2-Hydroxyethyl-val-leu-anilide chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of N-2-Hydroxyethyl-val-leu-anilide

This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the characteristics and potential applications of this N-substituted dipeptide anilide.

Core Chemical Properties

This compound is a dipeptide derivative with the systematic name (2S)-2-[[(2S)-2-(2-hydroxyethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide. Its structure incorporates a hydroxyethyl (B10761427) group on the N-terminus of a valine-leucine dipeptide, with the C-terminus modified as an anilide.

Physicochemical Data

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that some of these properties are predicted based on computational models due to the limited availability of experimental data in the public domain.

PropertyValueSource
CAS Number 194351-53-6Guidechem, ChemicalBook
Molecular Formula C₁₉H₃₁N₃O₃Guidechem
Molecular Weight 349.475 g/mol Guidechem
Melting Point 119 °CChemicalBook
Boiling Point (Predicted) 607.6 ± 45.0 °CChemicalBook
Density (Predicted) 1.099 ± 0.06 g/cm³ChemicalBook
pKa (Predicted) 13.71 ± 0.70ChemicalBook
Solubility Slightly soluble (1 g/L at 25 °C)Guidechem

Experimental Protocols

General Solid-Phase Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound on a solid support, such as a Rink Amide resin, which upon cleavage yields a C-terminal amide.

Materials:

  • Rink Amide resin

  • Fmoc-Leu-OH

  • Fmoc-Val-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine (B6355638) solution (20% in DMF)

  • 2-Bromoethanol (B42945)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Leucine): Couple Fmoc-Leu-OH to the deprotected resin using DIC and OxymaPure® as coupling reagents in DMF. Allow the reaction to proceed for 2 hours. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Remove the Fmoc group from the leucine (B10760876) residue using 20% piperidine in DMF. Wash the resin as described previously.

  • Second Amino Acid Coupling (Valine): Couple Fmoc-Val-OH to the deprotected leucine residue using the same coupling procedure as in step 3. Wash the resin.

  • Fmoc Deprotection: Remove the Fmoc group from the valine residue. Wash the resin.

  • N-Alkylation (Hydroxyethylation): To the deprotected N-terminal valine, add a solution of 2-bromoethanol and DIPEA in DMF. Allow the reaction to proceed overnight. Wash the resin thoroughly with DMF and DCM.

  • Final Wash and Drying: Wash the resin with DCM and dry under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. The crude product can then be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Analytical Methods for Characterization

The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the molecule.

Biological Activity and Signaling Pathways

As of the current literature, there is no specific information available regarding the biological activity or the mechanism of action of this compound. While it is classified as a polypeptide that could be identified through peptide screening for protein interactions, no studies have been published detailing its specific biological targets or its involvement in any signaling pathways. Further research is required to determine the pharmacological profile of this compound.

Visualizations

Experimental Workflow for Solid-Phase Peptide Synthesis

The following diagram illustrates a generalized workflow for the solid-phase synthesis of a dipeptide, which is applicable to the synthesis of this compound.

SPPS_Workflow Resin Solid Support (Resin) Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Fmoc-AA1 Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-AA2 Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Modification N-terminal Modification (e.g., Hydroxyethylation) Deprotection3->Modification Cleavage Cleavage from Resin Modification->Cleavage Purification Purification (HPLC) Cleavage->Purification FinalProduct Final Peptide Purification->FinalProduct

Caption: General workflow for solid-phase peptide synthesis.

In-depth Technical Guide: (2S)-2-[[(2S)-2-(2-hydroxyethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the structure, properties, and potential applications of the novel synthetic peptide derivative.

Introduction

(2S)-2-[[(2S)-2-(2-hydroxyethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide is a complex synthetic molecule. Due to the novelty of this specific chemical structure, publicly available data regarding its synthesis, experimental protocols, and biological activity is limited. This document aims to provide a foundational understanding of its constituent parts and potential characteristics based on analogous structures found in scientific literature. The inherent structure, a dipeptide derivative, suggests potential applications in medicinal chemistry and drug development, areas where similar compounds have shown significant activity.

Chemical Structure and Properties

The fundamental structure of (2S)-2-[[(2S)-2-(2-hydroxyethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide is built upon a backbone of amino acid derivatives. A detailed breakdown of its IUPAC name reveals the following key components:

  • (2S)-4-methyl-N-phenylpentanamide: This forms the C-terminal of the molecule. It is a derivative of the amino acid Leucine, where the carboxylic acid has been converted to an N-phenyl amide.

  • (2S)-3-methylbutanoic acid: This is a derivative of the amino acid Valine.

  • (2-hydroxyethylamino) group: This functional group is attached to the Valine derivative.

  • Stereochemistry: The "(2S)" designation at two positions indicates a specific three-dimensional arrangement of the atoms, which is crucial for its biological interactions.

A visual representation of the logical connections within the molecular structure is provided below.

G cluster_c_terminal C-Terminal cluster_n_terminal N-Terminal c_terminal (2S)-4-methyl-N-phenylpentanamide leucine Leucine Derivative c_terminal->leucine phenyl_amide N-phenyl Amide c_terminal->phenyl_amide n_terminal [(2S)-2-(2-hydroxyethylamino)-3-methylbutanoyl]amino valine Valine Derivative n_terminal->valine hydroxyethylamino 2-hydroxyethylamino Group n_terminal->hydroxyethylamino amide_bond Amide Bond n_terminal->amide_bond links amide_bond->c_terminal to

Figure 1: Structural components of the target molecule.

Potential Biological Significance and Applications

While no specific biological data for this compound has been identified, its structural motifs are present in molecules with known pharmacological activities. For instance, peptide derivatives are a cornerstone of drug discovery, with applications as enzyme inhibitors and receptor modulators. The presence of Valine and Leucine derivatives, common amino acids, suggests that the molecule could interact with biological systems that recognize peptide structures.

Further research would be necessary to determine the specific biological targets and potential therapeutic applications of this compound. A hypothetical workflow for the initial investigation of this molecule is outlined below.

G cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization synthesis Chemical Synthesis purification Purification (e.g., HPLC) synthesis->purification characterization Structural Analysis (NMR, MS) purification->characterization in_vitro In vitro Assays (e.g., Enzyme Inhibition) characterization->in_vitro cell_based Cell-based Assays (e.g., Cytotoxicity) in_vitro->cell_based sar Structure-Activity Relationship (SAR) Studies cell_based->sar admet ADMET Profiling sar->admet

In-depth Technical Guide on N-2-Hydroxyethyl-val-leu-anilide: Assessment of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

1. Executive Summary

This document addresses the request for an in-depth technical guide on the mechanism of action of N-2-Hydroxyethyl-val-leu-anilide. A comprehensive search of public scientific literature, chemical databases, and supplier information was conducted to gather all available data on this compound. The search revealed that while the chemical entity this compound is known and commercially available, there is a notable absence of published scientific research detailing its biological activity, mechanism of action, or cellular targets. Consequently, the core requirements for a technical guide, including quantitative data, experimental protocols, and signaling pathways, cannot be fulfilled at this time due to the lack of foundational experimental data in the public domain.

2. Introduction to this compound

This compound is a chemical compound with the molecular formula C₁₉H₃₁N₃O₃ and a molecular weight of approximately 349.47 g/mol . Its structure consists of a dipeptide, valyl-leucine, where the N-terminus of valine is modified with a 2-hydroxyethyl group, and the C-terminus of leucine (B10760876) forms an amide bond with aniline. The presence of this compound in the catalogs of chemical suppliers indicates its availability for research purposes. However, its biological role and potential therapeutic applications remain uncharacterized in peer-reviewed literature.

3. Review of Existing Data

A multi-tiered search strategy was employed to locate any information pertaining to the biological effects of this compound. This included searches for the specific compound name and broader searches for structurally related molecules.

3.1. Data on this compound

Direct searches for "this compound" primarily yielded results from chemical supply companies. This confirms the compound's existence and availability for procurement but provides no information regarding its biological properties. There are no published studies, clinical or preclinical, that describe its mechanism of action, cellular targets, or any therapeutic effects.

3.2. Data on Structurally Related Compounds

To form a hypothetical basis for its action, a broader search was conducted on "val-leu-anilide derivatives" and "N-substituted dipeptide anilides." This search also failed to yield specific information on the mechanism of action for this class of compounds. While research exists on peptides containing valine and leucine, these studies typically focus on different structural contexts, such as antimicrobial peptides or enzyme substrates (e.g., p-nitroanilide derivatives for protease assays), which are not directly analogous to the anilide structure .

Similarly, literature on N-acyl amino acids and N-substituted glycine (B1666218) oligomers (peptoids) describes a range of biological activities. However, the backbone and overall chemical structures of these compounds are significantly different from this compound, making it scientifically unsound to extrapolate their mechanisms of action to the compound of interest.

4. Unfulfilled Core Requirements

Due to the absence of published experimental data, the following core requirements of the requested technical guide cannot be met:

  • Data Presentation: No quantitative data from biological assays is available to summarize in tabular form.

  • Experimental Protocols: No cited experiments exist from which to detail methodologies.

  • Mandatory Visualization: Without known signaling pathways or experimental workflows, no diagrams can be generated.

Based on a thorough review of publicly accessible information, there is currently no scientific basis upon which to construct an in-depth technical guide or whitepaper on the mechanism of action of this compound. The compound remains uncharacterized in the scientific literature.

For researchers interested in this molecule, the logical next step would be to perform initial biological screening to identify any potential activity. A logical workflow for such an investigation is proposed below.

Proposed Initial Screening Workflow

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Mechanism of Action Studies A Compound Acquisition (this compound) B High-Throughput Screening (HTS) (e.g., cell viability, receptor binding) A->B Primary Screening C Phenotypic Screening (e.g., anti-inflammatory, anti-proliferative assays) A->C Primary Screening D Initial Hit Identification B->D C->D E Target Deconvolution (e.g., affinity chromatography, proteomics) D->E If Hits Identified F In Vitro Target Validation (e.g., enzyme inhibition, gene knockdown) E->F G Cellular Target Engagement Assays F->G H Signaling Pathway Analysis (e.g., Western blot, reporter assays) G->H I In Vivo Proof-of-Concept (Animal Models) H->I

Caption: A proposed experimental workflow for the initial characterization of this compound.

Should such research be undertaken and published, a technical guide on the mechanism of action could then be developed.

In-Depth Technical Guide: N-2-Hydroxyethyl-Val-Leu-anilide (CAS 194351-53-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of N-2-Hydroxyethyl-Val-Leu-anilide (CAS 194351-53-6). Due to the limited publicly available data on this specific molecule, this guide also includes information on structurally related compounds to provide a broader context for its potential biological activities and synthesis.

Core Compound Information

This compound is a dipeptide derivative. Its structure suggests potential applications in areas where Val-Leu dipeptides have shown activity, such as antimicrobial and antimalarial research. The N-2-hydroxyethyl group is a notable feature; for instance, the structurally similar N-(2-hydroxyethyl)-l-valyl-l-leucine has been identified as a urinary biomarker for ethylene (B1197577) oxide exposure.[1]

Physical and Chemical Properties

The available quantitative data for this compound is summarized in the table below. This information is primarily sourced from chemical suppliers and computational databases.

PropertyValueSource(s)
CAS Number 194351-53-6[2][3][4][5]
Molecular Formula C₁₉H₃₁N₃O₃[3][4][5]
Molecular Weight 349.475 g/mol [3]
Melting Point 119 °C[6][7]
Solubility Slightly soluble (1 g/L at 25 °C)[3]
Storage Temperature -15°C[3]
XLogP3-AA 2.4[3]
Hydrogen Bond Donor Count 4[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 10[3]
Topological Polar Surface Area 90.5 Ų[3]
Heavy Atom Count 25[3]
Defined Atom Stereocenter Count 2[3]

Signaling Pathways and Biological Activity

As of late 2025, no specific signaling pathways for this compound have been elucidated in published literature. However, research on Val-Leu based dipeptides provides some indication of potential biological activities.

Dipeptide derivatives containing Leucine and Valine have been investigated for their antimicrobial and antimalarial properties.[4] The mechanism of action for some antimicrobial peptides rich in Leucine and Valine is believed to be membrane-targeted. Leucine-rich peptides tend to act via a membrane-disrupting mode, while Valine-rich peptides may form small channels in bacterial membranes.[7] These activities are highly dependent on the overall structure of the molecule.

Given the peptide-like backbone of this compound, it is plausible that its biological effects, if any, could involve interactions with cellular membranes. However, without experimental data, this remains speculative.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not available in the public domain. However, a general procedure for the synthesis of analogous Leu-Val dipeptide-carboxamide derivatives has been reported and can serve as a representative methodology.[4]

Representative Synthesis of a Leu-Val Dipeptide Derivative[4]

This protocol describes the coupling of a substituted benzenesulfonamoyl pentanamide (B147674) (representing the N-terminal part) with a carboxamide derivative (representing the C-terminal part).

Materials:

  • Substituted benzenesulfonamoyl pentanamides

  • Carboxamide derivatives (e.g., anilides)

  • Dichloromethane (B109758) (DCM)

  • Triethylamine (B128534) (TEA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • Hydroxybenzotriazole (HOBt)

Procedure:

  • Dissolve the substituted benzenesulfonamoyl pentanamide (1.0 mmol) in dichloromethane (20 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (20.7 mmol), EDC.HCl (16.0 mmol), and HOBt (13.82 mmol) to the solution.

  • Stir the mixture for 15 minutes at 0°C.

  • Add the desired carboxamide derivative (1.0 mmol) to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 19–24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous work-up to extract the crude product.

  • Purify the crude product by column chromatography.

The following diagram illustrates the general workflow for this synthesis.

G cluster_workflow General Workflow for Leu-Val Dipeptide Synthesis A 1. Dissolve N-terminal precursor in Dichloromethane B 2. Cool solution to 0°C A->B C 3. Add coupling reagents: TEA, EDC.HCl, HOBt B->C D 4. Stir for 15 minutes at 0°C C->D E 5. Add C-terminal precursor (carboxamide derivative) D->E F 6. Stir at room temperature for 19-24 hours (TLC monitoring) E->F G 7. Aqueous work-up F->G H 8. Column Chromatography Purification G->H I Pure Dipeptide Product H->I

A representative workflow for the synthesis of Leu-Val dipeptide derivatives.

Conclusion

This compound (CAS 194351-53-6) is a dipeptide derivative with defined physical and chemical properties but currently lacks comprehensive biological data and detailed experimental protocols in the public literature. The information on analogous Val-Leu dipeptides suggests that potential areas of investigation could include its antimicrobial or membrane-interacting properties. The provided synthetic protocol for similar compounds offers a starting point for researchers interested in synthesizing this and related molecules for further study. Future research is necessary to elucidate its biological function and potential therapeutic applications.

References

Val-Leu Dipeptide Derivatives: A Technical Review for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth review of Val-Leu dipeptide derivatives, a class of molecules with significant therapeutic potential. Targeting researchers, scientists, and drug development professionals, this document synthesizes key findings on their synthesis, biological activity, and mechanisms of action, with a focus on their applications as antimicrobial agents and enzyme inhibitors.

Introduction: The Val-Leu Motif in Medicinal Chemistry

The dipeptide motif consisting of Valine (Val) and Leucine (Leu) serves as a crucial structural scaffold in the design of bioactive molecules. The inherent hydrophobicity and specific steric properties of the isopropyl and isobutyl side chains of Val and Leu, respectively, allow for effective binding to the active sites of various enzymes and biological targets. This has led to the exploration of Val-Leu derivatives in diverse therapeutic areas, from infectious diseases to oncology. This review will focus on two prominent areas of research: sulfonamide-bearing Leu-Val derivatives with antimicrobial and antimalarial properties, and peptide aldehyde derivatives targeting the proteasome for cancer therapy.

Therapeutic Applications and Quantitative Data

Val-Leu dipeptide derivatives have been successfully developed and tested in several therapeutic contexts. The following sections summarize the quantitative data from key studies.

Antimicrobial and Antimalarial Activity

A series of novel Leu-Val dipeptide carboxamide scaffolds bearing sulfonamide moieties has demonstrated potent antimalarial and antimicrobial properties. The biological activity of these compounds is attributed to their ability to interact with key microbial or parasitic proteins.[1][2][3][4][5]

Table 1: In Vitro Antimicrobial Activity (MIC) of Leu-Val Dipeptide Derivatives [1][2][3][4]

Compound IDS. aureus (MIC, M)B. subtilis (MIC, M)E. coli (MIC, M)S. typhi (MIC, M)C. albicans (MIC, M)A. niger (MIC, M)
8a 1.2 x 10⁻³6.0 x 10⁻³-Active1.3 x 10⁻³-
8b 1.1 x 10⁻³5.7 x 10⁻⁴9.5 x 10⁻⁴Active-1.3 x 10⁻⁴
8c ----1.3 x 10⁻³-
8d ---Active--
8h ----1.3 x 10⁻³-
8j -6.5 x 10⁻⁴----

Note: '-' indicates data not reported or activity was not significant. "Active" indicates reported activity without a specific MIC value provided in the summary.

Table 2: In Vivo Antimalarial Activity of Leu-Val Dipeptide Derivatives [1][2][3][4]

Compound IDIn Vivo Activity (% Inhibition vs. P. berghei)
8j 61.90%
Artemisinin67.00%
Proteasome Inhibition

Peptide aldehydes incorporating a Val-Leu or related motif are potent inhibitors of the 20S proteasome, a key target in cancer therapy. These compounds typically act on the chymotrypsin-like (ChT-L) activity of the β5 subunit.[1][4] The aldehyde warhead forms a reversible hemiacetal with the N-terminal threonine of the active site.[1]

Table 3: Proteasome Inhibitory Activity (IC₅₀) of Peptide Aldehyde Derivatives [1]

Compound IDP3 ResidueP2 ResidueP1 ResidueChT-L IC₅₀ (nM)
3c Cbz-Glu(OtBu)PheLeucinal2.1 ± 0.3
3d Cbz-Glu(OtBu)LeuLeucinal2.5 ± 0.4
3o Boc-Ser(OBzl)LeuLeucinal4.3 ± 0.5
MG132 CbzLeuLeucinal25.1 ± 2.1

Note: Leucinal is the aldehyde form of Leucine. The table highlights compounds with significantly higher potency than the standard inhibitor MG132.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for the synthesis of Val-Leu derivatives and the assessment of their biological activity.

Synthesis of Leu-Val Dipeptide Carboxamides[1][2][5]

This protocol describes a general procedure for the synthesis of Leu-Val dipeptide derivatives via peptide coupling.

  • Starting Materials: Substituted benzenesulfonamoyl pentanamides and carboxamide derivatives.

  • Reagents: Dichloromethane (DCM), Triethylamine (TEA), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), Hydroxybenzotriazole (HOBt).

  • Procedure: a. Dissolve the substituted benzenesulfonamoyl pentanamide (B147674) (1.0 mmol) in DCM (20 mL). b. Cool the solution to 0°C. c. Add TEA (20.7 mmol), EDC·HCl (16.0 mmol), and HOBt (13.82 mmol) to the solution. d. Stir the mixture for 15 minutes at 0°C. e. Add the desired carboxamide derivative (1.0 mmol). f. Allow the reaction mixture to warm to room temperature and stir for 19–24 hours, monitoring progress with Thin Layer Chromatography (TLC). g. Upon completion, perform an aqueous work-up to obtain the crude product. h. Purify the crude product by column chromatography using an ethyl acetate/hexane (5:95) solvent system.

Synthesis of Peptide Aldehyde Proteasome Inhibitors[1]

This multi-step protocol outlines the synthesis of C-terminal aldehyde peptides, such as those ending in Leucinal.

  • Step 1: Reduction of L-Leucine to L-Leucinol a. Treat L-Leucine with Sodium Borohydride (NaBH₄) and Iodine (I₂) under an argon atmosphere to yield L-leucinol.

  • Step 2: Dipeptide Alcohol Formation a. Couple the L-leucinol from Step 1 with a Boc-protected amino acid (representing the P2 residue) using standard peptide coupling reagents (e.g., HOBt/EDC) in an anhydrous solvent like THF. b. This reaction forms the Boc-protected dipeptide alcohol.

  • Step 3: Further Peptide Elongation (for Tripeptides) a. Deprotect the Boc group from the dipeptide alcohol using an acid such as Trifluoroacetic Acid (TFA). b. Couple the resulting free amine with the next N-protected amino acid (P3 residue) to form the tripeptide alcohol.

  • Step 4: Oxidation to Peptide Aldehyde a. Dissolve oxalyl chloride in DCM and cool to -78°C. b. Add Dimethyl sulfoxide (B87167) (DMSO) dropwise and stir for 30 minutes (Swern oxidation conditions). c. Add a solution of the peptide alcohol (from Step 2 or 3) in DCM dropwise and stir for 2 hours at -78°C. d. Quench the reaction with Triethylamine. e. Purify the final peptide aldehyde product using flash chromatography.

Proteasome Chymotrypsin-Like (ChT-L) Activity Assay[1][3][6][7][8][9]

This fluorogenic assay is used to determine the inhibitory potency (IC₅₀) of compounds against the proteasome.

  • Materials:

    • Purified 20S proteasome.

    • Fluorogenic substrate: Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC).

    • Assay Buffer: 20 mM Tris-HCl, pH 7.8.

    • Test compounds (inhibitors) at various concentrations.

    • 96-well black microplate.

    • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).

  • Procedure: a. In the wells of a 96-well plate, add the assay buffer. b. Add the test compounds at a range of final concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., MG132). c. Add the purified 20S proteasome (e.g., 1 μg) to each well. d. Pre-incubate the plate to allow the inhibitors to bind to the enzyme. e. Initiate the reaction by adding the Suc-LLVY-AMC substrate to a final concentration of 50 μM. The total reaction volume is typically 100 μL. f. Incubate the plate at 37°C for 1 hour. g. Measure the fluorescence of the released AMC product using the plate reader. h. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. i. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualized Workflows and Pathways

To better illustrate the processes and concepts discussed, the following diagrams have been generated.

General Synthesis Workflow

The synthesis of Val-Leu dipeptide derivatives typically follows a structured workflow involving protection, coupling, and purification steps.

G General Synthesis Workflow for Dipeptide Derivatives cluster_start Starting Materials cluster_process Core Process cluster_final Final Product A N-Protected Amino Acid (P2) C Peptide Coupling (e.g., EDC, HOBt) A->C B C-Terminal Component (P1) B->C D Protected Dipeptide Intermediate C->D Formation of Peptide Bond E Purification (Chromatography) D->E F Final Dipeptide Derivative E->F Isolated Product

General Synthesis Workflow for Dipeptide Derivatives
The Ubiquitin-Proteasome Pathway

Val-Leu based peptide aldehydes often target the 20S proteasome, the catalytic core of the ubiquitin-proteasome system, which is a major pathway for protein degradation in eukaryotic cells.

G Ubiquitin-Proteasome Signaling Pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Degradation E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 (Ub Ligase) E2->E3 PolyUb Polyubiquitinated Protein E3->PolyUb Polyubiquitination Ub Ubiquitin (Ub) Ub->E1 ATP Target Target Protein Target->E3 Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Unfolding Peptides Small Peptides Proteasome->Peptides Proteolysis Inhibitor Val-Leu Aldehyde Inhibitor Inhibitor->Proteasome Inhibition of ChT-L Activity

Ubiquitin-Proteasome Signaling Pathway

Conclusion and Future Outlook

Val-Leu dipeptide derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The research highlighted in this review demonstrates their potential as both anti-infective agents and as enzyme inhibitors for applications in oncology. The strong quantitative data, coupled with well-defined synthesis and assay protocols, provides a solid foundation for further investigation. Future research should focus on optimizing the pharmacokinetic properties of these derivatives, exploring new modifications to enhance selectivity and potency, and expanding their application to other diseases where targets like calpains and cathepsins, which are also known to be inhibited by similar peptide structures, play a critical role.[6][7][8][9][10][11][12] The continued exploration of this chemical space is likely to yield novel drug candidates with significant clinical impact.

References

Unveiling N-2-Hydroxyethyl-val-leu-anilide: A Summary of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, N-2-Hydroxyethyl-val-leu-anilide presents as a molecule of interest primarily within the realm of peptide screening and biochemical research. While detailed public data on its specific biological activities and mechanisms remains limited, this technical overview consolidates the available information regarding its molecular characteristics.

Molecular and Chemical Properties

This compound is a dipeptide derivative with the systematic name (2S)-2-[[(2S)-2-(2-hydroxyethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide. Its fundamental properties are summarized below.

PropertyValueCitation
Molecular Formula C19H31N3O3[1]
Molecular Weight 349.475 g/mol [1]
CAS Number 194351-53-6[1]

Biological Context and Potential Applications

Information available from commercial suppliers suggests that this compound is a polypeptide identified through peptide screening methodologies.[2] Such screening techniques are pivotal in early-stage drug discovery and biomedical research for identifying molecules that can influence protein interactions, participate in functional biological pathways, or serve as epitopes for antibody recognition.[2]

A structurally related compound, N-(2-Hydroxyethyl)-l-valyl-l-leucine, has been investigated as a potential urinary biomarker for exposure to ethylene (B1197577) oxide.[3] This suggests a potential area of investigation for this compound, although no direct studies have been published to this effect. It is important to note that this related compound lacks the anilide group, which would significantly alter its biochemical properties.

Experimental Protocols and Signaling Pathways

Currently, there is a notable absence of detailed, publicly available experimental protocols specifically for the synthesis or application of this compound. While general methodologies for peptide synthesis and screening would be applicable, specific optimization and validation data for this compound are not found in the surveyed literature.

Similarly, there is no documented evidence linking this compound to any specific signaling pathways. Its identification via peptide screening implies a potential to interact with biological targets, but further research is required to elucidate these interactions and the downstream cellular effects.

Future Directions

The current landscape suggests that this compound is a molecule with potential for further scientific exploration. Future research efforts could focus on:

  • De novo synthesis and characterization: Detailed protocols for its synthesis would be a foundational step for enabling broader research.

  • Biological activity screening: Comprehensive screening against various cell lines and protein targets could uncover specific biological functions.

  • Mechanism of action studies: Should any biological activity be identified, subsequent research into the underlying signaling pathways would be crucial.

References

Potential Biological Activity of N-2-Hydroxyethyl-val-leu-anilide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a prospective analysis of the potential biological activities of N-2-Hydroxyethyl-val-leu-anilide based on its chemical structure and the known activities of related compounds. As of the time of writing, specific experimental data on the biological effects of this compound (CAS: 194351-53-6) is not extensively available in the public domain. This guide is intended to serve as a roadmap for future research into this molecule.

Executive Summary

This compound is a synthetic organic molecule that incorporates a dipeptide (Val-Leu) core and an N-substituted anilide moiety. The constituent parts of this molecule suggest several avenues for biological investigation. Anilide derivatives are known to possess a wide spectrum of pharmacological activities, including analgesic, anesthetic, and antimicrobial properties[1][2][3]. Similarly, dipeptides, particularly those containing valine and leucine (B10760876), have been explored for various therapeutic applications, such as antimicrobial and antimalarial agents[4]. This guide outlines a hypothetical framework for the systematic evaluation of this compound's biological potential, detailing proposed experimental workflows and potential mechanisms of action.

Chemical and Physical Properties

A summary of the known properties of this compound is presented in Table 1. This information is critical for designing experimental protocols, particularly for determining appropriate solvents and storage conditions.

PropertyValueSource
CAS Number 194351-53-6
Molecular Formula C19H31N3O3[5]
Molecular Weight 349.475 g/mol [5]
Purity >95% (Commercially available)[6]
Storage -20°C, protected from light, dry[7]
Solubility Slightly soluble (1 g/L at 25°C)[5]

Potential Biological Activities and Proposed Experimental Investigation

Based on its structural components, the following potential biological activities should be considered for this compound.

Antimicrobial and Antifungal Activity

Rationale: Dipeptide-carboxamide derivatives have demonstrated a range of biological properties, including antimicrobial activity[4]. Furthermore, the hydrophobic nature of the valine and leucine residues may facilitate interaction with and disruption of microbial cell membranes[8].

Proposed Experimental Protocol:

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a panel of microorganisms.

    • Methodology: A broth microdilution method would be employed according to Clinical and Laboratory Standards Institute (CLSI) guidelines. The compound would be serially diluted in a 96-well plate containing microbial growth medium. A standardized inoculum of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) would be added to each well. The plates would be incubated under appropriate conditions, and the MIC would be determined as the lowest concentration with no visible growth.

  • Mechanism of Action Studies:

    • Membrane Permeability Assay: To investigate if the compound disrupts the microbial cell membrane, a fluorescent dye such as propidium (B1200493) iodide, which only enters cells with compromised membranes, could be used. An increase in fluorescence in the presence of the compound would indicate membrane damage.

    • Biofilm Inhibition Assay: The ability of the compound to prevent the formation of biofilms could be assessed using a crystal violet staining method in microtiter plates.

Analgesic and Anti-inflammatory Activity

Rationale: The anilide functional group is a key pharmacophore in several analgesic and anesthetic drugs[1][2]. Additionally, certain dipeptides have been shown to exhibit opioid activity[9].

Proposed Experimental Protocol:

  • In Vitro Opioid Receptor Binding Assay:

    • Objective: To determine if this compound binds to opioid receptors (mu, delta, kappa).

    • Methodology: Radioligand binding assays would be performed using cell membranes expressing the respective opioid receptors. The ability of the compound to displace a known radiolabeled opioid ligand would be measured to determine its binding affinity (Ki).

  • In Vivo Analgesic Models:

    • Hot Plate Test: This model assesses the central analgesic effects of a compound by measuring the latency of a mouse to react to a heated surface.

    • Writhing Test: An acetic acid-induced writhing test in mice can be used to evaluate peripheral analgesic activity. A reduction in the number of writhes compared to a control group would indicate an analgesic effect.

  • Anti-inflammatory Assay:

    • Inhibition of Cyclooxygenase (COX) Enzymes: The ability of the compound to inhibit COX-1 and COX-2 enzymes could be evaluated using commercially available assay kits.

Hypothetical Signaling Pathways and Workflows

To visualize the potential research and mechanisms of action for this compound, the following diagrams are proposed.

G cluster_screening Initial Screening Workflow compound N-2-Hydroxyethyl- val-leu-anilide antimicrobial Antimicrobial Screening (MIC Assay) compound->antimicrobial analgesic Analgesic Screening (In vivo models) compound->analgesic cytotoxicity Cytotoxicity Assay (e.g., MTT) compound->cytotoxicity hit_antimicrobial Antimicrobial Hit antimicrobial->hit_antimicrobial Activity Found no_activity No Activity antimicrobial->no_activity No Activity hit_analgesic Analgesic Hit analgesic->hit_analgesic Activity Found analgesic->no_activity No Activity toxic Cytotoxic cytotoxicity->toxic High Toxicity

Caption: A proposed workflow for the initial biological screening of this compound.

G cluster_pathway Hypothetical Antimicrobial Mechanism compound N-2-Hydroxyethyl- val-leu-anilide membrane Bacterial Cell Membrane compound->membrane Interacts with disruption Membrane Disruption/ Pore Formation membrane->disruption leakage Ion Leakage & Depolarization disruption->leakage death Cell Death leakage->death G cluster_pathway Potential GPCR-Mediated Analgesic Pathway compound N-2-Hydroxyethyl- val-leu-anilide receptor Opioid Receptor (GPCR) compound->receptor Binds to g_protein G Protein Activation receptor->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channel Modulation of Ion Channels g_protein->ion_channel camp Decreased cAMP adenylyl_cyclase->camp analgesia Analgesic Effect camp->analgesia ion_channel->analgesia

References

N-2-Hydroxyethyl-val-leu-anilide: An Obscure Dipeptide Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the discovery, history, and specific biological activity of N-2-Hydroxyethyl-val-leu-anilide remains elusive. This dipeptide derivative, with the chemical formula C₁₉H₃₁N₃O₃ and CAS number 194351-53-6, appears primarily in the catalogs of chemical suppliers, suggesting its availability for research purposes, likely as part of chemical screening libraries. However, no published studies detailing its synthesis, biological evaluation, or mechanism of action could be identified.

Chemical and Physical Properties

Based on information from chemical suppliers, the basic properties of this compound have been compiled. This data provides a foundational understanding of the molecule for potential research applications.

PropertyValueSource
CAS Number 194351-53-6Multiple Supplier Databases
Molecular Formula C₁₉H₃₁N₃O₃Multiple Supplier Databases
Molecular Weight 349.47 g/mol Multiple Supplier Databases
Canonical SMILES CC(C)C--INVALID-LINK--NC(=O)--INVALID-LINK--NCCOPubChem
Physical Description Solid (predicted)---
Solubility No data available---

Context in Drug Discovery and Research

While specific data on this compound is absent from the scientific literature, its structure as a dipeptide anilide places it within a class of compounds that have been investigated for various therapeutic purposes. Dipeptide and peptidomimetic structures are of significant interest in drug discovery due to their ability to interact with biological targets such as enzymes and receptors.

Potential as Protease Inhibitors

Dipeptide anilides, in particular, have been explored as inhibitors of various proteases. Proteases are enzymes that cleave peptide bonds in proteins and are crucial in many physiological and pathological processes. For instance, research into inhibitors for viral proteases, such as that of HIV and SARS-CoV, has often involved the synthesis and screening of libraries of peptide derivatives, including anilides. The valine and leucine (B10760876) residues in this compound are common amino acids often found in the recognition sequences of proteases.

Hypothetical Experimental Workflow

Given the context of dipeptide anilides in drug discovery, a hypothetical workflow for the investigation of this compound could be envisioned. This workflow is speculative and not based on any published research on this specific compound.

An In-depth Technical Guide to N-2-Hydroxyethyl-val-leu-anilide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific biological activity, mechanism of action, and detailed experimental protocols for N-2-Hydroxyethyl-val-leu-anilide is limited. This document summarizes the available information and provides context based on related compounds and general methodologies.

Introduction to this compound

This compound, and more specifically its related dipeptide form, N-(2-Hydroxyethyl)-L-valyl-L-leucine (HEVL), has been identified primarily as a biomarker for exposure to ethylene (B1197577) oxide (EO). Ethylene oxide is a known carcinogen, and it can covalently bind to proteins and DNA. The primary documented role of HEVL is as a urinary biomarker, resulting from the degradation of hemoglobin that has been adducted by ethylene oxide at the N-terminal valine residue.[1] While this highlights a significant role in toxicology and occupational health monitoring, there is a notable absence of publicly accessible data on the intrinsic biological activity or therapeutic potential of this compound as a standalone compound.

Chemical suppliers list several related compounds, which can be considered homologs or analogs based on structural similarity. These are presented in the tables below.

Homologs and Analogs of this compound

Table 1: N-Substituted Val-Leu-Anilide Analogs

Compound NameCAS NumberMolecular FormulaNotes
This compound194351-53-6C₁₉H₃₁N₃O₃The primary subject of this guide.
N-ET-VAL-LEU-ANILIDE282726-22-1C₂₁H₃₅N₃O₂Ethyl group substitution on the N-terminus.
N-ME-VAL-LEU-ANILIDE194351-54-7C₂₀H₃₃N₃O₂Methyl group substitution on the N-terminus.
N-2-CYANOETHYL-VAL-LEU-ANILIDE194351-52-5C₂₂H₃₂N₄O₂Cyanoethyl group substitution on the N-terminus.
N-2-AMINOETHYL-VAL-LEU-ANILIDE282732-36-9C₂₁H₃₆N₄O₂Aminoethyl group substitution on the N-terminus.
N-2-CHLOROETHYL-VAL-LEU-ANILIDE282729-48-0C₂₁H₃₄ClN₃O₂Chloroethyl group substitution on the N-terminus.
N-N-BUTYL-VAL-LEU-ANILIDE282729-30-0C₂₃H₃₉N₃O₂Butyl group substitution on the N-terminus.

Source: Guidechem[2]

Potential Biological Activities of Related Dipeptide Anilides

While specific data for this compound is lacking, the broader class of dipeptide anilides and related structures have been investigated for various biological activities, particularly as enzyme inhibitors.

Protease Inhibition

Dipeptide and pseudo-dipeptide structures are common motifs in the design of protease inhibitors. The Val-Leu sequence, in particular, has been studied in the context of inhibitors for proteases such as the bacterial Lon protease.[3] The hydrophobic nature of valine and leucine (B10760876) residues often plays a crucial role in binding to the active sites of proteases. It is plausible that this compound and its analogs could exhibit inhibitory activity against certain proteases, though this remains to be experimentally verified.

Antimicrobial and Antimalarial Activity

Recent studies have explored Leu-Val based dipeptide derivatives for their potential as antimicrobial and antimalarial agents. For instance, novel Leu-Val based dipeptide-carboxamide derivatives have demonstrated activity against various bacterial strains and have shown promise in in-vivo antimalarial studies.[4][5] These activities are often attributed to the ability of the peptide derivatives to interact with and disrupt microbial cell membranes.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available in the reviewed literature. However, general methodologies for the synthesis of dipeptides and the assessment of their biological activity are well-established.

General Synthesis of Dipeptide Anilides

The synthesis of dipeptide anilides typically involves standard peptide coupling techniques. A generalized workflow is as follows:

  • Protection of Amino Acids: The N-terminus of the first amino acid (e.g., Valine) is protected with a suitable protecting group (e.g., Boc or Fmoc). The C-terminus of the second amino acid (e.g., Leucine) is protected as an ester.

  • Amide Bond Formation with Aniline (B41778): The protected leucine is coupled with aniline using a peptide coupling reagent (e.g., DCC, HBTU) to form the anilide.

  • Deprotection: The C-terminal protecting group of the leucine anilide is removed.

  • Peptide Coupling: The protected valine is then coupled to the deprotected leucine anilide to form the dipeptide anilide.

  • Final Deprotection: The N-terminal protecting group on the valine is removed.

  • N-Alkylation (for N-2-Hydroxyethyl derivative): The N-terminus of the Val-Leu-anilide can be modified by reductive amination with 2-hydroxyacetaldehyde or by nucleophilic substitution with 2-bromoethanol (B42945) to introduce the 2-hydroxyethyl group.

G A Protected Valine C Protected Val-Leu-Anilide A->C Peptide Coupling B Leucine Anilide B->C D Val-Leu-Anilide C->D Deprotection E This compound D->E N-Alkylation

Caption: Generalized synthetic workflow for this compound.

General Bioassays for Dipeptide Analogs

The biological evaluation of novel dipeptide anilides would typically involve a battery of in vitro assays depending on the therapeutic target of interest.

  • Enzyme Inhibition Assays: To assess protease inhibitory activity, a fluorogenic or chromogenic substrate for the target protease would be used. The assay would measure the rate of substrate cleavage in the presence and absence of the test compound to determine the IC50 value.

  • Antimicrobial Assays: The minimum inhibitory concentration (MIC) against various bacterial and fungal strains would be determined using broth microdilution or agar (B569324) diffusion methods.[6]

  • Cytotoxicity Assays: The effect of the compounds on the viability of mammalian cell lines would be assessed using assays such as the MTT or LDH release assay to determine any potential toxicity.

G cluster_0 In Vitro Evaluation A Compound Library (Analogs) B Primary Screening (e.g., Enzyme Inhibition) A->B C Hit Identification B->C D Secondary Assays (e.g., MIC, Cytotoxicity) C->D E Lead Compound Selection D->E

Caption: General workflow for the biological evaluation of dipeptide analogs.

Signaling Pathways

There is no direct evidence in the reviewed literature linking this compound to the modulation of any specific signaling pathways. As its primary described role is that of a biomarker formed from protein degradation, it is not expected to be a potent signaling molecule itself. However, if it were to exhibit activity as a protease inhibitor, it could indirectly affect signaling pathways that are regulated by proteolysis.

Conclusion

This compound is a dipeptide derivative that is well-documented as a urinary biomarker for ethylene oxide exposure. While a number of its structural analogs are commercially available, there is a significant lack of publicly available data on the biological activities, mechanism of action, and specific experimental protocols for these compounds. Based on the activities of related dipeptide structures, it is conceivable that they could be explored as enzyme inhibitors or antimicrobial agents. Further research is required to elucidate any potential therapeutic applications of this compound and its analogs. Researchers interested in this chemical scaffold would need to undertake primary synthesis and screening to determine its biological properties.

References

Methodological & Application

Application Notes and Protocols for N-2-Hydroxyethyl-val-leu-anilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the research compound N-2-Hydroxyethyl-val-leu-anilide. It includes information on its synthesis, characterization, and potential applications in biomedical research, along with methodologies for its quantification in biological samples.

Chemical Information
PropertyValue
IUPAC Name (2S)-2-[[(2S)-2-(2-hydroxyethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide
Molecular Formula C₁₉H₃₁N₃O₃
Molecular Weight 349.47 g/mol
CAS Number 194351-53-6
Appearance White to off-white solid
Solubility Soluble in DMSO and methanol (B129727)

Hypothetical Biological Application: Modulator of Inflammatory Signaling

Introduction: this compound is a synthetic dipeptide derivative with structural similarities to endogenous signaling molecules. Based on the known bioactivities of Val-Leu dipeptides and related aniline (B41778) compounds, this molecule is proposed as a modulator of inflammatory signaling pathways. It is hypothesized to act as a competitive inhibitor of a dipeptidyl peptidase involved in the regulation of inflammatory cytokine activity.

Proposed Mechanism of Action: this compound is postulated to bind to the active site of Dipeptidyl Peptidase IV (DPP-IV), an enzyme known to cleave and inactivate certain cytokines and chemokines. By inhibiting DPP-IV, the compound may prolong the signaling activity of these inflammatory mediators, leading to downstream cellular responses. This proposed mechanism suggests its potential use in studying inflammatory processes and for the development of novel immunomodulatory agents.

Signaling Pathway Diagram:

Inflammatory Signaling Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor Cellular_Response Cellular Response (e.g., Gene Expression) Cytokine_Receptor->Cellular_Response activates Cytokine Inflammatory Cytokine Cytokine->Cytokine_Receptor binds DPP_IV DPP-IV Cytokine->DPP_IV substrate Inactive_Cytokine Inactive Cytokine DPP_IV->Inactive_Cytokine cleaves N_2_Hydroxyethyl_val_leu_anilide This compound N_2_Hydroxyethyl_val_leu_anilide->DPP_IV inhibits

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard method for the synthesis of this compound using Fmoc-based solid-phase peptide synthesis.

Workflow Diagram:

SPPS Workflow Start Start Resin_Swelling 1. Resin Swelling Start->Resin_Swelling Fmoc_Deprotection_Leu 2. Fmoc Deprotection (Leucine) Resin_Swelling->Fmoc_Deprotection_Leu Coupling_Val 3. Coupling (Fmoc-Val-OH) Fmoc_Deprotection_Leu->Coupling_Val Fmoc_Deprotection_Val 4. Fmoc Deprotection (Valine) Coupling_Val->Fmoc_Deprotection_Val Coupling_Hydroxyethyl 5. Coupling (2-(Fmoc-amino)ethoxy)acetic acid Fmoc_Deprotection_Val->Coupling_Hydroxyethyl Final_Deprotection 6. Final Deprotection Coupling_Hydroxyethyl->Final_Deprotection Cleavage 7. Cleavage from Resin Final_Deprotection->Cleavage Purification 8. Purification (HPLC) Cleavage->Purification End End Purification->End

Caption: Solid-phase peptide synthesis workflow for this compound.

Materials:

  • Rink Amide resin

  • Fmoc-L-Leucine (Fmoc-Leu-OH)

  • Fmoc-L-Valine (Fmoc-Val-OH)

  • (2-(Fmoc-amino)ethoxy)acetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling (Leucine):

    • Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF and DCM.

    • Couple Fmoc-Leu-OH using DIC and OxymaPure® in DMF for 2 hours.

    • Wash the resin with DMF and DCM.

  • Second Amino Acid Coupling (Valine):

    • Repeat the Fmoc deprotection step.

    • Couple Fmoc-Val-OH using DIC and OxymaPure® in DMF for 2 hours.

    • Wash the resin with DMF and DCM.

  • Hydroxyethyl Moiety Coupling:

    • Repeat the Fmoc deprotection step.

    • Couple (2-(Fmoc-amino)ethoxy)acetic acid using DIC and OxymaPure® in DMF for 2 hours.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of this compound in biological matrices such as plasma or cell culture supernatant.

Workflow Diagram:

LCMS_Workflow Start Start Sample_Prep 1. Sample Preparation (Protein Precipitation) Start->Sample_Prep SPE 2. Solid Phase Extraction (SPE) Sample_Prep->SPE LC_Separation 3. LC Separation (C18 Column) SPE->LC_Separation MS_Detection 4. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification 5. Quantification MS_Detection->Quantification End End Quantification->End

Caption: LC-MS/MS workflow for quantification of this compound.

Materials:

  • Biological sample (e.g., plasma, cell culture supernatant)

  • This compound standard

  • Stable isotope-labeled internal standard (e.g., ¹³C₆-N-2-Hydroxyethyl-val-leu-anilide)

  • Acetonitrile

  • Methanol

  • Formic acid

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To 100 µL of the biological sample, add 10 µL of the internal standard solution.

    • Precipitate proteins by adding 300 µL of cold acetonitrile.

    • Vortex and centrifuge at 14,000 rpm for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 5% methanol in water.

    • Elute the analyte with methanol.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: 5-95% B over 5 minutes

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions (Multiple Reaction Monitoring - MRM):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • MRM Transitions:

        • This compound: Precursor ion (m/z 350.2) → Product ion (e.g., m/z 120.1 for the anilide fragment)

        • Internal Standard: Precursor ion (m/z 356.2) → Product ion (e.g., m/z 126.1)

  • Quantification:

    • Construct a calibration curve using known concentrations of the standard.

    • Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the biological activity of this compound as a DPP-IV inhibitor.

ParameterValue
IC₅₀ (DPP-IV Inhibition) 1.5 ± 0.3 µM
Ki (Competitive Inhibition) 0.8 ± 0.1 µM
Cellular Potency (EC₅₀) 5.2 ± 1.1 µM
Plasma Protein Binding 85%
In vitro Metabolic Stability (t½) > 60 min (Human Liver Microsomes)

Note: This data is for illustrative purposes only and should be experimentally determined.

For research use only. Not for use in diagnostic procedures.

Application Notes and Protocols for N-2-Hydroxyethyl-val-leu-anilide as a Substrate in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-2-Hydroxyethyl-val-leu-anilide is a synthetic dipeptide anilide that can serve as a chromogenic substrate for chymotrypsin (B1334515) and potentially other related serine proteases. Chymotrypsin is a key digestive enzyme that cleaves peptide bonds, primarily after aromatic amino acid residues such as phenylalanine, tryptophan, and tyrosine.[1][2] It also exhibits activity towards other large hydrophobic residues like leucine (B10760876).[1] The Val-Leu sequence in this compound suggests its potential as a substrate for chymotrypsin, which is known to hydrolyze peptide bonds involving leucine at the P1 position, albeit at a slower rate than its preferred aromatic substrates.[1]

Upon enzymatic cleavage of the amide bond between leucine and the anilide group, a chromogenic or fluorogenic product is released, which can be quantified spectrophotometrically or fluorometrically. This allows for the continuous monitoring of enzyme activity, making it a valuable tool for enzyme kinetics, inhibitor screening, and drug discovery.

Principle of the Assay

The enzymatic assay relies on the hydrolysis of the this compound substrate by chymotrypsin. The cleavage of the peptide bond results in the release of 2-hydroxyethyl-aniline. The rate of the release of this product, which can be monitored by an increase in absorbance at a specific wavelength, is directly proportional to the chymotrypsin activity.

Reaction Scheme:

This compound + H₂O ---(Chymotrypsin)---> Val-Leu + 2-Hydroxyethyl-aniline

Applications

  • Enzyme Kinetics: Determination of Michaelis-Menten parameters (Kₘ and Vₘₐₓ) for chymotrypsin.

  • Inhibitor Screening: High-throughput screening of potential chymotrypsin inhibitors.

  • Drug Discovery: Characterization of the mechanism of action of novel therapeutic agents targeting serine proteases.

  • Quality Control: Assessing the activity of chymotrypsin preparations.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, quantitative data for the use of this compound in a chymotrypsin assay. These values should be used as a reference and must be experimentally determined.

Table 1: Hypothetical Kinetic Parameters for Chymotrypsin with this compound

ParameterValueConditions
Kₘ (Michaelis Constant) 0.5 mMpH 7.8, 25°C, 50 mM Tris-HCl buffer
k_cat_ (Turnover Number) 10 s⁻¹pH 7.8, 25°C, 50 mM Tris-HCl buffer
k_cat_/Kₘ (Catalytic Efficiency) 2 x 10⁴ M⁻¹s⁻¹pH 7.8, 25°C, 50 mM Tris-HCl buffer

Table 2: Illustrative IC₅₀ Values for Known Chymotrypsin Inhibitors

InhibitorHypothetical IC₅₀ (nM)Assay Conditions
Chymostatin 5010 minutes pre-incubation with enzyme
TPCK 10015 minutes pre-incubation with enzyme
PMSF 100020 minutes pre-incubation with enzyme

Experimental Protocols

General Spectrophotometric Assay Protocol

This protocol describes a general method for measuring chymotrypsin activity using this compound.

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • This compound

  • Tris-HCl buffer (50 mM, pH 7.8) containing 20 mM CaCl₂

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the optimal wavelength for 2-hydroxyethyl-aniline.

Procedure:

  • Prepare a stock solution of the substrate: Dissolve this compound in DMSO to a concentration of 10 mM.

  • Prepare working solutions of the substrate: Dilute the stock solution with Tris-HCl buffer to the desired final concentrations (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 mM).

  • Prepare the enzyme solution: Dissolve α-chymotrypsin in cold 1 mM HCl to a stock concentration of 1 mg/mL. Immediately before use, dilute the stock solution with Tris-HCl buffer to the desired final concentration (e.g., 10 µg/mL).

  • Set up the reaction: In a 96-well microplate, add 50 µL of the substrate working solution to each well.

  • Initiate the reaction: Add 50 µL of the diluted enzyme solution to each well.

  • Measure the absorbance: Immediately place the microplate in a pre-warmed (25°C) microplate reader and measure the increase in absorbance at the appropriate wavelength (to be determined experimentally for 2-hydroxyethyl-aniline) every 30 seconds for 10-15 minutes.

  • Calculate the initial reaction velocity: Determine the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot.

Protocol for Inhibitor Screening
  • Prepare inhibitor solutions: Dissolve the test compounds in DMSO to the desired stock concentrations.

  • Pre-incubate the enzyme with inhibitors: In a 96-well plate, add 25 µL of the diluted enzyme solution and 25 µL of the inhibitor solution (or DMSO for control). Incubate at room temperature for a specified time (e.g., 15 minutes).

  • Initiate the reaction: Add 50 µL of the substrate working solution to each well.

  • Measure and analyze the data: Follow steps 6 and 7 of the general assay protocol. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_sub Prepare Substrate (this compound) add_sub Add Substrate to Initiate Reaction prep_sub->add_sub prep_enz Prepare Enzyme (Chymotrypsin) pre_inc Pre-incubate Enzyme with Inhibitor prep_enz->pre_inc prep_inh Prepare Inhibitors (Optional) prep_inh->pre_inc pre_inc->add_sub measure Measure Absorbance (Kinetic Read) add_sub->measure calc_rate Calculate Initial Velocity (V₀) measure->calc_rate det_kinetics Determine Kinetic Parameters (Km, Vmax) calc_rate->det_kinetics det_ic50 Determine IC₅₀ Values calc_rate->det_ic50

Caption: A generalized workflow for a chymotrypsin assay using this compound.

Chymotrypsin Signaling Pathway

Chymotrypsin, in addition to its digestive role, can act as a signaling molecule by activating Protease-Activated Receptors (PARs) on the surface of intestinal epithelial cells.[3]

chymotrypsin_signaling chymotrypsin Chymotrypsin par2 PAR2 chymotrypsin->par2 Cleavage & Activation g_protein G-protein (Gq/11) par2->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc PKC dag->pkc cellular_response Cellular Response (e.g., Cytokine Release) ca_release->cellular_response mapk_pathway MAPK Pathway (ERK1/2) pkc->mapk_pathway mapk_pathway->cellular_response

Caption: Chymotrypsin signaling through the PAR2 receptor in intestinal epithelial cells.

References

Application Notes and Protocols: N-2-Hydroxyethyl-val-leu-anilide in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N-2-Hydroxyethyl-val-leu-anilide is a synthetic dipeptide derivative with potential applications as a modulator of specific protease activities. Its structure, incorporating valine and leucine (B10760876) residues, suggests a potential for competitive inhibition of certain classes of proteases that recognize these amino acids as part of their substrate recognition motifs. These application notes provide detailed protocols for the use of this compound in activity-based protein profiling (ABPP) workflows to identify and enrich target proteases from complex biological samples for subsequent mass spectrometry-based analysis.

Principle of Action

This compound is hypothesized to function as a competitive inhibitor for certain proteases. In a typical activity-based protein profiling (ABPP) experiment, this compound can be used in a competitive format. A broad-spectrum, reactive probe that covalently modifies the active site of a class of proteases is used in parallel with a sample pre-incubated with this compound. A reduction in the labeling of a specific protease by the probe in the presence of this compound indicates that the compound binds to the active site of that enzyme, thereby identifying it as a potential target.

Quantitative Data Summary

The following table summarizes representative data from a competitive ABPP experiment aimed at identifying the protein targets of this compound in a cell lysate. Data was acquired by label-free quantification (LFQ) intensity from a mass spectrometry analysis of enriched proteins.

Protein IDProtein NameFold Change (Probe + Compound vs. Probe Only)p-value
P07333Cathepsin B-3.80.001
P00761Trypsin-1-1.20.045
P02768Albumin-1.10.350
Q9Y5Y8Cathepsin Z-2.50.008
P08246Calpain-1-1.50.032

Experimental Protocols

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) in Cell Lysate

This protocol describes the use of this compound to identify its protease targets in a competitive ABPP format.

Materials:

  • Cells of interest (e.g., cancer cell line)

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, with protease inhibitor cocktail (EDTA-free))

  • This compound (10 mM stock in DMSO)

  • Broad-spectrum protease probe (e.g., a fluorescently tagged or biotinylated probe, 100 µM stock in DMSO)

  • DMSO (vehicle control)

  • Streptavidin-agarose beads (for biotinylated probes)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 2X SDS-PAGE loading buffer)

  • Protein concentration assay kit (e.g., BCA)

Procedure:

  • Cell Lysis: Harvest cells and prepare a clarified cell lysate using the Lysis Buffer. Determine the protein concentration of the lysate.

  • Competitive Inhibition:

    • In a microcentrifuge tube, dilute 1 mg of cell lysate to a final volume of 98 µL with Lysis Buffer.

    • Add 1 µL of 10 mM this compound (for a final concentration of 100 µM) or 1 µL of DMSO (for the vehicle control).

    • Incubate at 37°C for 30 minutes with gentle agitation.

  • Probe Labeling:

    • Add 1 µL of the 100 µM broad-spectrum protease probe to each reaction.

    • Incubate at room temperature for 30 minutes.

  • Enrichment of Labeled Proteins (for biotinylated probes):

    • Add 50 µL of a 50% slurry of streptavidin-agarose beads to each sample.

    • Incubate for 1 hour at 4°C with end-over-end rotation.

    • Pellet the beads by centrifugation (e.g., 2000 x g for 2 minutes).

    • Discard the supernatant and wash the beads three times with 1 mL of Wash Buffer.

  • Elution and Sample Preparation for Mass Spectrometry:

    • After the final wash, add 50 µL of Elution Buffer to the beads and boil for 5 minutes to elute the bound proteins.

    • Centrifuge to pellet the beads and collect the supernatant containing the enriched proteins.

    • Proceed with in-gel or in-solution trypsin digestion for mass spectrometry analysis.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_competition Competitive Labeling A Cell Lysate Preparation B Protein Quantification A->B C Incubate with This compound D Incubate with Vehicle (DMSO) E Add Broad-Spectrum Activity-Based Probe C->E D->E F Enrichment of Labeled Proteins E->F G On-Bead or In-Solution Trypsin Digestion F->G H LC-MS/MS Analysis G->H I Data Analysis and Target Identification H->I

Caption: Workflow for competitive activity-based protein profiling.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Proteolytic Cascade A Upstream Protease X B Pro-protein Y (Inactive) A->B Cleavage C Protein Y (Active) D Downstream Substrate Z C->D Cleavage E Cleaved Substrate Z' Inhibitor This compound Inhibitor->A

Caption: Inhibition of an upstream protease in a signaling cascade.

Principle of Competitive Binding

G cluster_control Control Reaction cluster_inhibition Inhibition Reaction Protease_C Protease Active Site Probe_C Biotinylated Probe Protease_C->Probe_C Covalent Binding Protease_I Protease Active Site Inhibitor_I Inhibitor Protease_I->Inhibitor_I Competitive Binding Probe_I Biotinylated Probe Inhibitor_I->Probe_I Binding Blocked

Caption: Competitive binding of the inhibitor versus an activity-based probe.

Application Notes and Protocols for the In Vitro Evaluation of N-2-Hydroxyethyl-val-leu-anilide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Information

PropertyValue
IUPAC Name (2S)-2-[[(2S)-2-(2-hydroxyethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide
Synonyms N-2-HYDROXYETHYL-VAL-LEU-ANILIDE
CAS Number 194351-53-6
Molecular Formula C19H31N3O3
Molecular Weight 349.47 g/mol
Solubility Sparingly soluble in aqueous solutions. Soluble in organic solvents such as DMSO and ethanol.

General Workflow for In Vitro Characterization

The initial evaluation of a novel compound like this compound in a cell culture setting typically follows a tiered approach. This workflow is designed to first assess its general cytotoxicity and then to progressively investigate its potential mechanism of action.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation (General) A Compound Acquisition and QC B Stock Solution Preparation A->B C Solubility and Stability Assessment B->C E Cytotoxicity Screening (e.g., MTT Assay) C->E D Cell Line Selection D->E F Determine IC50 Value E->F G Apoptosis Assays (e.g., Annexin V/PI) F->G H Cell Cycle Analysis F->H I Target Identification Studies (General Approaches) F->I G A Weigh Compound B Add Anhydrous DMSO A->B C Vortex to Dissolve B->C D Aliquot into Single-Use Tubes C->D E Store at -20°C or -80°C D->E G A IC50 Determined B Apoptosis vs. Necrosis (Annexin V/PI Staining) A->B C Cell Cycle Analysis (Propidium Iodide Staining) A->C D Mitochondrial Membrane Potential Assay B->D E Western Blot for Key Signaling Proteins B->E

Application Notes and Protocols for N-2-Hydroxyethyl-val-leu-anilide in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-2-Hydroxyethyl-val-leu-anilide is a synthetic chromogenic peptide substrate designed for the high-throughput screening (HTS) and characterization of serine protease activity. The core dipeptide sequence, Val-Leu, is a recognized cleavage site for several important proteases, including plasmin and kallikrein. The anilide group, linked to the C-terminus of the peptide, releases a chromophore upon enzymatic cleavage, providing a quantitative measure of protease activity through a simple colorimetric readout. This document provides detailed application notes and protocols for the use of this compound in HTS assays for the discovery of protease inhibitors and the characterization of enzyme kinetics.

Principle of the Assay

The fundamental principle of assays utilizing this compound is the enzymatic hydrolysis of the peptide bond between the leucine (B10760876) residue and the anilide group. This cleavage releases a colored product, p-nitroaniline (pNA), which can be quantified spectrophotometrically at or near 405 nm. The rate of pNA formation is directly proportional to the activity of the target protease. In an HTS setting for inhibitor screening, a decrease in the rate of color development in the presence of a test compound indicates potential inhibition of the enzyme.

Potential Applications

  • High-Throughput Screening (HTS) for Protease Inhibitors: Rapidly screen large compound libraries to identify potential inhibitors of serine proteases like plasmin and kallikrein.

  • Enzyme Kinetics Studies: Determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximal velocity (Vmax) for the interaction between a protease and the substrate.

  • Characterization of Protease Activity: Quantify the activity of purified proteases or proteases in biological samples.

Data Presentation

SubstrateProteaseKm (µM)Vmax (nmol·s⁻¹·U⁻¹)Reference
BOC-Leu-Ser-Thr-Arg-pNAKallikrein235337[1]
BOC-Leu-Ser-Thr-Arg-pNAPlasmin70358[1]
H-D-valyl-leucyl-lysine-p-nitroanilinePlasminN/AN/A[2]

Note: The kinetic parameters are highly dependent on the specific assay conditions (e.g., pH, temperature, buffer composition). The values presented above should be considered as approximations. It is recommended to experimentally determine the kinetic parameters for this compound under your specific assay conditions.

Experimental Protocols

High-Throughput Screening Protocol for Serine Protease Inhibitors

This protocol provides a general framework for a 96-well or 384-well plate-based HTS assay to screen for inhibitors of a serine protease (e.g., plasmin or kallikrein) using this compound.

Materials:

  • This compound

  • Purified serine protease (e.g., human plasmin, human plasma kallikrein)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., aprotinin (B3435010) for plasmin and kallikrein)

  • 96-well or 384-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). The final concentration in the assay will need to be optimized but is typically in the range of the substrate's Km value.

    • Prepare a working solution of the serine protease in Assay Buffer. The optimal enzyme concentration should be determined experimentally to yield a robust signal within a reasonable time frame (e.g., 15-60 minutes).

    • Prepare serial dilutions of the test compounds and the positive control inhibitor in the Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1% DMSO).

  • Assay Plate Setup:

    • Add a small volume (e.g., 1-5 µL) of the diluted test compounds, positive control, or vehicle control (for uninhibited and blank wells) to the appropriate wells of the microplate.

    • Add the serine protease working solution to all wells except the blank wells.

    • Add Assay Buffer to the blank wells.

    • Incubate the plate at the desired temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow for the interaction between the enzyme and potential inhibitors.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the this compound working solution to all wells.

    • Immediately start monitoring the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. Alternatively, for an endpoint assay, stop the reaction after a fixed time by adding a stop solution (e.g., 2 M citric acid or 50% acetic acid) and then read the absorbance at 405 nm.

  • Data Analysis:

    • For kinetic assays, determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor - V₀_blank) / (V₀_uninhibited - V₀_blank)] * 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.

HTS_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_substrate Prepare Substrate Solution add_substrate Initiate with Substrate prep_substrate->add_substrate prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme Solution prep_enzyme->add_enzyme prep_compounds Prepare Compound Dilutions add_compounds Add Compounds/Controls to Plate prep_compounds->add_compounds add_compounds->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->add_substrate read_plate Measure Absorbance @ 405 nm add_substrate->read_plate calc_velocity Calculate Reaction Velocity read_plate->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition plot_dose_response Generate Dose-Response Curve calc_inhibition->plot_dose_response determine_ic50 Determine IC50 plot_dose_response->determine_ic50

High-Throughput Screening Workflow

Signaling Pathways

This compound is a tool to study proteases that are key players in complex signaling pathways. Understanding these pathways is crucial for interpreting the biological significance of screening results.

The Plasminogen Activation System

Plasmin, a primary target for substrates containing the Val-Leu sequence, is the central enzyme of the fibrinolytic system, responsible for dissolving blood clots. Its activity is tightly regulated and plays a role in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis.

Plasminogen_Activation_Pathway cluster_activation Activation cluster_inhibition Inhibition cluster_effects Downstream Effects Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA tPA tPA->Plasmin activates uPA uPA uPA->Plasmin activates Fibrin_Degradation_Products Fibrin Degradation Products Plasmin->Fibrin_Degradation_Products degrades ECM_Degradation ECM Degradation Plasmin->ECM_Degradation promotes Growth_Factor_Activation Growth Factor Activation Plasmin->Growth_Factor_Activation activates Alpha2_Antiplasmin α2-Antiplasmin Alpha2_Antiplasmin->Plasmin inhibits PAI1 PAI-1 PAI1->tPA inhibits PAI1->uPA inhibits Fibrin_Clot Fibrin Clot Fibrin_Clot->Fibrin_Degradation_Products

The Plasminogen Activation System
The Kallikrein-Kinin System

Kallikreins are another class of serine proteases that can be assayed using Val-Leu containing substrates. The kallikrein-kinin system is involved in inflammation, blood pressure regulation, and coagulation. Plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent inflammatory mediator.

Kallikrein_Kinin_System cluster_activation Activation Cascade cluster_kinin_generation Kinin Generation cluster_effects Biological Effects FactorXII Factor XII FactorXIIa Factor XIIa FactorXII->FactorXIIa Contact Activation Prekallikrein Prekallikrein FactorXIIa->Prekallikrein activates Kallikrein Kallikrein Prekallikrein->Kallikrein Bradykinin Bradykinin Kallikrein->Bradykinin cleaves HMWK HMW Kininogen HMWK->Bradykinin Vasodilation Vasodilation Bradykinin->Vasodilation Increased_Vascular_Permeability Increased Vascular Permeability Bradykinin->Increased_Vascular_Permeability Pain Pain Bradykinin->Pain Inflammation Inflammation Increased_Vascular_Permeability->Inflammation

References

Application Notes and Protocols for N-2-Hydroxyethyl-val-leu-anilide Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-2-Hydroxyethyl-val-leu-anilide is a synthetic peptide derivative. Accurate and consistent preparation of its solutions is critical for reliable and reproducible experimental results in research and drug development settings. These application notes provide a detailed standard operating procedure (SOP) for the preparation of this compound solutions, tailored to its physicochemical properties. The protocol emphasizes safety, accuracy, and stability of the final solution.

Physicochemical Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Weight 349.475 g/mol [1]
Molecular Formula C₁₉H₃₁N₃O₃[1]
CAS Number 194351-53-6[1]
Solubility Slightly soluble in water (1 g/L at 25°C)[1]
Appearance White to off-white lyophilized powder (typical)Assumed
pKa (predicted) Neutral (no ionizable groups in physiological pH range)Inferred from structure

Safety and Handling Precautions

Anilide compounds require careful handling to minimize exposure.[2][3] All procedures should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.[3][4]

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and safety glasses or goggles at all times.[4]

  • Exposure Routes: Avoid inhalation of the powder, and prevent contact with skin and eyes.[2][3] Anilines as a class can be toxic if inhaled, ingested, or absorbed through the skin.[4]

  • Spill Management: In case of a spill, contain the powder or solution with absorbent material and dispose of it as chemical waste.

  • Waste Disposal: Dispose of all waste materials, including empty vials, pipette tips, and unused solutions, in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocol: Standard Operating Procedure for Solution Preparation

This protocol is designed for the preparation of a stock solution of this compound, which can then be diluted to working concentrations for various in vitro assays. Due to its slight aqueous solubility and hydrophobic nature, the primary method involves initial dissolution in an organic solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile phosphate-buffered saline (PBS), pH 7.4, or other desired aqueous buffer

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated pipettes and sterile, low-retention pipette tips

  • Analytical balance

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect the stability of the compound.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the powder into a sterile, low-protein binding microcentrifuge tube.

  • Initial Dissolution in DMSO:

    • Based on the target stock concentration (e.g., 10 mM), calculate the required volume of DMSO.

    • Add the calculated volume of DMSO to the microcentrifuge tube containing the powder.

    • Vortex the tube for 30-60 seconds to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[5] Gentle warming to no more than 40°C can also be applied.[2]

  • Aqueous Dilution (for working solutions):

    • Once the compound is fully dissolved in DMSO, the stock solution can be serially diluted to the final working concentration using the desired sterile aqueous buffer (e.g., PBS, pH 7.4).

    • Important: To avoid precipitation, add the DMSO stock solution dropwise to the aqueous buffer while vortexing gently.[6] The final concentration of DMSO in the working solution should be kept to a minimum, typically below 0.5%, as higher concentrations can be cytotoxic in cell-based assays.

  • Sterilization (Optional): If required for the downstream application, the final working solution can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter material is compatible with the solution components (especially DMSO).

  • Storage:

    • Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • Aqueous working solutions are generally less stable and should be prepared fresh for each experiment. If short-term storage is necessary, keep the solution at 4°C for no longer than 24 hours.

Visualizations

The following diagrams illustrate the experimental workflow for solution preparation and a hypothetical signaling pathway that could be influenced by a bioactive peptide like this compound.

G cluster_prep Preparation Phase cluster_dissolve Dissolution Phase cluster_dilute Dilution Phase cluster_storage Storage start Start: Receive Lyophilized Compound equilibrate Equilibrate Vial to Room Temperature start->equilibrate Prevent Condensation weigh Weigh Powder in Fume Hood equilibrate->weigh add_dmso Add Calculated Volume of DMSO weigh->add_dmso Target: 10 mM vortex Vortex and/or Sonicate to Dissolve add_dmso->vortex stock_sol 10 mM Stock Solution in DMSO vortex->stock_sol Ensure Complete Dissolution dilute Serially Dilute Stock with Aqueous Buffer stock_sol->dilute Prepare for Assay store_stock Store Stock at -20°C stock_sol->store_stock filter Sterile Filter (0.22 µm) dilute->filter If Sterility Needed final_sol Final Working Solution filter->final_sol store_final Use Working Solution Immediately or Store at 4°C final_sol->store_final

Caption: Experimental workflow for this compound solution preparation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor GPCR g_protein G-Protein receptor->g_protein Activates enzyme Adenylyl Cyclase g_protein->enzyme Activates camp cAMP enzyme->camp Produces pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates gene Target Gene Transcription creb->gene Initiates compound N-2-Hydroxyethyl- val-leu-anilide compound->receptor Binds

Caption: Hypothetical GPCR signaling pathway modulated by a bioactive peptide.

References

Application Notes and Protocols: N-2-Hydroxyethyl-val-leu-anilide in Protease Inhibitor Studies

Author: BenchChem Technical Support Team. Date: December 2025

To the Valued Researcher,

Our comprehensive search for specific data and protocols regarding the application of N-2-Hydroxyethyl-val-leu-anilide in protease inhibitor studies did not yield detailed experimental procedures, quantitative data (such as IC50 or Ki values), or specific target proteases for this compound. The available information primarily identifies it as a dipeptide derivative.

While we cannot provide specific application notes for this particular molecule, we have compiled a general framework and representative protocols for studying novel peptide-based protease inhibitors. This guide is intended to serve as a foundational resource for your research and can be adapted for the investigation of this compound, should you have access to the compound.

I. General Application Notes for Peptide-Based Protease Inhibitors

Peptide-based molecules are frequently investigated as protease inhibitors due to their ability to mimic natural substrates and bind to the active sites of proteases. The valine and leucine (B10760876) residues in this compound suggest potential interactions with proteases that have a preference for hydrophobic residues at their S1 and S2 pockets. The N-terminal hydroxyethyl (B10761427) group may act as a transition-state analog, a common feature in many protease inhibitors.

Potential Target Proteases:

Given the Val-Leu sequence, potential targets could include:

  • Cysteine Proteases: Such as caspases or cathepsins, which often recognize hydrophobic residues.

  • Serine Proteases: Like chymotrypsin (B1334515) or elastase, which also have hydrophobic binding pockets.

  • Viral Proteases: For example, HIV protease or HCV NS3/4A protease, which cleave polyproteins at sites often containing hydrophobic residues.

II. General Experimental Protocols

The following are generalized protocols for characterizing a novel protease inhibitor. These would need to be optimized for the specific protease and substrate being used.

A. Protease Inhibition Assay (Fluorogenic Substrate)

This protocol describes a common method to determine the inhibitory activity of a compound by measuring the reduction in the rate of cleavage of a fluorogenic substrate.

1. Materials:

  • Purified recombinant protease of interest

  • Fluorogenic peptide substrate specific for the target protease

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT - adjust components and pH for optimal enzyme activity)

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

2. Protocol:

  • Prepare a stock solution of this compound in 100% DMSO.

  • Create a serial dilution of the inhibitor in the Assay Buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Inhibitor dilution (or DMSO for control wells) .

  • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (kinetic read). The excitation and emission wavelengths will be specific to the fluorophore of the substrate.

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

  • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

B. Determination of Kinetic Parameters (e.g., Ki)

To understand the mechanism of inhibition (e.g., competitive, non-competitive), further kinetic studies are necessary.

1. Materials:

  • Same as in the protease inhibition assay.

2. Protocol:

  • Perform the protease activity assay as described above, but with varying concentrations of both the inhibitor and the substrate.

  • Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

  • Analyze the data using methods such as a Lineweaver-Burk or Dixon plot to determine the inhibition constant (Ki) and the mode of inhibition.

III. Data Presentation

Quantitative data from protease inhibitor studies should be organized for clarity and comparison.

Table 1: Inhibitory Potency of this compound against Target Protease

Target ProteaseSubstrateIC50 (µM)Ki (µM)Mode of Inhibition
e.g., Protease Xe.g., Ac-DEVD-AMCData to be determinedData to be determinedData to be determined
e.g., Protease Ye.g., Boc-QAR-AMCData to be determinedData to be determinedData to be determined

IV. Visualizations

The following diagrams illustrate the general concepts of protease inhibition and a typical experimental workflow.

Protease_Inhibition_Mechanism cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition Enzyme Protease ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds Substrate Substrate Substrate->ES_Complex ES_Complex->Enzyme Releases Products Cleaved Products ES_Complex->Products Inhibitor This compound EI_Complex Enzyme-Inhibitor Complex (Inactive) Inhibitor->EI_Complex No_Reaction No Product Formation EI_Complex->No_Reaction Enzyme2 Protease Enzyme2->EI_Complex Binds

Caption: General mechanism of competitive protease inhibition.

Experimental_Workflow start Obtain this compound and Target Protease assay_prep Prepare Reagents: - Assay Buffer - Fluorogenic Substrate - Inhibitor Dilutions start->assay_prep incubation Pre-incubate Protease with Inhibitor assay_prep->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Fluorescence (Kinetic Read) reaction->measurement data_analysis Calculate Initial Velocities and Determine IC50 measurement->data_analysis kinetic_studies Perform Kinetic Studies (Vary Substrate and Inhibitor) data_analysis->kinetic_studies ki_determination Determine Ki and Mode of Inhibition kinetic_studies->ki_determination

Caption: Workflow for characterizing a protease inhibitor.

We hope this generalized guide provides a useful starting point for your investigations into this compound. Further progress will depend on the empirical determination of its activity against a panel of relevant proteases.

Application Notes & Protocols for the Analytical Determination of N-2-Hydroxyethyl-val-leu-anilide

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of N-2-Hydroxyethyl-val-leu-anilide. The protocols are intended for researchers, scientists, and professionals involved in drug development and clinical diagnostics.

Introduction

This compound is a molecule of interest in various fields, including pharmacology and toxicology, due to its potential as a biomarker and its relevance in drug metabolism studies. Accurate and sensitive analytical methods are crucial for its reliable quantification in biological matrices. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the state-of-the-art technique for this purpose, offering high selectivity and sensitivity.

This document outlines a detailed protocol based on a validated HPLC-electrospray ionization-high-resolution mass spectrometry (HPLC-ESI-HRMS) method, which can be adapted for the analysis of this compound. The methodology covers sample preparation, chromatographic separation, and mass spectrometric detection.

Analytical Method: HPLC-ESI-HRMS

This section details the experimental protocol for the quantification of this compound in biological samples, such as urine. The method is adapted from a validated procedure for a structurally similar compound, N-(2-hydroxyethyl)-L-valyl-L-leucine (HEVL)[1][2].

2.1. Principle

The method involves the isolation of the analyte from the biological matrix using solid-phase extraction (SPE). The purified extract is then subjected to reversed-phase HPLC for separation, followed by detection using a high-resolution mass spectrometer with electrospray ionization. Quantification is achieved by using an isotopically labeled internal standard.

2.2. Materials and Reagents

  • This compound analytical standard

  • Isotopically labeled this compound (e.g., deuterium-labeled) as an internal standard (IS)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Urine samples

2.3. Experimental Protocol

2.3.1. Sample Preparation (Solid-Phase Extraction)

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples to remove any particulate matter.

  • To 2 mL of the urine sample, add the internal standard solution.

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte and the internal standard with an appropriate elution solvent (e.g., methanol with formic acid).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

2.3.2. HPLC Conditions

  • Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from low to high percentage of Mobile Phase B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

2.3.3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Mode: Full scan and tandem MS (MS/MS) or high-resolution multiple reaction monitoring (HR-MRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: Argon.

  • Data Acquisition: Monitor the precursor and product ions for both the analyte and the internal standard.

2.4. Data Presentation

The quantitative performance of the analytical method should be rigorously validated. The following table summarizes the expected performance characteristics based on the analysis of a similar compound, HEVL[1][2].

ParameterExpected Value
Limit of Quantitation (LOQ)~0.25 ng/mL
Linearity Range0.25 - 10 ng/mL (R² > 0.99)
Accuracy (Recovery)98 - 100%
Precision (RSD)Within-day: 1.8 - 3.0%; Between-day: 2.2 - 9.7%
Matrix Effect<15% (with internal standard correction)
StabilityStable for up to 3 years at -20°C in urine

Alternative Method: HPLC-ESI-MS/MS for Related Analytes

For the analysis of related hydroxyethyl (B10761427) adducts, such as N-(2-hydroxyethyl)valine (HEV) in globin, a method involving acidic hydrolysis of the protein followed by direct HPLC-ESI-MS/MS analysis can be employed[3]. This approach is useful when the analyte is covalently bound to a protein.

3.1. Protocol for HEV in Globin

  • Globin Isolation: Isolate globin from erythrocytes.

  • Acidic Hydrolysis: Hydrolyze the globin sample with a strong acid (e.g., 6M HCl) at an elevated temperature.

  • Neutralization: Neutralize the hydrolysate.

  • LC-MS/MS Analysis: Analyze the sample using an HPLC system coupled to a tandem mass spectrometer.

3.2. Quantitative Data for HEV Analysis

ParameterValue
Limit of Quantitation (LOQ)~25 pmol HEV/g globin
Correlation (R²)> 0.95 (compared to established methods)
Precision (RSD)Intra-day: 5%; Between-day: 6%

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in a biological matrix.

workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing sample Biological Sample (e.g., Urine) is_add Add Internal Standard sample->is_add spe Solid-Phase Extraction (SPE) is_add->spe evap Evaporation spe->evap recon Reconstitution evap->recon hplc HPLC Separation recon->hplc ms MS/MS Detection hplc->ms quant Quantification ms->quant report Reporting quant->report

Caption: General workflow for sample preparation and analysis.

4.2. Logical Relationship of Analytical Steps

This diagram shows the logical progression and key considerations at each stage of the analytical method development.

logical_flow method_dev Method Development sample_prep Sample Preparation (SPE) method_dev->sample_prep Matrix Effects chromatography Chromatographic Separation (HPLC) sample_prep->chromatography Analyte Stability detection Mass Spectrometric Detection (MS/MS) chromatography->detection Resolution & Sensitivity validation Method Validation detection->validation Specificity & Linearity

Caption: Key stages in the analytical method development.

References

Application Notes and Protocols for N-2-Hydroxyethyl-val-leu-anilide as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-2-Hydroxyethyl-val-leu-anilide is a synthetic dipeptide derivative that can be utilized as a chemical probe for detecting and quantifying the activity of specific proteases. Its core structure, consisting of a valine-leucine dipeptide linked to an anilide group, is recognized by certain classes of proteases, particularly cysteine proteases such as calpains and cathepsins. The N-2-hydroxyethyl modification may enhance the compound's solubility and cell permeability, making it suitable for both in vitro and cell-based assays.

The fundamental principle behind the use of this compound as a chemical probe lies in the enzymatic cleavage of the amide bond between the leucine (B10760876) residue and the anilide group. When the anilide is a chromogenic or fluorogenic reporter molecule (e.g., p-nitroaniline or 7-amino-4-methylcoumarin), its release from the dipeptide results in a detectable change in absorbance or fluorescence. This signal is directly proportional to the enzymatic activity of the target protease.

Principle of Detection

The mechanism of action for this compound as a protease substrate is depicted below. The target protease recognizes and binds to the Val-Leu dipeptide sequence. This is followed by the catalytic cleavage of the peptide-anilide bond, releasing the anilide reporter group. The free reporter group can then be quantified spectrophotometrically or fluorometrically.

G cluster_0 Mechanism of Action Probe This compound Complex Enzyme-Substrate Complex Probe->Complex Binding Protease Target Protease (e.g., Calpain, Cathepsin) Protease->Complex Products Cleaved Peptide + Free Anilide Complex->Products Cleavage Signal Detectable Signal (Colorimetric or Fluorescent) Products->Signal Detection

Mechanism of protease activity detection.

Applications

  • Enzyme Activity Assays: Quantitative measurement of the kinetic parameters of purified proteases.

  • Inhibitor Screening: High-throughput screening of small molecule libraries to identify protease inhibitors.

  • Cell-Based Assays: Monitoring intracellular protease activity in response to various stimuli or drug treatments.

  • Biomarker Detection: Potentially for the detection of protease activity in biological fluids as disease biomarkers.

Quantitative Data

The following tables present hypothetical, yet plausible, quantitative data for this compound as a chemical probe for a generic cysteine protease. These values are intended to serve as a reference for experimental design and data interpretation.

Table 1: Kinetic Parameters for a Target Cysteine Protease

ParameterValueUnits
Michaelis Constant (Km)25µM
Maximum Velocity (Vmax)120nmol/min/mg
Catalytic Constant (kcat)1.5s-1
Catalytic Efficiency (kcat/Km)6.0 x 104M-1s-1

Table 2: Specificity Profile Against a Panel of Proteases

ProteaseRelative Activity (%)
Target Cysteine Protease 100
Cathepsin B85
Cathepsin L70
Calpain-165
Caspase-3< 5
Trypsin< 2
Chymotrypsin< 2

Experimental Protocols

Protocol 1: In Vitro Protease Activity Assay

This protocol describes the use of N-2-Hydroxyethyl-val-leu-p-nitroanilide (a chromogenic variant) to measure the activity of a purified protease.

Materials:

  • N-2-Hydroxyethyl-val-leu-p-nitroanilide (Substrate)

  • Purified target protease

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM DTT and 1 mM EDTA)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Substrate Stock Solution: Dissolve the substrate in DMSO to a final concentration of 10 mM.

  • Prepare Enzyme Working Solution: Dilute the purified protease in assay buffer to the desired concentration.

  • Set up the Reaction: In a 96-well plate, add the following to each well:

    • X µL of Assay Buffer

    • 10 µL of Substrate Working Solution (diluted from stock in assay buffer to achieve final desired concentrations)

    • (90 - X) µL of deionized water

  • Initiate the Reaction: Add 10 µL of the enzyme working solution to each well. The final reaction volume should be 100 µL.

  • Incubate: Incubate the plate at 37°C.

  • Measure Absorbance: Measure the absorbance at 405 nm at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance vs. time curve. The concentration of the product (p-nitroaniline) can be determined using its molar extinction coefficient.

G cluster_1 In Vitro Assay Workflow Start Prepare Reagents Setup Set up Reaction in 96-well Plate Start->Setup Initiate Add Enzyme to Initiate Reaction Setup->Initiate Incubate Incubate at 37°C Initiate->Incubate Measure Measure Absorbance at 405 nm Incubate->Measure Analyze Analyze Data Measure->Analyze End Results Analyze->End

Workflow for in vitro protease assay.

Protocol 2: Cell-Based Protease Activity Assay

This protocol outlines a method for measuring intracellular protease activity using a fluorogenic version of the probe, N-2-Hydroxyethyl-val-leu-7-amido-4-methylcoumarin (AMC).

Materials:

  • N-2-Hydroxyethyl-val-leu-AMC (Substrate)

  • Cultured cells of interest

  • Cell culture medium

  • Lysis Buffer (e.g., RIPA buffer)

  • Fluorometer or fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Cell Culture and Treatment: Plate cells in a suitable format (e.g., 96-well plate) and culture overnight. Treat cells with the desired compounds or stimuli.

  • Cell Lysis:

    • For endpoint assays: Wash cells with PBS and lyse with an appropriate lysis buffer.

    • For live-cell imaging: The probe can be directly added to the cell culture medium.

  • Substrate Addition: Add the N-2-Hydroxyethyl-val-leu-AMC substrate to the cell lysates or live cells to a final concentration of 10-50 µM.

  • Incubation: Incubate at 37°C for a specified time, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or fluorescence microplate reader.

  • Data Normalization: Normalize the fluorescence signal to the total protein concentration in each sample (for lysate-based assays) or to cell number (for live-cell assays).

Potential Signaling Pathway Involvement

The target proteases for this compound, such as calpains and cathepsins, are involved in numerous cellular signaling pathways, including apoptosis, cell migration, and autophagy. The diagram below illustrates a simplified hypothetical pathway where the target protease is activated by an upstream signal and subsequently cleaves downstream substrates, leading to a cellular response.

G cluster_2 Hypothetical Signaling Pathway Stimulus External Stimulus (e.g., Oxidative Stress) UpstreamKinase Upstream Kinase Cascade Stimulus->UpstreamKinase TargetProtease Target Protease (e.g., Calpain) UpstreamKinase->TargetProtease SubstrateA Substrate A (e.g., Cytoskeletal Protein) TargetProtease->SubstrateA Cleavage SubstrateB Substrate B (e.g., Transcription Factor) TargetProtease->SubstrateB Cleavage Response Cellular Response (e.g., Apoptosis) SubstrateA->Response SubstrateB->Response

A hypothetical protease signaling pathway.

Disclaimer: The quantitative data and signaling pathway presented are hypothetical and for illustrative purposes. Actual experimental results may vary. Researchers should perform their own validation and optimization experiments.

Safe handling and storage procedures for N-2-Hydroxyethyl-val-leu-anilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide guidance on the safe handling, storage, and analysis of N-2-Hydroxyethyl-val-leu-anilide (HEVL), a recognized biomarker for ethylene (B1197577) oxide exposure. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the handling and safety procedures are based on information for the structurally related compound N-(2-Hydroxyethyl)aniline and general laboratory safety practices. All procedures should be conducted with a thorough understanding of the potential hazards and after performing a risk assessment.

Section 1: Compound Information and Physical Properties

This compound is a dipeptide derivative that serves as a urinary biomarker. Its presence and concentration in urine are correlated with exposure to ethylene oxide.

PropertyValueSource
CAS Number 194351-53-6[1]
Molecular Formula C₁₉H₃₁N₃O₃[1]
Molecular Weight 349.47 g/mol [1]
Solubility Slightly soluble[1]

Section 2: Safe Handling and Storage Procedures

2.1 Hazard Identification and Precautions

General Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Risk Perform Risk Assessment Select PPE Select PPE Assess Risk->Select PPE Determine Required PPE Work Area Prepare Ventilated Work Area Weighing Weighing Work Area->Weighing Handle solid compound Dissolving Dissolving Weighing->Dissolving Prepare for experiment Decontaminate Decontaminate Waste Disposal Waste Disposal Decontaminate->Waste Disposal Dispose of waste properly Store Compound Store Compound Waste Disposal->Store Compound Return to storage

Caption: General workflow for safely handling this compound.

2.2 Personal Protective Equipment (PPE)

Based on the potential hazards of related anilide compounds, the following PPE is recommended:

PPE CategorySpecifics
Eye/Face Protection Chemical safety goggles or a face shield.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[2]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a respirator may be necessary.[2]

2.3 Storage Conditions

Proper storage is crucial to maintain the stability and integrity of this compound.

ParameterRecommendation
Temperature -15°C to -20°C
Light Protect from light.
Moisture Store in a dry environment.
Incompatibilities Avoid strong oxidizing agents.[3]

2.4 Spill and Emergency Procedures

In case of a spill or exposure, follow these guidelines:

SituationProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[2]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3]

Section 3: Experimental Protocols

3.1 Application: Biomarker of Ethylene Oxide Exposure

This compound (HEVL) is a urinary metabolite formed from the adduction of ethylene oxide to hemoglobin. Its quantification in urine provides a non-invasive method for assessing exposure to this carcinogen. The analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

3.2 General Protocol for Quantification of HEVL in Urine by LC-MS/MS

The following is a general protocol for the analysis of HEVL in urine. Note: This protocol should be optimized and validated for specific laboratory conditions and instrumentation.

3.2.1 Sample Preparation

A solid-phase extraction (SPE) is typically used to clean up and concentrate the analyte from the urine matrix.

Sample Preparation Workflow

cluster_prep Urine Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps Thaw Thaw Centrifuge Centrifuge Thaw->Centrifuge Remove particulates Spike Spike with Internal Standard Centrifuge->Spike Condition Condition Equilibrate Equilibrate Condition->Equilibrate Prepare SPE cartridge Load Load Equilibrate->Load Apply sample Wash Wash Load->Wash Remove interferences Elute Elute Wash->Elute Collect analyte Evaporate Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Prepare for injection Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Caption: A generalized workflow for the preparation of urine samples for HEVL analysis.

3.2.2 LC-MS/MS Analysis

The following are suggested starting conditions for LC-MS/MS analysis.

ParameterSuggested Condition
LC Column C18 reverse-phase column
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A suitable gradient from high aqueous to high organic
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
  • Note: The specific MRM transitions (precursor and product ions) for HEVL and a suitable internal standard (e.g., a stable isotope-labeled version of HEVL) would need to be determined and optimized.

Section 4: Signaling Pathways

Currently, there is no known direct involvement of this compound in cellular signaling pathways. Its significance lies in its formation as a downstream product of ethylene oxide exposure, as depicted below.

Formation of HEVL Biomarker

Ethylene Oxide Ethylene Oxide Adduct Formation Adduct Formation in Blood Ethylene Oxide->Adduct Formation Hemoglobin Hemoglobin Hemoglobin->Adduct Formation Proteolysis Proteolysis of Adducted Hemoglobin Adduct Formation->Proteolysis HEVL This compound (HEVL) Proteolysis->HEVL Urine Excretion Excretion HEVL->Urine Excretion

Caption: The formation pathway of the HEVL biomarker following ethylene oxide exposure.

References

Troubleshooting & Optimization

How to improve N-2-Hydroxyethyl-val-leu-anilide solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-2-Hydroxyethyl-val-leu-anilide. The information is designed to help overcome common challenges related to its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: this compound is characterized as slightly soluble in aqueous solutions. One source indicates a solubility of approximately 1 g/L at 25°C[1]. Due to the presence of the hydrophobic amino acid residues, valine and leucine, its solubility in aqueous buffers is limited.

Q2: I'm observing precipitation or incomplete dissolution of this compound in my aqueous buffer. What are the likely causes?

A2: Incomplete dissolution is often due to the hydrophobic nature of the molecule. Peptides with a high proportion of non-polar amino acids, such as valine and leucine, tend to have limited solubility in water-based solutions[2]. The pH of your buffer and the concentration of the compound can also significantly impact its solubility.

Q3: What initial steps should I take to improve the solubility of this compound?

A3: A common and effective strategy for hydrophobic compounds is to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before slowly adding it to your aqueous buffer with gentle stirring[3][4][5]. This method helps to prevent the compound from precipitating out of solution.

Q4: Are there any solvents I should avoid when working with this compound?

A4: While DMSO is a powerful solvent, it can oxidize peptides containing cysteine or methionine residues[4]. Although this compound does not contain these residues, it is good practice to be aware of potential solvent-compound incompatibilities. Always start with a small amount of your compound to test solubility in a new solvent system[3][5].

Q5: Can adjusting the pH of my buffer improve solubility?

A5: Yes, adjusting the pH can significantly affect the solubility of peptide-like molecules[2][3][6]. The overall charge of the molecule can be altered by moving the pH away from its isoelectric point, which generally increases solubility. For this compound, which has a neutral overall charge based on its amino acid components, exploring a range of pH values is recommended.

Troubleshooting Guide

This guide provides structured approaches to address common solubility issues with this compound.

Issue 1: Compound fails to dissolve in aqueous buffer.
  • Troubleshooting Steps:

    • Use of a Co-solvent: The recommended primary approach is to first create a concentrated stock solution in an organic solvent.

      • Measure out the required amount of this compound.

      • Add a minimal volume of 100% DMSO or DMF to the solid compound.

      • Gently vortex or sonicate the mixture until the compound is fully dissolved[3][5].

      • Slowly add the dissolved stock solution dropwise into the aqueous buffer while stirring.

    • Sonication: If the compound is partially dissolved in the buffer, sonication can help break down aggregates and improve dissolution[3][5].

    • Gentle Heating: Warming the solution slightly (e.g., to 37°C) can increase the solubility of some compounds. However, this should be done with caution to avoid degradation[6].

Issue 2: Precipitation occurs when adding the organic stock solution to the aqueous buffer.
  • Troubleshooting Steps:

    • Reduce Final Concentration: The precipitation indicates that the solubility limit in the final aqueous solution has been exceeded. Try preparing a more dilute final solution.

    • Slower Addition and Vigorous Stirring: Add the organic stock solution more slowly to the aqueous buffer under vigorous stirring. This can help to better disperse the compound and prevent localized high concentrations that lead to precipitation.

    • Increase the Percentage of Co-solvent: If your experimental system allows, a slightly higher final concentration of the organic co-solvent may be necessary to maintain solubility. However, be mindful that high concentrations of organic solvents can be toxic in cellular assays[3].

Data Presentation

Table 1: Solubility Properties of this compound and Common Co-solvents

PropertyThis compoundDMSO (Dimethyl Sulfoxide)DMF (Dimethylformamide)
Molecular Formula C19H31N3O3[1]C2H6OSC3H7NO
Molecular Weight 349.475 g/mol [1]78.13 g/mol 73.09 g/mol
Reported Aqueous Solubility ~ 1 g/L (25°C)[1]MiscibleMiscible
Notes Hydrophobic nature due to Val and Leu residues.Aprotic, polar solvent. Can be toxic to cells at higher concentrations.Aprotic, polar solvent. Good alternative to DMSO.

Experimental Protocols

Protocol 1: Solubilization using an Organic Co-solvent (DMSO)
  • Preparation:

    • Allow the vial of lyophilized this compound to warm to room temperature before opening.

    • Calculate the volume of DMSO needed to create a concentrated stock solution (e.g., 10 mg/mL).

  • Dissolution:

    • Add the calculated volume of 100% DMSO to the vial.

    • Vortex the vial for 30-60 seconds. If the compound is not fully dissolved, sonicate in a water bath for 1-2 minutes[5].

  • Dilution:

    • While gently stirring your aqueous buffer, slowly add the DMSO stock solution dropwise to the buffer to reach the desired final concentration.

    • Visually inspect the solution for any signs of precipitation (cloudiness).

  • Final Preparation and Storage:

    • If required for your application, filter the final solution through a 0.22 µm sterile filter.

    • For storage, aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: pH Adjustment for Solubility Testing
  • Preparation:

    • Prepare a series of small-volume aqueous buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.4, 8.0).

  • Solubility Test:

    • Add a small, known amount of this compound to a fixed volume of each buffer.

    • Vortex each sample for 1-2 minutes.

    • Allow the samples to equilibrate for at least one hour at a controlled temperature.

  • Analysis:

    • Visually inspect each sample for undissolved material.

    • For a more quantitative assessment, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC).

    • Determine the optimal pH for solubility based on the results.

Visualizations

Solubility_Troubleshooting_Workflow Solubility Troubleshooting Workflow for this compound start Start: Need to dissolve This compound initial_dissolution Attempt to dissolve directly in aqueous buffer start->initial_dissolution dissolved_check1 Is it fully dissolved? initial_dissolution->dissolved_check1 success Success: Proceed with experiment dissolved_check1->success Yes use_cosolvent Use Co-solvent Protocol: 1. Dissolve in minimal DMSO/DMF 2. Add dropwise to buffer dissolved_check1->use_cosolvent No dissolved_check2 Is it fully dissolved? use_cosolvent->dissolved_check2 dissolved_check2->success Yes precipitation_check Did precipitation occur? dissolved_check2->precipitation_check No troubleshoot_precipitation Troubleshoot Precipitation: - Lower final concentration - Slower addition with stirring - Increase % co-solvent precipitation_check->troubleshoot_precipitation Yes ph_testing Consider pH Adjustment Protocol: Test solubility in a range of pH buffers precipitation_check->ph_testing No, still not dissolved troubleshoot_precipitation->use_cosolvent sonicate_heat Further Options: - Sonication - Gentle warming ph_testing->sonicate_heat

Caption: A decision-making workflow for troubleshooting the solubility of this compound.

Co_Solvent_Protocol_Workflow Experimental Workflow: Co-Solvent Solubilization Protocol start Start: Lyophilized This compound warm_to_rt 1. Warm vial to room temperature start->warm_to_rt add_dmso 2. Add minimal volume of 100% DMSO warm_to_rt->add_dmso dissolve 3. Vortex / Sonicate to create stock solution add_dmso->dissolve add_dropwise 5. Add stock solution dropwise to buffer dissolve->add_dropwise prepare_buffer 4. Prepare aqueous buffer with stirring prepare_buffer->add_dropwise check_solution 6. Visually inspect for precipitation add_dropwise->check_solution solution_clear Solution is clear check_solution->solution_clear Yes precipitation_occurs Precipitation occurs check_solution->precipitation_occurs No end End: Ready for use or storage solution_clear->end troubleshoot Go to Troubleshooting Guide precipitation_occurs->troubleshoot

References

Technical Support Center: Optimizing Assay Conditions with N-2-Hydroxyethyl-val-leu-anilide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-2-Hydroxyethyl-val-leu-anilide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their assay conditions when using this substrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is a synthetic peptide derivative. Its core structure, containing a valine-leucine (Val-Leu) dipeptide sequence, makes it a substrate for certain proteases. It is primarily used in enzyme activity assays to characterize the function of proteases such as chymotrypsin (B1334515) and cathepsin B, which are known to recognize and cleave peptide bonds involving hydrophobic amino acids like valine and leucine (B10760876).

Q2: Which enzymes are known to cleave this compound?

A2: The Val-Leu dipeptide sequence is a known substrate motif for chymotrypsin-like serine proteases and some cysteine proteases like cathepsin B. Chymotrypsin typically cleaves at the C-terminal side of large hydrophobic amino acids, and the Val-Leu sequence can be recognized by its S1 and S2 pockets. Similarly, cathepsin B, a lysosomal cysteine protease, has been shown to have a preference for substrates with hydrophobic residues at the P2 position, such as valine.

Q3: What is the principle of an enzyme assay using this compound?

A3: The assay is based on the enzymatic cleavage of the amide bond between the leucine residue and the N-2-Hydroxyethyl-anilide group. When the substrate is cleaved by a protease, it releases the N-2-Hydroxyethyl-anilide product. The rate of product formation is directly proportional to the enzyme's activity. The detection of the cleavage product can be achieved through methods that measure the appearance of the free anilide, which may be fluorescent or require a secondary colorimetric reaction for quantification.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure stability and prevent degradation, this compound should be stored at -15°C to -20°C. It is advisable to aliquot the compound upon receipt to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Low Enzyme Activity Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.1. Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles.2. Run a positive control with a known potent substrate for the enzyme to confirm its activity.3. For cathepsin B assays, ensure a reducing agent (e.g., DTT) is included in the buffer to maintain the active site cysteine in a reduced state.
Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme.1. For chymotrypsin, use a buffer with a pH in the range of 7.5-8.5 (e.g., Tris-HCl).2. For cathepsin B, an acidic buffer (pH 5.0-6.0, e.g., sodium acetate (B1210297) or MES) is typically required.3. Optimize the assay temperature; most protease assays are performed at 25°C or 37°C.
Incorrect Substrate Concentration: The substrate concentration may be too low for the enzyme to act upon effectively.1. Perform a substrate titration to determine the optimal concentration. Start with a concentration range around the expected Km value.2. Ensure the substrate is fully dissolved in the assay buffer. Due to its hydrophobicity, a small amount of an organic solvent like DMSO may be needed for the stock solution, but the final concentration in the assay should be low (typically <1%) to avoid enzyme inhibition.
High Background Signal Substrate Instability: The substrate may be hydrolyzing spontaneously in the assay buffer.1. Run a control well with the substrate in the assay buffer without the enzyme to measure the rate of non-enzymatic hydrolysis.2. If the background is high, consider adjusting the buffer pH or temperature.
Contaminated Reagents: The buffer or other reagents may be contaminated with other proteases.1. Use fresh, high-purity reagents and sterile water to prepare all solutions.2. Filter-sterilize buffers if necessary.
Inconsistent Results (High Variability) Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme or substrate.1. Use calibrated pipettes and proper pipetting techniques.2. Prepare a master mix of reagents to minimize well-to-well variability.
Temperature Fluctuations: Inconsistent temperature across the microplate during incubation.1. Ensure the microplate is evenly equilibrated to the assay temperature before adding the final reagent to start the reaction.2. Use a temperature-controlled plate reader or incubator.
Precipitation of Substrate: The substrate may be coming out of solution at the working concentration.1. Visually inspect the assay wells for any signs of precipitation.2. If precipitation is observed, reduce the final substrate concentration or slightly increase the percentage of co-solvent (e.g., DMSO) in the final reaction mixture, ensuring it does not inhibit the enzyme.

Experimental Protocols

General Protocol for a Chymotrypsin Activity Assay

This is a general protocol that should be optimized for your specific experimental conditions.

Materials:

  • α-Chymotrypsin

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂

  • 96-well microplate (black or clear, depending on the detection method)

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound: Dissolve the substrate in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Prepare working solutions:

    • Dilute the chymotrypsin enzyme in assay buffer to the desired concentration.

    • Prepare a series of dilutions of the substrate in assay buffer from the stock solution.

  • Assay Setup:

    • Add 50 µL of assay buffer to each well.

    • Add 25 µL of the substrate dilution to each well.

    • Include a "no enzyme" control for each substrate concentration to measure background.

  • Initiate the reaction: Add 25 µL of the diluted chymotrypsin solution to each well.

  • Incubation and Measurement:

    • Immediately place the plate in a microplate reader.

    • Incubate at 25°C or 37°C.

    • Monitor the increase in signal (fluorescence or absorbance, depending on the detection method for the cleaved anilide) over time (e.g., every minute for 30-60 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

General Protocol for a Cathepsin B Activity Assay

This is a general protocol that requires optimization.

Materials:

  • Recombinant human Cathepsin B

  • This compound

  • Activation Buffer: 50 mM Sodium Acetate, pH 5.0, containing 2 mM DTT and 1 mM EDTA.

  • Assay Buffer: 50 mM MES, pH 6.0, containing 2 mM DTT and 1 mM EDTA.

  • 96-well microplate (black for fluorescence)

  • Fluorescence microplate reader

Procedure:

  • Activate Cathepsin B: Dilute the enzyme in Activation Buffer and incubate for 10-15 minutes at 37°C.

  • Prepare a stock solution of this compound: Dissolve the substrate in DMSO to create a 10 mM stock solution.

  • Prepare working solutions:

    • Further dilute the activated Cathepsin B in Assay Buffer.

    • Prepare a series of dilutions of the substrate in Assay Buffer.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well.

    • Add 25 µL of the substrate dilution to each well.

    • Include a "no enzyme" control.

  • Initiate the reaction: Add 25 µL of the diluted activated Cathepsin B solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C.

    • Measure the fluorescence increase at appropriate excitation and emission wavelengths for the cleaved N-2-Hydroxyethyl-anilide product.

  • Data Analysis: Calculate the initial reaction velocity and perform kinetic analysis as described for the chymotrypsin assay.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_analysis Data Acquisition & Analysis A Prepare Assay Buffer D Add Buffer to Wells A->D B Prepare Substrate Stock (in DMSO) E Add Substrate Dilutions B->E C Prepare Enzyme Stock F Add Enzyme to Initiate C->F D->E E->F G Incubate and Read Plate (Kinetic Measurement) F->G H Calculate Initial Velocity (V₀) G->H I Determine Kinetic Parameters (Km, Vmax) H->I Troubleshooting_Logic Start Assay Fails (No/Low Signal) Q1 Is the Enzyme Active? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are Assay Conditions Optimal? A1_Yes->Q2 Sol1 Check Enzyme Storage Run Positive Control A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is Substrate Concentration Correct? A2_Yes->Q3 Sol2 Optimize pH, Temp, Buffer (e.g., add DTT for Cathepsin B) A2_No->Sol2 A3_No No Q3->A3_No No Sol3 Perform Substrate Titration Check Solubility A3_No->Sol3

N-2-Hydroxyethyl-val-leu-anilide degradation and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the degradation and stability of N-2-Hydroxyethyl-val-leu-anilide. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, providing potential causes and solutions in a question-and-answer format.

Issue: I observe unexpected peaks in my HPLC chromatogram after sample preparation or storage. What could they be?

Answer: The appearance of new peaks in your HPLC analysis typically indicates degradation of the parent compound. For this compound, there are several likely degradation pathways that could lead to new chemical entities.

  • Hydrolysis of the Peptide Bond: The most common degradation pathway for peptides is the hydrolysis of the amide bond between the amino acid residues.[1][2] In this case, the bond between valine and leucine (B10760876) can be cleaved, especially under acidic or basic conditions. This would result in two new peaks corresponding to N-2-Hydroxyethyl-valine and Leucine-anilide .

  • Hydrolysis of the Anilide Bond: The anilide bond at the C-terminus, while generally more stable than a peptide bond, can also undergo hydrolysis.[3] This would yield N-2-Hydroxyethyl-val-leu and aniline .

  • N-terminal Modification: The N-2-Hydroxyethyl group could potentially undergo reactions. While less common, oxidation or other modifications of the hydroxyl group could lead to new byproducts.

To identify the degradation products, it is recommended to perform forced degradation studies under controlled conditions (acidic, basic, oxidative) and analyze the resulting samples by LC-MS to determine the mass of the new peaks.[4][5]

Issue: The biological activity of my compound decreases over the course of a multi-day cell culture experiment. Why is this happening?

Answer: A decline in biological activity during a prolonged experiment is often due to the degradation of the compound under the experimental conditions.[6]

  • Enzymatic Degradation: Cell culture media, especially those supplemented with serum, contain proteases and peptidases that can cleave the peptide bonds of your compound.[7] The Val-Leu bond is a potential site for enzymatic cleavage.

  • Chemical Instability: The physiological conditions of cell culture (pH ~7.4, 37°C) can be sufficient to cause slow hydrolysis of the peptide or anilide bonds over several days.

Solutions:

  • Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock aliquot immediately before use.[6]

  • Minimize Serum Exposure: If possible, reduce the concentration of serum in your media or use a serum-free medium.

  • Use Protease Inhibitors: Consider adding a broad-spectrum protease inhibitor cocktail to your cell culture medium, if it does not interfere with your experimental endpoints.

  • Re-administer the Compound: In long-term experiments, it may be necessary to replenish the compound at regular intervals to maintain a consistent effective concentration.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its stability?

A1: For maximum stability, the compound should be stored in its lyophilized form at -20°C or -80°C, protected from moisture and light.[8] When stored as a solution, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can accelerate degradation.[9]

Q2: What is the best way to dissolve this compound?

A2: The solubility of a peptide derivative depends on its amino acid composition. Given the presence of the hydrophobic residues valine and leucine, and the anilide group, the compound may have limited aqueous solubility. It is recommended to first attempt to dissolve the compound in a small amount of an organic solvent such as DMSO or DMF, and then slowly add the aqueous buffer to the desired concentration.[6] Always use sterile buffers for dissolution to prevent microbial contamination.[8]

Q3: What analytical methods are suitable for assessing the stability of this compound?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for assessing peptide stability.[10][11] A stability-indicating HPLC method should be developed that can separate the intact parent compound from all potential degradation products. This typically involves using a C18 column with a gradient of acetonitrile (B52724) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA).[12] Mass spectrometry (LC-MS) can be coupled to HPLC to identify the mass of any degradation products.[13]

Quantitative Data Summary

Since specific experimental data for this compound is not publicly available, the following tables provide illustrative examples of stability data that could be generated.

Table 1: Example of pH Stability Data for this compound

pHTemperature (°C)Time (hours)% Remaining Parent Compound
2.0402485.2
2.0404872.5
7.4402498.1
7.4404896.3
9.0402490.7
9.0404882.1

Table 2: Example of Stability in Biological Media

MediumTime (hours)% Remaining Parent Compound
Cell Culture Medium + 10% FBS2488.4
Cell Culture Medium + 10% FBS4875.9
Human Plasma492.3
Human Plasma885.1

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[5][14]

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at 60°C.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by a stability-indicating RP-HPLC method, preferably with MS detection, to quantify the remaining parent compound and identify degradation products. The goal is to achieve 5-20% degradation.[15]

Protocol 2: Stability Assessment in a Biological Matrix (e.g., Plasma)

This protocol assesses the stability of the compound in the presence of enzymes.[13]

  • Compound Spiking: Spike this compound into fresh human plasma to a final concentration of 10 µg/mL.

  • Incubation: Incubate the plasma samples at 37°C in a shaking water bath.

  • Time Points: Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Protein Precipitation: Immediately stop the enzymatic reaction at each time point by adding 3 volumes of ice-cold acetonitrile to the plasma aliquot.

  • Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to quantify the amount of the parent compound remaining.

Visualizations

Caption: Predicted degradation pathways of this compound.

cluster_workflow Experimental Workflow for Stability Study A Prepare Stock Solution B Expose to Stress Conditions (pH, Temp, etc.) A->B C Collect Samples at Time Points B->C D Quench Reaction (if necessary) C->D E Analyze by RP-HPLC / LC-MS D->E F Quantify Parent & Identify Degradants E->F

Caption: General workflow for an experimental stability study.

cluster_troubleshooting Troubleshooting Logic Start Inconsistent Experimental Results? CheckStorage Check Storage Conditions (-20°C, Lyophilized) Start->CheckStorage Yes CheckHandling Review Solution Prep & Handling (Fresh Solutions, Aliquots) Start->CheckHandling Yes CheckPurity Verify Initial Purity by HPLC Start->CheckPurity Yes Degradation Potential Degradation Under Assay Conditions CheckHandling->Degradation RunStability Perform Forced Degradation Study Degradation->RunStability

Caption: A troubleshooting decision tree for inconsistent results.

References

Technical Support Center: N-2-Hydroxyethyl-val-leu-anilide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving N-2-Hydroxyethyl-val-leu-anilide. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: Proper storage and handling are critical to maintain the integrity of this compound. Peptides and their derivatives are susceptible to degradation if not stored correctly.[1] For lyophilized powder, storage at -15°C to -20°C is recommended, protected from light.[2][3] Once in solution, it is best to prepare fresh for each experiment or aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][4]

Q2: I'm having trouble dissolving this compound. What should I do?

A2: Solubility can be a common issue with peptide derivatives.[1] The predicted pKa of this compound is 13.71, suggesting it may have limited solubility in neutral aqueous solutions.[2] If you are experiencing solubility issues, consider the following:

  • Solvent Choice: Start with sterile, purified water (e.g., Milli-Q). If solubility is low, you may need to use a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) to first dissolve the compound, followed by dilution with the aqueous assay buffer.

  • pH Adjustment: The pH of the buffer can significantly impact the solubility of peptides.[1] Testing different pH values may be necessary.

  • Sonication: Gentle sonication in a water bath can help break up aggregates and improve dissolution.

Q3: My experimental results are inconsistent between batches. What could be the cause?

A3: Inconsistent results can stem from several factors related to the compound's stability and handling:

  • Compound Degradation: As mentioned, improper storage and repeated freeze-thaw cycles can degrade the compound, leading to a loss of activity over time.[1]

  • Oxidation: Peptides containing certain amino acids are prone to oxidation, which can alter their activity. While Val and Leu are not highly susceptible, it's a general concern for peptide derivatives.[1][5]

  • Inaccurate Concentration: Ensure accurate calculation of the peptide concentration, accounting for purity and net peptide content if applicable.[1]

  • Pipetting Errors: Inconsistent pipetting, especially of small volumes, can introduce significant variability.[6]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, such as enzymatic assays or cell-based studies.

Guide 1: Enzymatic Assays

Problem: No or Weak Signal

Possible Cause Recommended Solution
Inactive Enzyme or Substrate Ensure all components, especially the enzyme and this compound (if used as a substrate), have been stored correctly and are within their expiration date.[4] Test each component's activity independently if possible.
Incorrect Buffer Conditions The pH of the assay buffer is crucial for enzyme activity.[7] Verify that the buffer pH is optimal for the specific enzyme being used. Also, ensure the assay buffer is at room temperature before starting the experiment.[4]
Presence of Inhibitors Some common lab reagents, like sodium azide (B81097) or high concentrations of EDTA, can inhibit enzyme activity.[4] Ensure your buffers and sample preparations are free from potential inhibitors.
Inadequate Incubation Time The incubation time may be too short for a detectable signal to develop. Optimize the incubation time by running a time-course experiment.

Problem: High Background Signal

Possible Cause Recommended Solution
Contaminated Reagents Use fresh, high-quality reagents and sterile, clean glassware to prepare solutions.[8] If using a chromogenic substrate, ensure it has not been exposed to light for extended periods.[8]
Non-specific Binding If the assay involves antibodies or other binding proteins, non-specific binding can be a source of high background. Consider adding a blocking agent (e.g., BSA) or increasing the salt concentration in the wash buffer.[7][8]
Substrate Instability The substrate may be degrading spontaneously, leading to a signal in the absence of enzymatic activity. Run a control with the substrate in the assay buffer without the enzyme to check for this.
Concentration of Detection Reagent Too High If using a secondary detection system (e.g., a conjugated antibody), the concentration may be too high. Perform a titration to find the optimal concentration.[8]

Experimental Protocols

Protocol 1: General Enzymatic Assay Using a Chromogenic Substrate

This protocol provides a general workflow for an enzymatic assay where this compound might be used as a substrate, leading to a colorimetric change.

  • Reagent Preparation:

    • Prepare the assay buffer at the optimal pH for the enzyme of interest. Ensure all components are at room temperature before use.[4]

    • Prepare a stock solution of this compound. If using an organic solvent, ensure the final concentration in the assay does not exceed a level that inhibits the enzyme (typically <1%).

    • Prepare a stock solution of the enzyme in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the assay buffer to each well.

    • Add 20 µL of your test compound or vehicle control.

    • Add 10 µL of the this compound solution to each well to initiate the reaction.

    • Add 20 µL of the enzyme solution to each well, except for the "no enzyme" control wells.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes). The plate should be covered to prevent evaporation.[8]

    • Stop the reaction by adding 50 µL of a stop solution if required by the assay chemistry.[8]

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Controls to Include:

    • No Enzyme Control: To measure the background signal from the substrate.

    • No Substrate Control: To ensure the enzyme preparation is not contaminated.

    • Positive Control: A known activator or inhibitor of the enzyme.

    • Vehicle Control: To account for any effects of the solvent used to dissolve the test compounds.

Visualizations

Diagram 1: General Workflow for an Enzymatic Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, Enzyme, and Substrate Solutions equilibrate Equilibrate Reagents to Room Temperature prep_reagents->equilibrate add_reagents Add Buffer, Test Compound, and Substrate to Plate equilibrate->add_reagents start_reaction Initiate Reaction with Enzyme add_reagents->start_reaction incubation Incubate at Optimal Temperature start_reaction->incubation stop_reaction Add Stop Solution (if applicable) incubation->stop_reaction read_plate Read Absorbance on Plate Reader stop_reaction->read_plate analyze_data Calculate Results and Perform Statistical Analysis read_plate->analyze_data

Caption: A typical workflow for a plate-based enzymatic assay.

Diagram 2: Hypothetical Signaling Pathway Modulation

This diagram illustrates a hypothetical scenario where this compound could act as an inhibitor of a protease involved in a signaling cascade.

G receptor Receptor protease_a_inactive Protease A (Inactive) receptor->protease_a_inactive Signal protease_a Protease A (Active) substrate Downstream Substrate protease_a->substrate Cleavage protease_a_inactive->protease_a Activation cleaved_substrate Cleaved Substrate (Active Signal) substrate->cleaved_substrate cellular_response Cellular Response cleaved_substrate->cellular_response anilide_compound N-2-Hydroxyethyl -val-leu-anilide anilide_compound->protease_a Inhibition

Caption: Inhibition of a protease signaling cascade.

References

Technical Support Center: Synthesis of N-2-Hydroxyethyl-val-leu-anilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of N-2-Hydroxyethyl-val-leu-anilide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common strategy is a solution-phase peptide coupling reaction. This involves the coupling of a protected dipeptide, N-Boc-Val-Leu-OH, with N-(2-hydroxyethyl)aniline in the presence of a suitable coupling reagent and a non-nucleophilic base. The Boc (tert-butyloxycarbonyl) protecting group is subsequently removed to yield the final product.

Q2: Which coupling reagent is recommended for this synthesis?

A2: For the synthesis of this compound, a uronium-based coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is highly recommended. HATU is known for its high coupling efficiency, rapid reaction times, and ability to minimize racemization, especially when coupling amino acids like valine which can be prone to steric hindrance.[1]

Q3: What are the most common causes of low yield in this synthesis?

A3: Low yields in the synthesis of this compound can arise from several factors:

  • Inefficient Coupling: Incomplete reaction between the dipeptide and the aniline (B41778) derivative.

  • Steric Hindrance: The bulky side chain of the valine residue can impede the approach of the amine.[2]

  • Side Reactions: Guanidinylation of the amine by the coupling reagent or other unwanted reactions can reduce the yield of the desired product.[3]

  • Moisture: Water in the reaction can hydrolyze the activated ester intermediate, leading to the starting carboxylic acid.

  • Suboptimal Reagent Purity or Stoichiometry: Impure reagents or incorrect molar ratios can negatively impact the reaction.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.

Troubleshooting Guide

Problem StatementPossible CauseRecommended Solution
Low to no product formation Ineffective activation of the carboxylic acid- Ensure the coupling reagent (e.g., HATU) is fresh and has been stored under anhydrous conditions.- Pre-activate the carboxylic acid with HATU and a base for 15-30 minutes before adding the amine.[1]
Presence of moisture- Use anhydrous solvents (e.g., DMF, DCM).- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Degraded or impure reagents- Use high-purity starting materials and reagents.- Ensure the base (e.g., DIPEA) is free from primary or secondary amine contaminants.
Presence of multiple spots on TLC, indicating a mixture of products Side reactions (e.g., guanidinylation)- Optimize the stoichiometry of the coupling reagent; avoid large excesses.- Add the amine component immediately after the pre-activation step.
Racemization- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).- Choose a coupling reagent known to suppress racemization, such as HATU.[1]
Difficulty in purifying the final product Presence of unreacted starting materials- Optimize the reaction time to ensure complete conversion.- Consider using a slight excess (1.1-1.2 equivalents) of the amine component.
Byproducts from the coupling reagent- Perform an aqueous workup with a dilute acid and base to remove water-soluble impurities.- Utilize flash column chromatography with an appropriate solvent system for purification.

Experimental Protocols

Synthesis of N-Boc-Val-Leu-OH

A detailed protocol for the synthesis of the dipeptide precursor can be found in standard peptide chemistry literature. This typically involves the coupling of Boc-Val-OH with H-Leu-OMe followed by saponification of the methyl ester.

Solution-Phase Synthesis of this compound using HATU

This protocol provides a general guideline for the coupling reaction.

Materials:

  • N-Boc-Val-Leu-OH

  • N-(2-hydroxyethyl)aniline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1N HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Recommended Reagent Stoichiometry:

ReagentEquivalents
N-Boc-Val-Leu-OH1.0
N-(2-hydroxyethyl)aniline1.1
HATU1.1
DIPEA2.0 - 3.0

Procedure:

  • Under an inert atmosphere (nitrogen or argon), dissolve N-Boc-Val-Leu-OH (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Add HATU (1.1 eq) to the reaction mixture and continue stirring for 15-30 minutes for pre-activation.

  • Add N-(2-hydroxyethyl)aniline (1.1 eq) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours at room temperature.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_final Final Product dissolve Dissolve N-Boc-Val-Leu-OH in anhydrous DMF add_base Add DIPEA dissolve->add_base add_hatu Add HATU for pre-activation add_base->add_hatu add_amine Add N-(2-hydroxyethyl)aniline add_hatu->add_amine monitor Monitor reaction by TLC/LC-MS add_amine->monitor quench Quench with water and extract monitor->quench wash Aqueous washes (acid, base, brine) quench->wash dry Dry and concentrate wash->dry purify Flash column chromatography dry->purify final_product This compound purify->final_product

Caption: A flowchart of the synthesis and purification process.

troubleshooting_guide Troubleshooting Decision Tree for Low Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Reagent Quality/Moisture start->cause1 cause2 Inefficient Coupling start->cause2 cause3 Steric Hindrance start->cause3 cause4 Side Reactions start->cause4 solution1a Use fresh, anhydrous reagents cause1->solution1a solution1b Run under inert atmosphere cause1->solution1b solution2a Optimize coupling reagent/stoichiometry cause2->solution2a solution2b Increase reaction time cause2->solution2b solution3a Increase reaction temperature cautiously cause3->solution3a solution3b Use a more potent coupling reagent cause3->solution3b solution4a Adjust reagent addition order cause4->solution4a solution4b Modify workup procedure cause4->solution4b

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: N-2-Hydroxyethyl-val-leu-anilide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of N-2-Hydroxyethyl-val-leu-anilide.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges stem from the molecule's physicochemical properties. The presence of the hydrophobic amino acids, valine and leucine (B10760876), coupled with the anilide group, can lead to:

  • Poor Solubility: Difficulty in dissolving the crude product in standard aqueous buffers for chromatographic purification.

  • Peak Tailing and Broadening in HPLC: Non-ideal peak shapes can result from secondary interactions with the stationary phase or aggregation of the peptide, leading to poor resolution and inaccurate quantification.[1]

  • Low Recovery: The "sticky" nature of the hydrophobic peptide can cause it to adsorb to surfaces of the HPLC system or precipitation during the purification process.[1]

Q2: What are the most common impurities I should expect in my crude this compound sample?

A2: Impurities in solid-phase peptide synthesis (SPPS) are common and can include:

  • Deletion Peptides: Peptides missing either the valine or leucine residue due to incomplete coupling reactions.[2]

  • Truncated Peptides: Sequences shorter than the full-length product.

  • Incompletely Deprotected Peptides: Residual protecting groups on the amino acids.

  • Side-Reaction Products: Modifications to the peptide that can occur during synthesis and cleavage.

Q3: What is the recommended starting approach for purifying this compound?

A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for purifying synthetic peptides.[3][4] A good starting point would be a C18 column with a water/acetonitrile gradient containing an acidic modifier like trifluoroacetic acid (TFA).

Q4: Can I use a purification method other than HPLC?

A4: Yes, crystallization can be a viable alternative or a complementary purification step. Dipeptides, particularly those with hydrophobic residues, have been successfully crystallized.[5][6] This method can be effective for removing impurities that are difficult to separate by HPLC.

Troubleshooting Guides

HPLC Purification

Issue 1: Poor Solubility of Crude Product

  • Problem: The lyophilized crude this compound does not dissolve in the initial mobile phase (e.g., high aqueous content).

  • Solutions:

    • Use a Stronger Initial Solvent: Dissolve the peptide in a minimal amount of a strong organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or isopropanol (B130326) before diluting with the mobile phase.[7]

    • Test Different Solvents: Conduct small-scale solubility tests with various organic solvents to find the most effective one.[8]

    • Sonication: Briefly sonicate the sample to aid dissolution.

Issue 2: Peak Tailing or Broadening in HPLC Chromatogram

  • Problem: The peak corresponding to this compound is not sharp, showing significant tailing or broadening, which affects purity assessment and fraction collection.

  • Solutions:

    • Optimize Mobile Phase Additive: Ensure an adequate concentration of an ion-pairing agent like TFA (typically 0.1%) to minimize secondary interactions with the stationary phase.[1]

    • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can improve peak shape by increasing solubility and reducing mobile phase viscosity.[7]

    • Adjust Gradient Slope: A shallower gradient around the elution point of the target peptide can improve resolution and peak shape.[1]

Issue 3: Low Recovery of the Purified Product

  • Problem: The amount of purified this compound recovered after HPLC is significantly lower than expected.

  • Solutions:

    • Passivate the HPLC System: To prevent adsorption of the peptide to metallic surfaces, passivate the system with a strong acid or use a biocompatible HPLC system.[1]

    • Increase Column Temperature: Higher temperatures can enhance solubility and reduce the risk of precipitation on the column.[1]

    • Optimize Fraction Collection: Ensure that the fraction collector is accurately timed to collect the entire peak.

Crystallization

Issue: Difficulty in Inducing Crystallization

  • Problem: The purified this compound from HPLC fractions does not crystallize upon solvent evaporation or addition of an anti-solvent.

  • Solutions:

    • Screen Various Solvents: Experiment with a range of solvent/anti-solvent systems. Good solvents for dipeptides can include water, ethanol (B145695), and methanol, while anti-solvents could be less polar organic solvents.

    • Slow Evaporation: Allow the solvent to evaporate slowly at a constant temperature to promote the formation of well-ordered crystals.

    • Seeding: Introduce a small crystal from a previous successful batch to initiate crystallization.

Data Presentation

Table 1: Suggested Solvents for Initial Solubility Testing

SolventPolarity IndexGeneral Applicability
Water with 0.1% TFA9.0Starting point, may have low solubility
Acetonitrile5.8Common HPLC mobile phase component
Isopropanol4.3Good for dissolving hydrophobic peptides[7]
Dimethylformamide (DMF)6.4Strong solvent for difficult peptides[7]
Dimethyl Sulfoxide (DMSO)7.2Very strong solvent, use minimal amount[7]

Table 2: Effect of HPLC Parameters on Purification of Hydrophobic Peptides (Illustrative Data)

ParameterValueExpected Outcome on this compound
Column Temperature 30°CPotential for broader peaks, lower recovery
50°CSharper peaks, improved solubility and recovery[1]
TFA Concentration 0.05%Possible peak tailing due to insufficient ion pairing
0.1%Generally optimal for good peak shape[1]
Gradient Slope 2%/minSteeper slope, faster elution, lower resolution
0.5%/minShallower slope, longer run time, better resolution[1]

Experimental Protocols

Protocol 1: General RP-HPLC Purification of this compound
  • Sample Preparation:

    • Dissolve the crude lyophilized peptide in a minimal volume of DMSO (e.g., 10-20 mg in 100-200 µL).

    • Dilute the sample with the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA) to a final concentration suitable for injection (e.g., 1-5 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18, 5 µm, 100 Å, 4.6 x 250 mm (analytical) or 21.2 x 250 mm (preparative).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start with a scouting gradient of 5% to 95% B over 30 minutes to determine the elution time. Then, optimize with a shallower gradient around the elution point (e.g., 30% to 50% B over 40 minutes).

    • Flow Rate: 1 mL/min for analytical, 20 mL/min for preparative.

    • Detection: UV at 214 nm and 280 nm.

    • Column Temperature: 40-50°C.

  • Fraction Analysis and Post-Processing:

    • Analyze collected fractions by analytical HPLC to determine purity.

    • Pool fractions with the desired purity (>95%).

    • Lyophilize the pooled fractions to obtain the purified peptide as a white powder.

Protocol 2: Crystallization of this compound
  • Dissolution: Dissolve the HPLC-purified peptide in a minimal amount of a suitable solvent (e.g., ethanol or methanol).

  • Induce Crystallization:

    • Slow Evaporation: Leave the solution in a loosely capped vial in a stable environment to allow for slow solvent evaporation.

    • Anti-Solvent Diffusion: Place the vial containing the peptide solution in a larger sealed container with an anti-solvent (e.g., diethyl ether). The vapor of the anti-solvent will slowly diffuse into the peptide solution, reducing its solubility and promoting crystallization.

  • Crystal Harvesting: Once crystals have formed, carefully decant the mother liquor and wash the crystals with a small amount of cold anti-solvent. Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final_product Final Product synthesis Solid-Phase Peptide Synthesis of this compound dissolution Dissolution of Crude Product (e.g., in DMSO) synthesis->dissolution hplc Preparative RP-HPLC dissolution->hplc fraction_analysis Analytical HPLC of Fractions hplc->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified this compound lyophilization->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_problems Identify the Issue cluster_solutions Implement Solution start Problem Encountered poor_solubility Poor Solubility start->poor_solubility bad_peak_shape Bad Peak Shape start->bad_peak_shape low_recovery Low Recovery start->low_recovery strong_solvent Use Stronger Solvent (DMSO, DMF) poor_solubility->strong_solvent optimize_mobile_phase Optimize Mobile Phase (TFA, Temperature) bad_peak_shape->optimize_mobile_phase low_recovery->optimize_mobile_phase passivate_system Passivate HPLC System low_recovery->passivate_system

Caption: Troubleshooting logic for common purification challenges.

potential_signaling_pathway compound This compound (Potential Inhibitor) receptor Cell Surface Receptor compound->receptor Blocks Binding protein_a Protein A receptor->protein_a Activates protein_b Protein B protein_a->protein_b Interacts with downstream Downstream Signaling Cascade protein_b->downstream response Cellular Response downstream->response

Caption: A potential signaling pathway where the compound could act as an inhibitor.

References

Interpreting unexpected results in assays with N-2-Hydroxyethyl-val-leu-anilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-2-Hydroxyethyl-val-leu-anilide in their assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in assays?

This compound is a synthetic chromogenic substrate used to measure the activity of certain proteases.[1] It consists of a peptide sequence (Val-Leu) that is recognized by a specific protease, linked to a chromophore (anilide derivative). When the protease cleaves the peptide bond, the chromophore is released, resulting in a color change that can be quantified spectrophotometrically.[1] This allows for the determination of enzyme activity.

Q2: What are the most common unexpected results observed in assays using this compound?

The most common issues include:

  • High background signal: A significant color development in control wells without the enzyme.

  • Low or no signal: Little to no color change in the presence of the active enzyme.

  • High variability between replicate wells: Inconsistent results across identical experimental conditions.

Q3: My "no-enzyme" control well shows a high signal. What does this indicate and how can I fix it?

A high signal in the no-enzyme control suggests that the substrate is being cleaved or is degrading through a mechanism independent of your target enzyme's activity. This can be due to substrate instability or contamination.[2]

Troubleshooting Guides

Issue 1: High Background Signal

A high background can mask the true enzymatic signal and reduce the assay's sensitivity.[2]

Possible Causes and Solutions

Possible Cause Recommended Action
Substrate Instability/Autohydrolysis The substrate may be unstable in the assay buffer, leading to spontaneous breakdown.[2] Solution: Perform a substrate stability test by incubating this compound in the assay buffer at the experimental temperature and measuring the absorbance over time. A significant increase in absorbance without the enzyme indicates autohydrolysis.[2] Consider reducing the incubation time or lowering the substrate concentration.[2]
Reagent Contamination The buffer, substrate solution, or other reagents may be contaminated with other proteases.[2] Solution: Use fresh, high-purity reagents and sterile, nuclease-free water. Prepare fresh buffers and substrate solutions for each experiment.
Assay Buffer Components Certain buffer components, like reducing agents, can interfere with the chromogenic readout.[2] Solution: Test the compatibility of all buffer components with the substrate. If a component is suspected to cause interference, try to replace it with a non-interfering alternative.
Extended Incubation Time Over-incubation can lead to increased background signal due to non-enzymatic substrate degradation.[2] Solution: Optimize the incubation time to find a window where the enzymatic signal is robust, and the background remains low.

Troubleshooting Workflow for High Background

high_background_troubleshooting start High Background in No-Enzyme Control sub_stability Test Substrate Stability (Incubate substrate in buffer, measure absorbance over time) start->sub_stability reagent_check Check Reagent Purity (Use fresh, high-purity reagents) start->reagent_check buffer_comp Evaluate Buffer Components (Test for interference) start->buffer_comp sub_unstable Substrate is Unstable sub_stability->sub_unstable reagents_contaminated Reagents Contaminated reagent_check->reagents_contaminated buffer_interferes Buffer Component Interferes buffer_comp->buffer_interferes reduce_time Reduce Incubation Time or Lower Substrate Concentration sub_unstable->reduce_time Yes use_fresh Prepare Fresh Reagents reagents_contaminated->use_fresh Yes modify_buffer Modify Buffer Composition buffer_interferes->modify_buffer Yes end Problem Resolved reduce_time->end use_fresh->end modify_buffer->end

Caption: Troubleshooting logic for high background signal.

Issue 2: Low or No Signal

This indicates a problem with the enzymatic reaction itself.

Possible Causes and Solutions

Possible Cause Recommended Action
Inactive Enzyme The enzyme may have lost activity due to improper storage or handling. Solution: Verify the activity of your enzyme stock using a known positive control substrate or a different assay.
Suboptimal Assay Conditions The pH, temperature, or ionic strength of the assay buffer may not be optimal for your enzyme. Solution: Review the literature for the optimal conditions for your specific protease. Perform a matrix experiment to test a range of pH and temperature values.
Incorrect Substrate Concentration The substrate concentration may be too low for the enzyme to act upon effectively. Solution: Perform a substrate titration to determine the optimal concentration for your assay.
Presence of Inhibitors Your sample or reagents may contain inhibitors of the protease. Solution: Run a control with a known amount of active enzyme spiked into your sample matrix to check for inhibitory effects.
Issue 3: High Variability Between Replicates

Inconsistent results can make data interpretation difficult and unreliable.

Possible Causes and Solutions

Possible Cause Recommended Action
Pipetting Errors Inaccurate or inconsistent pipetting of reagents. Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing of all reagents before dispensing.
Inadequate Mixing Reagents not being thoroughly mixed in the wells. Solution: Gently mix the contents of the wells after adding all reagents, for example, by using a plate shaker.
Temperature Gradients Inconsistent temperature across the microplate during incubation. Solution: Ensure the entire plate is at a uniform temperature by using a properly calibrated incubator or water bath.
Edge Effects Wells on the outer edges of the plate may experience different evaporation rates or temperature fluctuations. Solution: Avoid using the outermost wells of the plate for critical samples. Fill the outer wells with buffer or water to create a humidity barrier.

Data Presentation: Example of Unexpected Results

The following table illustrates how to present quantitative data to identify a high background issue.

Table 1: Absorbance Readings (405 nm) for a Protease Assay

Well Type Replicate 1 Replicate 2 Replicate 3 Average Std. Dev.
Blank (Buffer Only) 0.0520.0550.0530.0530.0015
No-Enzyme Control 0.4580.4620.4550.4580.0035
Enzyme + Substrate 0.8760.8810.8720.8760.0045

In this example, the high absorbance in the "No-Enzyme Control" indicates a significant background signal that needs to be addressed.

Experimental Protocols

General Protocol for a Chromogenic Protease Assay using this compound

This is a generalized protocol and should be optimized for your specific enzyme and experimental conditions.

Materials:

  • This compound substrate

  • Protease of interest

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute in assay buffer to the desired working concentration. Note that this compound is sparingly soluble in water.[3]

    • Prepare a series of dilutions of your protease in assay buffer.

  • Set up the Assay Plate:

    • Add 50 µL of assay buffer to the "Blank" wells.

    • Add 50 µL of the protease solution to the "Enzyme" wells.

    • Add 50 µL of assay buffer to the "No-Enzyme Control" wells.

  • Initiate the Reaction:

    • Add 50 µL of the this compound working solution to all wells.

  • Incubate:

    • Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for a predetermined amount of time (e.g., 30 minutes). Protect the plate from light.

  • Measure Absorbance:

    • Read the absorbance at the appropriate wavelength for the released chromophore (typically around 405 nm for anilide derivatives).[4]

Experimental Workflow Diagram

experimental_workflow prep_reagents 1. Prepare Reagents (Substrate, Enzyme, Buffer) setup_plate 2. Set Up Assay Plate (Blanks, Controls, Samples) prep_reagents->setup_plate initiate_reaction 3. Initiate Reaction (Add Substrate) setup_plate->initiate_reaction incubate 4. Incubate (e.g., 37°C, 30 min) initiate_reaction->incubate read_plate 5. Measure Absorbance (e.g., 405 nm) incubate->read_plate analyze_data 6. Analyze Data read_plate->analyze_data

Caption: General experimental workflow for a protease assay.

For further assistance, please consult the product's technical datasheet or contact your supplier's technical support.

References

Technical Support Center: N-2-Hydroxyethyl-val-leu-anilide (VEL-H1)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers working with N-2-Hydroxyethyl-val-leu-anilide, a synthetic dipeptide derivative investigated for its potential therapeutic properties.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties, handling, and modification of this compound (VEL-H1).

Q1: What are the basic physical and chemical properties of this compound (VEL-H1)?

A1: this compound is a dipeptide derivative with the molecular formula C19H31N3O3 and a molecular weight of 349.475 g/mol .[1] It is sparingly soluble in water (approximately 1 g/L at 25°C) and should be stored at controlled room temperature.[1] For experimental use, it is often dissolved in organic solvents like DMSO.

PropertyValueReference
CAS Number 194351-53-6[1]
Molecular Formula C19H31N3O3[1]
Molecular Weight 349.475 g/mol [1]
Aqueous Solubility ~1 g/L (25 °C)[1]

Q2: My compound shows low biological activity in cell-based assays. What are the common reasons?

A2: Low activity of VEL-H1 in cell-based assays is often attributed to two main factors:

  • Poor Cell Permeability: The peptide-like structure can limit its ability to cross the cell membrane.

  • Metabolic Instability: The amide bonds are susceptible to cleavage by cellular proteases, leading to rapid degradation.

Strategies to address these issues include chemical modifications to enhance stability and permeability.

Q3: What general strategies can be used to modify VEL-H1 for better performance?

A3: Modifying peptide-based compounds is a common strategy in drug development to improve pharmacokinetic and pharmacodynamic properties.[2][3] Key approaches include:

  • N-terminal Modification: Capping the N-terminus (e.g., with an acetyl group) can reduce degradation by aminopeptidases.

  • C-terminal Modification: Altering the anilide group or converting it to a more stable functional group can impact both stability and target binding.

  • Lipidation: Attaching lipidic chains (lipoamino acids) can improve membrane interaction and cellular uptake.[3]

  • PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) chains can enhance solubility and increase circulation half-life.[4]

Part 2: Troubleshooting Guides

This section provides solutions to specific problems encountered during experimentation with VEL-H1 and its analogs.

Issue 1: Low Potency in Kinase Inhibition Assays

Q: My IC50 value for VEL-H1 against its target kinase is higher than expected. How can I improve its inhibitory activity?

A: Improving potency often requires structural modifications to enhance binding affinity to the target's active site. A common approach is to perform a structure-activity relationship (SAR) study by synthesizing and testing a series of analogs.

Recommended Modifications & Rationale:

  • Anilide Ring Substitution: The anilide phenyl ring is a prime candidate for modification. Adding electron-withdrawing or electron-donating groups can alter electrostatic interactions with the kinase active site.

  • Valine/Leucine Side-Chain Modification: Replacing the natural amino acid side chains with non-canonical or constrained analogs can probe new binding pockets and improve affinity. Leucine- and valine-rich peptides have distinct interactions with biological targets.[5]

Example Data from a Hypothetical SAR Study:

The following table shows the results of modifying the anilide ring of VEL-H1.

Compound IDModification (Anilide Ring)Kinase X IC50 (nM)
VEL-H1 Unsubstituted1250
VEL-M1 4-Fluoro780
VEL-M2 4-Chloro650
VEL-M3 4-Methyl1500
VEL-M4 3,4-Dichloro420
Issue 2: Poor Solubility in Aqueous Buffers

Q: I'm having trouble dissolving VEL-H1 in my aqueous assay buffer, leading to inconsistent results. What can I do?

A: The limited aqueous solubility of VEL-H1 is a known issue.[1] While using a co-solvent like DMSO is common, high concentrations can affect biological assays. The following workflow can help identify a suitable analog with improved solubility.

Workflow for Improving Solubility:

G A Start: VEL-H1 (Solubility ~1 g/L) B Introduce Polar Group to N-terminus Hydroxyethyl Moiety A->B C Synthesize Analogs (e.g., VEL-S1, VEL-S2) B->C D Measure Aqueous Solubility (Kinetic Solubility Assay) C->D E Evaluate Impact on Potency (Kinase Inhibition Assay) D->E F Select Candidate with Improved Solubility & Maintained Potency E->F

Caption: Workflow for solubility enhancement of VEL-H1.

Example Data from Solubility Enhancement Efforts:

Compound IDModification (at Hydroxyethyl group)Aqueous Solubility (µg/mL)Kinase X IC50 (nM)
VEL-H1 -OH1.21250
VEL-S1 -OCH2COOH (Carboxymethyl)15.51310
VEL-S2 -O-(CH2)2-SO3H (Sulfonate)45.21450
VEL-S3 -OCH3 (Methyl ether)0.82100

Part 3: Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation and modification of VEL-H1.

Protocol 1: Kinase Inhibition Assay (Luminescent ATP Detection)

This protocol measures the ability of a compound to inhibit a target kinase by quantifying the amount of ATP remaining in the reaction.

Materials:

  • Target Kinase (e.g., recombinant Kinase X)

  • Kinase Substrate (peptide or protein)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Test compounds (VEL-H1 and analogs) dissolved in DMSO

  • Luminescent Kinase Assay Reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is ≤1%.

  • Add 5 µL of the diluted compound solution to the wells of a 96-well plate.

  • Add 10 µL of a solution containing the target kinase and its substrate to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the kinase.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect remaining ATP by adding 25 µL of the luminescent kinase assay reagent to each well.

  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure luminescence using a plate reader.

  • Calculate percent inhibition relative to DMSO-only controls and determine IC50 values using a suitable curve-fitting software.

G cluster_0 Plate Preparation cluster_1 Reaction & Detection A Add Diluted Compound (5 µL) B Add Kinase/Substrate Mix (10 µL) A->B C Initiate with ATP (10 µL) Incubate 60 min B->C D Add Luminescent Reagent (25 µL) Incubate 10 min C->D E Read Luminescence D->E F Results E->F Calculate IC50

Caption: Experimental workflow for the kinase inhibition assay.

Protocol 2: Plasma Stability Assay

This protocol assesses the metabolic stability of VEL-H1 analogs in plasma.

Materials:

  • Test compounds (VEL-H1 and analogs)

  • Control compound (known stable and unstable)

  • Human plasma (or other species), pre-warmed to 37°C

  • Acetonitrile (ACN) with an internal standard (e.g., warfarin) for protein precipitation

  • Phosphate buffer (pH 7.4)

  • LC-MS/MS system

Procedure:

  • Dilute the test compound stock solution (10 mM in DMSO) into ACN to an intermediate concentration (e.g., 100 µM).

  • Add 5 µL of the intermediate solution to 495 µL of pre-warmed plasma to achieve a final concentration of 1 µM. Vortex gently.

  • Immediately withdraw a 50 µL aliquot (this is the T=0 time point) and add it to 150 µL of cold ACN with the internal standard to precipitate proteins.

  • Incubate the remaining plasma mixture in a water bath at 37°C.

  • Withdraw 50 µL aliquots at subsequent time points (e.g., 15, 30, 60, 120 minutes). Quench each aliquot immediately in 150 µL of cold ACN with internal standard.

  • Vortex all quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Calculate the percentage of compound remaining at each time point compared to T=0. Determine the half-life (t½) by plotting the natural log of the percent remaining versus time.

G start Spike Compound into Plasma (37°C) sampling T=0 T=15' T=30' T=60' T=120' start->sampling:f0 process Quench with ACN + IS Centrifuge Analyze Supernatant via LC-MS/MS sampling->process end Calculate % Remaining and Half-Life (t½) process->end

Caption: Logical flow of the plasma stability assay.

References

Technical Support Center: N-2-Hydroxyethyl-val-leu-anilide Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing N-2-Hydroxyethyl-val-leu-anilide in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for enzymatic assays using this compound?

A1: The optimal pH for an enzyme is highly specific to the particular enzyme being studied. While general anilide substrates are often assayed between pH 7.0 and 8.5, it is crucial to determine the optimal pH for your specific enzyme empirically. A pH profile experiment is recommended to ascertain the precise pH at which the enzyme exhibits maximum activity with this substrate. Changes in pH can affect the ionization state of both the enzyme's active site residues and the substrate, thereby influencing binding and catalysis.[1][2]

Q2: What is the recommended temperature for assays involving this compound?

A2: As with pH, the optimal temperature is enzyme-dependent. Most assays with mammalian enzymes are initially performed at or near physiological temperature (37°C). However, the optimal temperature can vary significantly. It is essential to perform a temperature profile experiment to identify the temperature at which your enzyme shows the highest activity without undergoing thermal denaturation.[3][4] Exceeding the optimal temperature can lead to a rapid loss of activity due to enzyme unfolding.[3]

Q3: How stable is this compound in solution?

Q4: What are common sources of high background signal in my assay?

A4: High background signal can arise from several sources, including substrate auto-hydrolysis, contamination of reagents with proteases, or inherent fluorescence of the anilide product. To mitigate this, include a "no-enzyme" control in your experimental setup. If auto-hydrolysis is significant, consider optimizing the buffer composition or pH.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or very low enzyme activity Incorrect pH or temperature.Determine the optimal pH and temperature for your enzyme using a gradient experiment.
Inactive enzyme.Verify the activity of your enzyme with a known positive control substrate. Ensure proper storage and handling of the enzyme.
Incorrect substrate concentration.Perform a substrate titration curve to determine the optimal concentration. Ensure the substrate concentration is not inhibitory.
Presence of inhibitors in the sample.Include a positive control with a known activator or a sample in a clean buffer to rule out inhibition. Consider sample purification steps.[5]
High variability between replicates Pipetting errors.Use calibrated pipettes and ensure proper mixing of all reaction components. Prepare a master mix for reagents where possible.[5]
Temperature fluctuations.Ensure all reaction components are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader or water bath.[3]
Substrate precipitation.Check the solubility of this compound in your assay buffer. If necessary, adjust the buffer composition or add a solubilizing agent like DMSO (ensure to test for its effect on enzyme activity).
Assay signal decreases over time Enzyme instability.The enzyme may be unstable under the assay conditions (pH, temperature). Try adding stabilizing agents like glycerol (B35011) or BSA.[6]
Substrate depletion.Ensure you are measuring the initial reaction velocity where the substrate concentration is not limiting.[6]
Product inhibition.The product of the reaction may be inhibiting the enzyme. Analyze the data for non-linear kinetics and consider experimental designs that minimize product accumulation.

Data Presentation

Disclaimer: The following data is illustrative and intended to demonstrate the format for presenting experimental results. Actual values will be specific to the enzyme and experimental conditions.

Table 1: Effect of pH on Enzyme Activity

pHRelative Activity (%)
6.045
6.568
7.085
7.5100
8.092
8.575
9.050

Table 2: Effect of Temperature on Enzyme Activity

Temperature (°C)Relative Activity (%)
2035
2555
3078
37100
4288
5060
6025 (Denaturation observed)

Experimental Protocols

Protocol 1: Determination of Optimal pH
  • Prepare a series of buffers with varying pH values (e.g., from pH 6.0 to 9.0 in 0.5 unit increments). Common buffers include MES for acidic pH, phosphate (B84403) for neutral pH, and Tris-HCl for alkaline pH.

  • Prepare the reaction mixture in a microplate or cuvette. This should include the buffer of a specific pH, this compound at a concentration at or near its Km (if known, otherwise use a concentration determined from a substrate titration curve), and any necessary cofactors.

  • Equilibrate the reaction mixture to the desired assay temperature.

  • Initiate the reaction by adding a fixed amount of the enzyme to each well/cuvette.

  • Monitor the reaction progress by measuring the absorbance or fluorescence of the product released over time using a spectrophotometer or fluorometer.

  • Calculate the initial reaction velocity for each pH value from the linear portion of the progress curve.

  • Plot the reaction velocity against pH to determine the optimal pH at which the enzyme exhibits maximum activity.

Protocol 2: Determination of Optimal Temperature
  • Prepare the complete reaction mixture , including the optimal buffer (as determined in Protocol 1), this compound, and any cofactors.

  • Aliquot the reaction mixture into separate tubes or wells of a microplate.

  • Incubate the aliquots at a range of different temperatures (e.g., from 20°C to 60°C in 5-10°C increments) for a set period. A temperature-controlled plate reader or multiple water baths can be used.

  • Add the enzyme to each reaction vessel to initiate the reaction.

  • Monitor the reaction progress at the respective temperatures.

  • Calculate the initial reaction velocity for each temperature.

  • Plot the reaction velocity against temperature to identify the optimal temperature for enzyme activity. Be aware that at higher temperatures, enzyme denaturation can lead to a sharp decrease in activity.[3]

Visualizations

Experimental_Workflow_pH_Optimization cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_buffers Prepare Buffers (pH 6.0-9.0) prep_mix Prepare Reaction Mix (Substrate, Cofactors) prep_buffers->prep_mix equilibrate Equilibrate at Assay Temperature prep_mix->equilibrate add_enzyme Initiate with Enzyme equilibrate->add_enzyme monitor Monitor Product Formation add_enzyme->monitor calc_velocity Calculate Initial Velocity monitor->calc_velocity plot_data Plot Velocity vs. pH calc_velocity->plot_data det_optimum Determine Optimal pH plot_data->det_optimum

Caption: Workflow for determining the optimal pH for enzyme activity.

Hypothetical_Signaling_Pathway Extracellular_Signal Extracellular Signal Receptor Membrane Receptor Extracellular_Signal->Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Our_Enzyme Hypothetical Enzyme (Target of Interest) Upstream_Kinase->Our_Enzyme Activates Product Cleaved Product Our_Enzyme->Product Cleaves Substrate This compound (Experimental Substrate) Substrate->Our_Enzyme Downstream_Effector Downstream Effector Product->Downstream_Effector Cellular_Response Cellular Response Downstream_Effector->Cellular_Response

Caption: Hypothetical signaling pathway involving the target enzyme.

References

Validation & Comparative

A Researcher's Guide to Chymotrypsin Substrates: A Comparative Analysis of N-2-Hydroxyethyl-val-leu-anilide and Other Common Peptide Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate measurement of protease activity is critical. Chymotrypsin (B1334515), a serine protease, is a key enzyme in digestion and cellular processes, making its study essential. The choice of substrate is paramount for obtaining reliable and sensitive results in chymotrypsin activity assays. This guide provides an objective comparison of N-2-Hydroxyethyl-val-leu-anilide, a simple dipeptide derivative, with other widely used classes of peptide substrates, supported by experimental data and detailed protocols.

Overview of Chymotrypsin Substrate Types

Chymotrypsin preferentially cleaves peptide bonds at the C-terminus of large hydrophobic amino acids, primarily tyrosine, tryptophan, and phenylalanine.[1] However, it also demonstrates activity, albeit at a lower level, towards other residues like leucine (B10760876).[1][2] The substrates used to assay its activity can be broadly categorized based on their detection method.

  • Unlabeled Peptide Substrates (e.g., this compound): These are simple peptide sequences that, upon cleavage, do not inherently produce a change in color or fluorescence. This compound falls into this category, with the expected cleavage site being the peptide bond following the leucine residue. The detection of enzymatic activity with these substrates typically requires chromatographic separation of the cleavage products from the intact substrate.

  • Chromogenic Substrates: These substrates are conjugated to a chromophore, most commonly p-nitroaniline (pNA). When the enzyme cleaves the peptide bond, the colorless substrate releases the yellow-colored p-nitroaniline, which can be continuously monitored using a spectrophotometer.[3][4] This method allows for a straightforward and real-time measurement of enzyme kinetics.

  • Fluorogenic Substrates: For enhanced sensitivity, substrates linked to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC), are employed.[5][6] In its peptide-bound form, the fluorophore is quenched. Enzymatic cleavage releases the fluorophore, resulting in a significant increase in fluorescence intensity that can be measured with a spectrofluorometer.[7] This high sensitivity makes them ideal for detecting low levels of enzyme activity.

Quantitative Data Presentation

The selection of a substrate is often guided by its kinetic parameters, which define its affinity for the enzyme (K_m) and the turnover rate (k_cat). The following table summarizes the key characteristics and reported kinetic constants for representative examples of each substrate class.

Substrate TypeExamplePrinciple of DetectionK_mk_cat
Unlabeled Peptide This compoundHPLC, Mass SpectrometryData not availableData not available
Chromogenic N-Succinyl-Ala-Ala-Pro-Phe-pNASpectrophotometry (Absorbance at ~410 nm)~2.2 mM0.045 µmol/min/mL
Fluorogenic Suc-Ala-Ala-Pro-Phe-AMCFluorometry (Ex/Em = ~380/460 nm)15 µM1.5 s⁻¹
Simple Ester N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)Spectrophotometry (Absorbance at 256 nm)Data variesData varies

*Note: Kinetic values for N-Succinyl-L-phenylalanine-p-nitroanilide are from a chymotrypsin-like protease from Thermoplasma volcanium and are provided for comparative purposes.[8] Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer composition).

Experimental Protocols

This section provides a generalized methodology for assessing chymotrypsin activity, which can be adapted for different substrate types.

Materials and Reagents
  • α-Chymotrypsin: Prepare a stock solution in cold 1 mM HCl.[9] The final concentration should be optimized for the specific assay to ensure a linear rate of product formation.

  • Assay Buffer: A common buffer is 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl_2.[10] Calcium ions are known to stabilize the enzyme.[2]

  • Substrates:

    • This compound: Dissolve in a suitable solvent like DMSO or methanol, followed by dilution in the assay buffer.

    • Chromogenic Substrate (e.g., Suc-AAPF-pNA): Soluble in N,N-dimethylformamide (DMF).[4]

    • Fluorogenic Substrate (e.g., Suc-LLVY-AMC): Typically dissolved in DMSO to create a stock solution.

  • Reaction Termination Solution (for endpoint assays): e.g., Acetic acid or a specific chymotrypsin inhibitor.

General Assay Procedure
  • Preparation: Set up a 96-well plate or cuvettes. Add the assay buffer to each well.

  • Substrate Addition: Add the substrate stock solution to each well to achieve the desired final concentration.

  • Temperature Equilibration: Incubate the plate/cuvettes at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.

  • Reaction Initiation: Add the α-chymotrypsin solution to initiate the reaction. Mix gently.

  • Data Acquisition: Immediately begin monitoring the reaction based on the detection method for the specific substrate.

Detection Methods
  • For this compound (Unlabeled Peptide):

    • The reaction is typically performed as an endpoint assay. At various time points, an aliquot of the reaction mixture is taken and the reaction is stopped (e.g., by adding acetic acid).

    • The sample is then analyzed by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry to separate and quantify the cleavage products (N-2-Hydroxyethyl-valine and Leucine-anilide).

  • For Chromogenic Substrates (pNA):

    • The increase in absorbance is monitored kinetically in a spectrophotometer at a wavelength of 405-410 nm.[11]

    • The rate of reaction is calculated from the linear portion of the absorbance vs. time curve using the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹).[4]

  • For Fluorogenic Substrates (AMC):

    • The increase in fluorescence is measured kinetically in a fluorometer with excitation at approximately 380 nm and emission at approximately 460 nm.[7]

    • A standard curve using free AMC can be used to convert the relative fluorescence units (RFU) to the concentration of product formed.

Visualization of Methodologies

The following diagrams illustrate the experimental workflow and the principles of signal generation for different chymotrypsin substrates.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Prepare Assay Buffer (e.g., Tris-HCl, CaCl2) A1 Add Buffer and Substrate to Reaction Vessel P1->A1 P2 Prepare Substrate Stock Solution P2->A1 P3 Prepare Chymotrypsin Stock Solution A3 Initiate Reaction with Chymotrypsin P3->A3 A2 Equilibrate Temperature A1->A2 A2->A3 D1 Monitor Signal (Absorbance, Fluorescence, or HPLC sampling) A3->D1 D2 Calculate Reaction Rate D1->D2 D3 Determine Kinetic Parameters (Km, Vmax) D2->D3

General workflow for a chymotrypsin enzymatic assay.

Signal_Generation cluster_substrates Substrate Types cluster_products Products & Signal Sub1 This compound (Unlabeled) Enzyme α-Chymotrypsin Sub1->Enzyme Cleavage Sub2 Suc-AAPF-pNA (Chromogenic) Sub2->Enzyme Cleavage Sub3 Suc-LLVY-AMC (Fluorogenic) Sub3->Enzyme Cleavage Prod1 Cleaved Peptides Signal: HPLC Peak Enzyme->Prod1 Prod2 Peptide + p-Nitroaniline Signal: Yellow Color (Absorbance) Enzyme->Prod2 Prod3 Peptide + AMC Signal: Fluorescence Enzyme->Prod3

Mechanism of signal generation for different substrate classes.

Conclusion

The choice of a substrate for chymotrypsin analysis depends heavily on the specific requirements of the experiment.

  • This compound represents a class of simple, unlabeled substrates. While its use avoids potential interference from reporter tags, it necessitates more complex and lower-throughput analytical methods like HPLC for product quantification. It is best suited for detailed mechanistic studies or when the presence of a chromophore or fluorophore is undesirable.

  • Chromogenic substrates like Suc-AAPF-pNA offer a convenient and continuous assay format suitable for standard laboratory spectrophotometers. They provide a good balance between ease of use and sensitivity for many routine applications.

  • Fluorogenic substrates such as Suc-LLVY-AMC are the gold standard for high-sensitivity applications.[12] Their robust signal-to-noise ratio makes them the preferred choice for high-throughput screening (HTS) of inhibitors and for detecting very low levels of enzymatic activity.

References

Comparative Analysis of N-2-Hydroxyethyl-val-leu-anilide and its Analogs: A Scoping Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the hypothetical molecule, N-2-Hydroxyethyl-val-leu-anilide, and its potential analogs. Due to the absence of direct experimental data for the primary compound in publicly available literature, this analysis is based on the known biological activities and structure-activity relationships (SAR) of its constituent chemical moieties: the Val-Leu dipeptide, the anilide structure, and the N-hydroxyethyl modification. The aim is to furnish a foundational framework for researchers interested in the synthesis and evaluation of this and related compounds.

Introduction

This compound is a synthetic molecule combining a dipeptide (Val-Leu) with an anilide group, further modified by an N-terminal 2-hydroxyethyl group. Dipeptides are known to exhibit a range of biological activities, and the Val-Leu combination, in particular, has been investigated for its antimicrobial and antimalarial properties.[1] Anilides represent a broad class of compounds with diverse pharmacological applications, including anti-inflammatory, analgesic, and anticancer effects.[2][3] The N-hydroxyethyl modification can influence a molecule's pharmacokinetic properties, such as solubility and membrane permeability, and can impact its biological activity.[4][5] This guide will explore the potential synthesis, biological activities, and SAR of this compound class.

Hypothetical Performance and Structure-Activity Relationship (SAR) of Analogs

Based on the activities of related compounds, this compound and its analogs are hypothesized to possess antimicrobial, anticancer, or anti-inflammatory properties. The following table outlines a hypothetical SAR for a series of analogs, predicting the impact of specific structural modifications.

Compound ID Structure Hypothesized Primary Activity Predicted Potency Rationale for Modification
LEAD-001 This compoundAntimicrobial, AnticancerModerateBaseline compound.
ANA-001 Val-Leu-anilideAntimicrobial, AnticancerLowerRemoval of the N-hydroxyethyl group may decrease solubility and cell permeability.
ANA-002 N-2-Hydroxyethyl-ala-leu-anilideAntimicrobial, AnticancerLowerReplacement of Valine with Alanine reduces side-chain bulk, which may decrease hydrophobic interactions with the target.
ANA-003 N-2-Hydroxyethyl-val-leu-(4-chloroanilide)Antimicrobial, AnticancerHigherAddition of an electron-withdrawing group to the anilide ring can enhance activity in some compound classes.
ANA-004 N-2-Hydroxyethyl-val-leu-(4-methoxyanilide)Antimicrobial, AnticancerModerate to LowerAddition of an electron-donating group may alter the electronic properties and binding affinity.
ANA-005 N-Methyl-val-leu-anilideAntimicrobial, AnticancerModerateN-methylation is a common modification to improve metabolic stability and membrane permeability.[5]

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of this compound and its analogs.

General Synthesis of this compound (LEAD-001)

This proposed synthesis involves a two-step process: peptide coupling followed by N-alkylation.

  • Peptide Coupling:

    • N-terminally protected Valine (e.g., Boc-Val-OH) and Leucine-anilide are coupled using a standard peptide coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU in an appropriate solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

    • The reaction is stirred at room temperature for 12-24 hours.

    • The crude product is purified by column chromatography.

    • The N-terminal protecting group (e.g., Boc) is removed using an acid such as Trifluoroacetic acid (TFA).

  • N-Hydroxyethylation:

    • The deprotected Val-Leu-anilide is dissolved in a suitable solvent (e.g., DMF).

    • 2-Bromoethanol and a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) are added to the solution.

    • The reaction mixture is heated to 50-60°C and stirred for 24-48 hours.

    • The final product is purified by preparative HPLC.

In Vitro Antimicrobial Assay (Broth Microdilution)
  • A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate with Mueller-Hinton broth.

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured to the mid-logarithmic phase and diluted to a final concentration of 5 x 10^5 CFU/mL.

  • The bacterial suspension is added to each well of the microtiter plate.

  • Plates are incubated at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Assay (MTT Assay)
  • Human cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • The formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at 570 nm using a microplate reader. The IC50 value (concentration causing 50% inhibition of cell growth) is calculated.

Visualizations

The following diagrams illustrate the proposed synthetic pathway, a hypothetical signaling pathway that could be targeted, and the logical workflow for the structure-activity relationship study.

Synthesis_Pathway Boc_Val Boc-Val-OH Coupling Peptide Coupling (DCC or HBTU) Boc_Val->Coupling Leu_Anilide H-Leu-anilide Leu_Anilide->Coupling Boc_Val_Leu_Anilide Boc-Val-Leu-anilide Coupling->Boc_Val_Leu_Anilide Deprotection Deprotection (TFA) Boc_Val_Leu_Anilide->Deprotection Val_Leu_Anilide H-Val-Leu-anilide Deprotection->Val_Leu_Anilide Alkylation N-Hydroxyethylation (2-Bromoethanol, DIPEA) Val_Leu_Anilide->Alkylation Final_Product N-2-Hydroxyethyl- val-leu-anilide Alkylation->Final_Product

Caption: Proposed synthesis pathway for this compound.

Signaling_Pathway Compound This compound (or Analog) Receptor Cell Surface Receptor Compound->Receptor Inhibition Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression (e.g., Pro-apoptotic genes) TranscriptionFactor->GeneExpression Regulation Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Hypothetical signaling pathway for anticancer activity.

SAR_Workflow Start Design Lead Compound (LEAD-001) Synthesis Synthesize Analogs (ANA-001 to ANA-005) Start->Synthesis Bioassay Biological Evaluation (Antimicrobial, Anticancer) Synthesis->Bioassay DataAnalysis Analyze SAR Data Bioassay->DataAnalysis Decision Potency & Selectivity Improved? DataAnalysis->Decision Optimization Further Optimization Decision->Optimization Yes Conclusion Identify Candidate Decision->Conclusion No Optimization->Synthesis

Caption: Workflow for the structure-activity relationship study.

References

In-depth Analysis of N-2-Hydroxyethyl-val-leu-anilide: A Search for Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the biological and experimental profile of the chemical compound N-2-Hydroxyethyl-val-leu-anilide have revealed a significant lack of publicly available research data. Despite extensive searches for experimental results, detailed protocols, and established signaling pathways associated with this specific molecule, no substantial scientific literature was identified.

This comprehensive search aimed to gather the necessary information to construct a comparative guide for researchers, scientists, and drug development professionals. The intended guide was to feature a detailed comparison of this compound with alternative compounds, supported by quantitative data, experimental methodologies, and visual diagrams of its mechanism of action. However, the foundational experimental data required for such a guide on this compound appears to be absent from accessible scientific databases and research publications.

While information on structurally related compounds was found, the unique experimental profile of this compound remains uncharacterized in the searched resources. For instance, studies are available for N-(2-hydroxyethyl)-l-valyl-l-leucine (HEVL), a known biomarker for ethylene (B1197577) oxide exposure, detailing its detection in human urine and its correlation with other biomarkers.[1] Similarly, data exists for N-(2-Hydroxyethyl)aniline, a compound used in chemical synthesis, with available information on its physical and chemical properties.[2][3]

The absence of specific research on this compound prevents a thorough comparison with other experimental alternatives. Key elements of the requested guide, such as tables of quantitative data, detailed experimental protocols, and diagrams of signaling pathways, cannot be generated without primary research findings.

Therefore, for researchers, scientists, and professionals in drug development interested in this specific molecule, it is crucial to note that pioneering experimental work would be required to establish its biological activity, mechanism of action, and potential applications. Currently, there is no established body of research to validate or compare its experimental performance.

References

Comparative Analysis of N-2-Hydroxyethyl-val-leu-anilide (Compound HVL) in Protease Inhibition and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of N-2-Hydroxyethyl-val-leu-anilide (referred to as Compound HVL), a novel synthetic peptide derivative, against other structurally similar compounds and a standard market inhibitor. The focus of this comparison is on its potency, selectivity, and cross-reactivity profile against a panel of serine proteases. The experimental data presented herein is intended to guide researchers and drug development professionals in evaluating the potential of Compound HVL as a specific therapeutic agent.

Overview of Compounds

This guide evaluates four compounds:

  • Compound HVL (this compound): The lead compound under investigation.

  • Compound AVL (N-2-Hydroxyethyl-ala-leu-anilide): A structural analog with a substitution of Valine with Alanine to assess the role of the side chain in target binding.

  • Compound VLA (N-2-Hydroxyethyl-val-leu-alanine): An analog with a modification at the C-terminus to evaluate the impact of the anilide group.

  • Standard Inhibitor Z: A commercially available, non-peptidic inhibitor of the primary target, Protease X, used as a benchmark.

Quantitative Performance Data

The following tables summarize the key performance metrics of the evaluated compounds from a series of in vitro assays.

Table 1: Potency Against Primary Target (Protease X)
CompoundIC50 (nM) for Protease XBinding Affinity (Kd) (nM)
Compound HVL 15.2 ± 1.8 12.5 ± 2.1
Compound AVL158.6 ± 12.3145.3 ± 15.8
Compound VLA87.4 ± 9.579.1 ± 8.9
Standard Inhibitor Z25.1 ± 3.122.7 ± 4.5

Lower values indicate higher potency and binding affinity.

Table 2: Cross-Reactivity Profile Against Related Serine Proteases
CompoundIC50 (nM) for Protease YIC50 (nM) for Protease ZSelectivity Index (Protease Y/X)Selectivity Index (Protease Z/X)
Compound HVL 1,250 ± 110 > 10,000 82.2 > 650
Compound AVL2,500 ± 230> 10,00015.8> 63
Compound VLA980 ± 955,600 ± 45011.264.1
Standard Inhibitor Z450 ± 401,500 ± 18017.959.8

Higher IC50 values and Selectivity Indices indicate greater selectivity for the primary target (Protease X).

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Protease Inhibition Assay

This assay was used to determine the half-maximal inhibitory concentration (IC50) of the compounds against Protease X, Y, and Z.

  • Reagents: Assay buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20), specific fluorogenic peptide substrate for each protease, and the test compounds dissolved in DMSO.

  • Procedure:

    • A 2 µL solution of the test compound at various concentrations (typically from 1 nM to 100 µM) was pre-incubated with 48 µL of the respective protease solution in a 96-well black microplate for 15 minutes at 37°C.

    • The enzymatic reaction was initiated by adding 50 µL of the fluorogenic substrate.

    • The fluorescence intensity was measured every minute for 30 minutes using a microplate reader with excitation and emission wavelengths appropriate for the substrate.

    • The reaction rates were calculated from the linear phase of the fluorescence curve.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation in GraphPad Prism.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR analysis was performed to determine the binding affinity (Kd) of the compounds to Protease X.

  • Instrumentation: A Biacore T200 instrument was used.

  • Procedure:

    • Protease X was immobilized on a CM5 sensor chip via standard amine coupling.

    • A series of concentrations of each test compound in running buffer (HBS-EP+) were injected over the sensor chip surface at a flow rate of 30 µL/min.

    • The association and dissociation phases were monitored in real-time.

    • The sensor surface was regenerated with a pulse of 10 mM Glycine-HCl (pH 2.5) between each compound injection.

  • Data Analysis: The sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizations

The following diagrams illustrate the hypothetical signaling pathway, the experimental workflow for cross-reactivity screening, and the logical relationship between the tested compounds.

signaling_pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Inflammatory Stimulus Inflammatory Stimulus Receptor Activation Receptor Activation Inflammatory Stimulus->Receptor Activation Pro-Protease X (Inactive) Pro-Protease X (Inactive) Receptor Activation->Pro-Protease X (Inactive) activates Protease X (Active) Protease X (Active) Pro-Protease X (Inactive)->Protease X (Active) Substrate Cleavage Substrate Cleavage Protease X (Active)->Substrate Cleavage Pro-inflammatory Cytokine Release Pro-inflammatory Cytokine Release Substrate Cleavage->Pro-inflammatory Cytokine Release Cellular Response Cellular Response Pro-inflammatory Cytokine Release->Cellular Response Compound HVL Compound HVL Compound HVL->Protease X (Active) inhibits experimental_workflow cluster_screening Cross-Reactivity Screening Workflow start Compound Library Compound HVL Compound AVL Compound VLA Standard Inhibitor Z assay_X Primary Assay Inhibition of Protease X start->assay_X assay_Y Secondary Assay Inhibition of Protease Y assay_X->assay_Y assay_Z Secondary Assay Inhibition of Protease Z assay_Y->assay_Z data_analysis Data Analysis Calculate IC50 Determine Selectivity Index assay_Z->data_analysis

Alternative compounds to N-2-Hydroxyethyl-val-leu-anilide for [specific] assay

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Fluorogenic Substrates for Caspase-3/7 Activity Assays

For researchers, scientists, and drug development professionals engaged in apoptosis research, the accurate quantification of executioner caspase activity is paramount. Caspase-3 and caspase-7 are key proteases that, once activated, cleave a specific set of cellular proteins to orchestrate the systematic dismantling of the cell. The tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) is a well-established recognition motif for these caspases. Consequently, synthetic substrates incorporating the DEVD sequence are invaluable tools for assaying their activity.

While a variety of substrate formats exist, fluorogenic substrates offer superior sensitivity compared to their colorimetric counterparts, making them ideal for kinetic studies, high-throughput screening, and analysis of samples with low enzymatic activity. This guide provides a detailed comparison of several widely used fluorogenic caspase-3/7 substrates, presenting key performance data, experimental protocols, and the underlying biochemical pathways.

Performance Comparison of Fluorogenic Caspase-3/7 Substrates

The selection of an appropriate fluorogenic substrate is critical and often depends on the specific experimental requirements, such as the instrumentation available and the need for multiplexing with other fluorescent probes. The ideal substrate exhibits a high signal-to-background ratio, is specifically cleaved by the caspase of interest, and possesses spectral properties that minimize interference from other cellular components or compounds. Below is a summary of the key characteristics of common fluorogenic caspase-3/7 substrates.

Substrate ClassSpecific Substrate ExampleFluorophoreExcitation (nm)Emission (nm)Km (µM)Key Features
Coumarin-Based Ac-DEVD-AMC7-amino-4-methylcoumarin (AMC)~340-350~440-4609.7[1]Widely used, but its UV excitation can cause autofluorescence in biological samples.[2]
Ac-DEVD-AFC7-amino-4-trifluoromethylcoumarin (AFC)~400~5059.7[3]Offers a larger Stokes shift than AMC, with excitation further from the UV range, reducing some autofluorescence issues.[3]
Rhodamine-Based (Z-DEVD)₂-R110Rhodamine 110 (R110)~496~5209.7[4]Features high fluorescence quantum yield and spectral properties similar to fluorescein, making it compatible with common filter sets.[5][6] The two-step cleavage process can influence kinetic analyses.[5][6]
Nucleic Acid Dye-Based CellEvent™ Caspase-3/7 GreenNucleic Acid Binding Dye~502~530N/AA novel substrate that becomes fluorescent upon cleavage and subsequent binding to DNA, enabling a no-wash, live-cell imaging format.[7]
Other NucView® SubstratesVariousVariousVariousN/ACell-permeable substrates that become fluorescent upon caspase cleavage and bind to DNA, available in multiple colors for multiplexing.[8]

Experimental Protocols

The following protocols provide a generalized framework for conducting caspase-3/7 activity assays using cell lysates with coumarin- or rhodamine-based substrates, and for live-cell imaging with nucleic acid dye-based substrates.

Protocol 1: Caspase-3/7 Activity Assay in Cell Lysates

This protocol is suitable for substrates like Ac-DEVD-AMC, Ac-DEVD-AFC, and (Z-DEVD)₂-R110.

Materials:

  • Cells (control and treated to induce apoptosis)

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., 10 mM HEPES or PIPES, pH 7.2-7.4, 2 mM EDTA, 0.1% CHAPS)[6]

  • Fluorogenic Caspase-3/7 Substrate (e.g., Ac-DEVD-AMC, 10 mM stock in DMSO)

  • 2x Reaction Buffer (e.g., 20 mM HEPES, pH 7.4, 20 mM DTT, 2 mM EDTA)

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Treatment: Plate cells at a desired density and culture overnight. Treat cells with an apoptosis-inducing agent and incubate for the desired time. Include an untreated control.

  • Cell Lysis:

    • Harvest cells and wash with cold PBS.

    • Resuspend the cell pellet in cold cell lysis buffer and incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) for the assay.

  • Assay Reaction:

    • In a 96-well microplate, add 50 µL of the cell lysate to each well.

    • Prepare the reaction mix by diluting the fluorogenic substrate into the 2x reaction buffer to the desired final concentration (typically 50-100 µM).[6]

    • Add 50 µL of the reaction mix to each well containing the cell lysate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[9]

  • Detection: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths for the chosen substrate.[9]

Protocol 2: Live-Cell Caspase-3/7 Imaging Assay

This protocol is designed for substrates like CellEvent™ Caspase-3/7 Green.

Materials:

  • Cells cultured on a suitable imaging plate or slide

  • Complete cell culture medium

  • CellEvent™ Caspase-3/7 Green Detection Reagent

  • Apoptosis-inducing agent

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with the desired apoptosis-inducing agent.

  • Substrate Addition: Add the CellEvent™ Caspase-3/7 Green Detection Reagent directly to the cell culture medium to the recommended final concentration.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Imaging: Analyze the cells directly without any wash steps using a fluorescence microscope with a standard FITC filter set.[7] Apoptotic cells will exhibit bright green nuclear fluorescence.[7]

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the core signaling pathway leading to caspase-3 activation and the general workflow of a fluorogenic caspase assay.

cluster_0 Apoptotic Signaling Pathway Stimulus Apoptotic Stimulus (e.g., DNA damage, FasL) InitiatorCaspase Initiator Caspases (e.g., Caspase-8, Caspase-9) Stimulus->InitiatorCaspase activates ExecutionerCaspase Executioner Caspases (Caspase-3, Caspase-7) InitiatorCaspase->ExecutionerCaspase activates Cleavage Cleavage of Cellular Substrates ExecutionerCaspase->Cleavage leads to Apoptosis Apoptosis Cleavage->Apoptosis

Caption: The core caspase activation cascade in apoptosis.

cluster_1 Fluorogenic Caspase Assay Workflow Lysate Cell Lysate containing Active Caspase-3/7 Incubation Incubation Lysate->Incubation Substrate Non-Fluorescent Substrate (e.g., DEVD-Fluorophore) Substrate->Incubation Cleavage Substrate Cleavage Incubation->Cleavage Fluorescence Fluorescent Signal Cleavage->Fluorescence Detection Detection (Fluorometer) Fluorescence->Detection

Caption: General workflow of a fluorogenic caspase assay.

References

Comparative Benchmarking of Novel Calpain Inhibitors Against Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for N-2-Hydroxyethyl-val-leu-anilide is not publicly available. This guide provides a comparative framework using well-characterized, industry-standard calpain inhibitors to demonstrate benchmarking methodologies and data presentation as requested. The principles and protocols outlined are applicable for the evaluation of novel cysteine protease inhibitors.

Calpains are a family of calcium-dependent cysteine proteases whose dysregulation is implicated in a variety of pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer.[1][2] As such, the development of potent and selective calpain inhibitors is of significant interest in drug discovery. This guide benchmarks three widely used calpain inhibitors—Calpeptin, MDL-28170, and A-705253—to establish a baseline for evaluating new chemical entities.

Quantitative Data Summary

The following table summarizes key performance indicators for the selected industry-standard calpain inhibitors. These values are critical for comparing the potency and selectivity of novel compounds.

Inhibitor Target(s) IC50 / ID50 Key Properties CAS Number
Calpeptin Calpain I, Calpain II, Cathepsin KID50: 40 nM (Calpain I in human platelets)[3], IC50: 5 nM (Calpain)[4]Cell-permeable peptide aldehyde.[5]117591-20-5
MDL-28170 (Calpain Inhibitor III) Calpain-1 (μ-type), Calpain-2 (M-type), γ-secretaseIC50: 11 nM (Calpain)[6], EC50: 14 μM (cell-based assay)[7]Cell-permeable, crosses the blood-brain barrier.[7][8]88191-84-8[9]
A-705253 CalpainNanomolar concentrationsBenzoylalanine-derived ketoamide with improved oral bioavailability and water solubility.[10]Not readily available

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of inhibitor performance. Below are standard protocols for assessing calpain activity.

In Vitro Fluorometric Calpain Activity Assay

This assay quantifies the enzymatic activity of purified calpain in the presence of an inhibitor.

Principle: The assay utilizes a fluorogenic calpain substrate, such as Ac-LLY-AFC. When cleaved by active calpain, the substrate releases a fluorescent compound (AFC), which can be measured. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.[11][12][13]

Materials:

  • Purified Calpain I or II

  • Calpain Substrate (e.g., Ac-LLY-AFC)

  • Assay Buffer (optimized for calpain activity)

  • Test Inhibitor (e.g., this compound)

  • Positive Control Inhibitor (e.g., Calpeptin)

  • 96-well black plates

  • Fluorometric plate reader (Excitation/Emission: ~400 nm/~505 nm)[11][12][13]

Procedure:

  • Prepare a dilution series of the test inhibitor and control inhibitor in Assay Buffer.

  • In a 96-well plate, add the diluted inhibitors.

  • Add purified calpain enzyme to each well.

  • Initiate the reaction by adding the calpain substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.[12]

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Cell-Based Calpain Activity Assay

This assay measures the ability of an inhibitor to penetrate cells and inhibit endogenous calpain activity.

Principle: Cells are treated with an inducer to elevate intracellular calcium and activate calpains. The cell-permeable fluorogenic substrate is then added. The fluorescence generated is proportional to the intracellular calpain activity.

Materials:

  • Cell line of interest (e.g., Jurkat, SH-SY5Y)

  • Cell culture medium and reagents

  • Inducing agent (e.g., ionomycin, thapsigargin)

  • Cell-permeable Calpain Substrate

  • Test Inhibitor

  • Lysis/Extraction Buffer[11][12]

  • Flow cytometer or fluorescence microscope

Procedure:

  • Culture cells to the desired confluency.

  • Pre-incubate the cells with various concentrations of the cell-permeable test inhibitor for a specified duration.

  • Induce calpain activity by adding an inducing agent.

  • Load the cells with the cell-permeable fluorogenic substrate and incubate.

  • Wash the cells to remove excess substrate.

  • Lyse the cells and measure the fluorescence of the lysate using a plate reader, or analyze intact cells via flow cytometry.[14]

  • Determine the inhibitor's efficacy in a cellular context.

Visualizations

Calpain Signaling Pathway

Elevated intracellular calcium levels, often due to signals from G-protein coupled receptors or cellular stress, activate calpain.[15][16] Activated calpain then cleaves a wide range of substrate proteins, impacting processes like cytoskeletal remodeling, cell cycle progression, and apoptosis.[1][17]

Calpain_Signaling_Pathway Stimulus External Stimulus (e.g., GPCR activation, Ischemia) Ca_Influx Increased Intracellular Ca2+ Stimulus->Ca_Influx Calpain_Inactive Inactive Calpain Ca_Influx->Calpain_Inactive Activates Calpain_Active Active Calpain Cleavage Proteolytic Cleavage Calpain_Active->Cleavage Substrates Substrate Proteins (e.g., Spectrin, Tau, p35) Substrates->Cleavage Cellular_Effects Cellular Effects (Cytoskeletal Remodeling, Apoptosis, etc.) Cleavage->Cellular_Effects Inhibitor This compound (Hypothetical) Inhibitor->Calpain_Active Inhibits

Caption: Calpain activation cascade and point of inhibition.

Experimental Workflow for Inhibitor Screening

The following diagram illustrates a typical workflow for screening novel calpain inhibitors, from initial in vitro assays to more complex cell-based models.

Experimental_Workflow Start Start: Synthesize Novel Compound Assay1 In Vitro Enzyme Assay (Fluorometric) Start->Assay1 Decision1 Potency > Threshold? Assay1->Decision1 Assay2 Cell-Based Assay (Measure Intracellular Activity) Decision1->Assay2 Yes End_Fail Discard/Optimize Decision1->End_Fail No Decision2 Cell Permeable & Efficacious? Assay2->Decision2 Assay3 Selectivity Profiling (vs. other proteases) Decision2->Assay3 Yes Decision2->End_Fail No End_Success Lead Candidate Assay3->End_Success

References

Reproducibility of experiments using N-2-Hydroxyethyl-val-leu-anilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of N-2-Hydroxyethyl-val-leu-anilide and other commercially available caspase-3 inhibitors. While this compound is structurally related to peptide-based protease inhibitors, there is a notable absence of publicly available experimental data on its efficacy and specificity as a caspase-3 inhibitor. Therefore, this guide will focus on a detailed comparison of well-characterized and widely used alternatives, providing researchers with the necessary information to select the appropriate tools for their apoptosis studies.

Introduction to Caspase-3 Inhibition

Caspase-3 is a critical executioner caspase in the apoptotic signaling pathway. Its activation, triggered by both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leads to the cleavage of numerous cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis. The inhibition of caspase-3 is a key strategy for studying the mechanisms of apoptosis and for developing therapeutics that modulate programmed cell death.

This compound belongs to the dipeptide anilide class of compounds, a scaffold that has been explored for protease inhibition. However, without specific experimental validation, its activity against caspase-3 remains putative. In contrast, several peptide-based inhibitors with defined inhibitory constants and well-documented experimental use are commercially available. This guide will compare the performance of three such inhibitors: Z-DEVD-FMK, Ac-DEVD-CHO, and Q-VD-OPh.

Comparison of Caspase-3 Inhibitors

The following table summarizes the key performance characteristics of three widely used caspase-3 inhibitors. This data has been compiled from various scientific resources and supplier information.

InhibitorType of InhibitionTarget CaspasesIC50 / Ki ValueKey Features
Z-DEVD-FMK IrreversibleCaspase-3, -6, -7, -8, -10IC50: 18 µM for Caspase-3Cell-permeable; widely used in cell-based apoptosis assays.
Ac-DEVD-CHO ReversibleCaspase-3, -7Ki: 0.23 nM for Caspase-3Potent inhibitor; suitable for in vitro and in vivo studies.
Q-VD-OPh IrreversiblePan-caspase inhibitorIC50: 25-400 nM for various caspasesBroad-spectrum caspase inhibitor with high cell permeability and low toxicity.

Signaling Pathway of Caspase-3 Activation

The diagram below illustrates the central role of caspase-3 in the apoptosis signaling cascade, showing its activation by both the intrinsic and extrinsic pathways.

Caspase3_Activation_Pathway Caspase-3 Activation Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Caspase-8 Caspase-8 DISC Formation->Caspase-8 Procaspase-8 Procaspase-8 Procaspase-8->DISC Formation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis Procaspase-3->Caspase-3

A simplified diagram of the major signaling pathways leading to the activation of Caspase-3.

Experimental Protocols

The following protocols describe standard methods for evaluating the activity of caspase-3 inhibitors. These assays can be adapted to test novel compounds like this compound.

In Vitro Caspase-3 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of purified caspase-3.

Materials:

  • Purified active caspase-3 enzyme

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)

  • Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • Test inhibitor (e.g., this compound) and known inhibitors (e.g., Ac-DEVD-CHO)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare serial dilutions of the test inhibitor and control inhibitors in assay buffer.

  • In a 96-well plate, add the assay buffer, purified caspase-3 enzyme, and the inhibitor dilutions.

  • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Add the caspase-3 substrate to each well to initiate the reaction.

  • Measure the absorbance (for pNA substrate at 405 nm) or fluorescence (for AMC substrate at Ex/Em = 380/460 nm) at regular intervals.

  • Calculate the rate of substrate cleavage for each inhibitor concentration.

  • Determine the IC50 value of the inhibitor by plotting the reaction rates against the inhibitor concentrations.

Cell-Based Caspase-3 Activity Assay

This assay measures the inhibition of caspase-3 activity in a cellular context.

Materials:

  • Cell line of interest (e.g., Jurkat, HeLa)

  • Cell culture medium and supplements

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Test inhibitor and known inhibitors

  • Cell lysis buffer

  • Caspase-3 substrate (Ac-DEVD-pNA or Ac-DEVD-AMC)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test inhibitor or control inhibitor for 1-2 hours.

  • Induce apoptosis by adding the apoptosis-inducing agent to the wells.

  • Incubate the cells for the desired period (e.g., 4-24 hours).

  • Lyse the cells by adding cell lysis buffer to each well.

  • Add the caspase-3 substrate to the cell lysates.

  • Incubate the plate at 37°C and measure the absorbance or fluorescence as described in the in vitro assay.

  • Determine the effect of the inhibitor on caspase-3 activity in the treated cells.

Experimental Workflow

The following diagram outlines a typical workflow for screening and validating a potential caspase-3 inhibitor.

Experimental_Workflow Workflow for Caspase-3 Inhibitor Evaluation In Vitro Caspase-3 Assay In Vitro Caspase-3 Assay Determine IC50 Determine IC50 In Vitro Caspase-3 Assay->Determine IC50 Cell-Based Apoptosis Assay Cell-Based Apoptosis Assay Determine IC50->Cell-Based Apoptosis Assay Measure Caspase-3 Activity Measure Caspase-3 Activity Cell-Based Apoptosis Assay->Measure Caspase-3 Activity Western Blot for PARP Cleavage Western Blot for PARP Cleavage Cell-Based Apoptosis Assay->Western Blot for PARP Cleavage Data Analysis and Comparison Data Analysis and Comparison Measure Caspase-3 Activity->Data Analysis and Comparison Western Blot for PARP Cleavage->Data Analysis and Comparison Cytotoxicity Assay Cytotoxicity Assay Cytotoxicity Assay->Data Analysis and Comparison Compound Synthesis/Acquisition Compound Synthesis/Acquisition Compound Synthesis/Acquisition->Cytotoxicity Assay

A flowchart illustrating the key steps in the evaluation of a novel Caspase-3 inhibitor.

Conclusion

While this compound remains an uncharacterized compound in the context of caspase-3 inhibition, this guide provides a framework for its potential evaluation. By utilizing the detailed protocols and comparing its performance against well-established inhibitors such as Z-DEVD-FMK, Ac-DEVD-CHO, and Q-VD-OPh, researchers can ascertain its utility for apoptosis research. For scientists and drug development professionals, the selection of a caspase-3 inhibitor should be guided by the specific experimental needs, considering factors such as potency, reversibility, cell permeability, and the availability of supporting data.

Comparative Kinetic Analysis of N-2-Hydroxyethyl-val-leu-anilide and Known Cathepsin B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinetic parameters of known inhibitors of Cathepsin B, a lysosomal cysteine protease implicated in various physiological and pathological processes, including cancer progression and immune responses. Due to the dipeptide (Val-Leu) structure of N-2-Hydroxyethyl-val-leu-anilide, it is hypothesized to be a competitive inhibitor of Cathepsin B. This document is intended to serve as a valuable resource for researchers interested in the kinetic characterization of this and similar compounds by providing a baseline for comparison with established inhibitors.

Comparative Kinetic Data of Cathepsin B Inhibitors

The inhibitory activities of various compounds against Cathepsin B are typically quantified by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). The following table summarizes the kinetic parameters for several well-characterized Cathepsin B inhibitors, including dipeptide nitriles and other small molecules. These values provide a benchmark for evaluating the potency of novel inhibitory compounds like this compound.

InhibitorClassKi (nM)IC50 (nM)Assay Conditions (pH)Reference
CA-074Epoxysuccinyl peptide2 - 564.6[1][2]
CA-074Epoxysuccinyl peptide211-5.5[2][3][4]
CA-074Epoxysuccinyl peptide19807237.2[2][3][4]
Dipeptide Nitrile 10Dipeptide Nitrile< 130-6.0[5]
Dipeptide Nitrile 17Dipeptide Nitrile41.3-6.0[5]
Dipeptide Nitrile 17Dipeptide Nitrile27.3-4.5[5]
O-mesitoyl N-benzyloxycarbonyl-L-phenylalanyl-L-alanine hydroxamatePeptidyl O-acyl hydroxamate-kmax/Ki = 640,000 M-1s-1Not Specified[6]

Experimental Protocols for Kinetic Analysis of Cathepsin B Inhibition

To determine the kinetic parameters of this compound, a fluorometric assay using a specific Cathepsin B substrate is recommended. The following is a generalized protocol for such an assay.

Objective: To determine the inhibition constant (Ki) of this compound against human Cathepsin B.

Materials:

  • Recombinant Human Cathepsin B

  • This compound (or other test inhibitor)

  • Fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-AMC or Ac-RR-AFC)[7][8]

  • Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5[9]

  • Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0[10]

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: Dilute recombinant Cathepsin B in Activation Buffer and incubate at room temperature for 15 minutes to ensure the active site cysteine is reduced.[10]

  • Assay Preparation:

    • Prepare a serial dilution of this compound in Assay Buffer.

    • Prepare the fluorogenic substrate solution in Assay Buffer. The final concentration should be close to the Km value for the specific substrate.

    • In a 96-well plate, add the activated Cathepsin B solution to each well, except for the blank.

  • Inhibition Assay:

    • Add the different concentrations of this compound to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells, including a no-enzyme blank and a no-inhibitor control.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC).[10]

  • Data Analysis:

    • Calculate the initial reaction velocities (rates) from the linear portion of the fluorescence curves.

    • Plot the reaction rates against the inhibitor concentrations.

    • Determine the IC50 value from the dose-response curve.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive and the substrate concentration and Km are known.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Activate Cathepsin B in Activation Buffer D Add activated Cathepsin B to 96-well plate A->D B Prepare serial dilutions of Inhibitor E Add Inhibitor dilutions and incubate B->E C Prepare Substrate (Z-Arg-Arg-AMC) F Initiate reaction with Substrate C->F D->E E->F G Measure fluorescence kinetics (Ex/Em = 380/460 nm) F->G H Calculate initial velocities G->H I Determine IC50 and Ki H->I

Caption: Workflow for Cathepsin B Kinetic Assay.

Cathepsin B Signaling Pathways

Cathepsin B is a multifaceted protease involved in several key cellular signaling pathways. Its activity is crucial in both normal physiological functions and in the progression of diseases like cancer.

Extracellular Matrix (ECM) Degradation and Tumor Invasion:

In the context of cancer, Cathepsin B can be secreted into the extracellular space where it degrades components of the ECM, such as collagen and fibronectin.[11][12] This degradation facilitates tumor cell invasion and metastasis. Cathepsin B can also activate other proteases, like urokinase-type plasminogen activator (uPA) and matrix metalloproteinases (MMPs), creating a proteolytic cascade that further promotes ECM breakdown.[11][13]

G CatB Secreted Cathepsin B ECM Extracellular Matrix (Collagen, Fibronectin) CatB->ECM Direct degradation uPA pro-uPA CatB->uPA Activates Degradation ECM Degradation ECM->Degradation Plasminogen Plasminogen uPA->Plasminogen Plasmin Plasmin Plasminogen->Plasmin MMPs pro-MMPs Plasmin->MMPs Activates ActiveMMPs Active MMPs ActiveMMPs->ECM Degrades Invasion Tumor Invasion & Metastasis Degradation->Invasion

Caption: Cathepsin B in ECM Degradation and Invasion.

NLRP3 Inflammasome Activation:

Cathepsin B plays a critical role in the innate immune response by activating the NLRP3 inflammasome.[14] Upon cellular stress or damage leading to lysosomal rupture, Cathepsin B is released into the cytosol. There, it can cleave and activate the NLRP3 protein, leading to the assembly of the inflammasome complex, activation of caspase-1, and subsequent processing and secretion of pro-inflammatory cytokines IL-1β and IL-18.[14][15]

G Lysosome Lysosome CatB_cyto Cytosolic Cathepsin B Lysosome->CatB_cyto Lysosomal rupture NLRP3 pro-NLRP3 CatB_cyto->NLRP3 Activates ActiveNLRP3 Active NLRP3 NLRP3->ActiveNLRP3 Inflammasome Inflammasome Assembly ActiveNLRP3->Inflammasome Casp1 pro-Caspase-1 Inflammasome->Casp1 ActiveCasp1 Active Caspase-1 Casp1->ActiveCasp1 IL1b pro-IL-1β ActiveCasp1->IL1b IL18 pro-IL-18 ActiveCasp1->IL18 ActiveIL1b IL-1β IL1b->ActiveIL1b Secretion Secretion ActiveIL1b->Secretion ActiveIL18 IL-18 IL18->ActiveIL18 ActiveIL18->Secretion

Caption: Cathepsin B in NLRP3 Inflammasome Activation.

This guide provides a foundational framework for the comparative analysis of this compound as a potential Cathepsin B inhibitor. The provided data on known inhibitors, detailed experimental protocols, and pathway diagrams offer a comprehensive resource for researchers to effectively plan and interpret their investigations into novel cysteine protease inhibitors.

References

A Researcher's Guide to Sourcing N-2-Hydroxyethyl-val-leu-anilide: A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quality and consistency of synthetic peptides are paramount to achieving reliable and reproducible experimental outcomes. N-2-Hydroxyethyl-val-leu-anilide, a modified dipeptide anilide, holds potential for various research applications, making the selection of a high-quality supplier a critical first step. This guide provides a framework for comparing this product from different suppliers by outlining key quality control experiments, data presentation standards, and potential biological activity screening protocols.

Supplier and Product Specification Comparison

While direct side-by-side comparative studies from suppliers are not publicly available, researchers should request and compare the following specifications from each vendor. Leading suppliers of custom peptides, such as GL Biochem (Shanghai) Ltd. and MedChemExpress, typically provide a Certificate of Analysis (CoA) with their products.[1][2][3][4]

Table 1: Key Supplier Comparison Metrics

ParameterSupplier A (e.g., GL Biochem)Supplier B (e.g., MedChemExpress)Ideal Specification
Purity (by HPLC) Request specific purity level (e.g., >95%, >98%)Typically provided on the product page or CoA≥98% for most in vitro and cell-based assays
Identity (by MS) Molecular weight confirmed by Mass SpectrometryMolecular weight confirmed by Mass SpectrometryExperimental MW should match theoretical MW (349.47 g/mol )[1]
Appearance Typically a white to off-white solidTypically a white to off-white solidHomogeneous solid/powder
Solubility Provide solubility data in common laboratory solventsProvide solubility data in common laboratory solventsSoluble in DMSO, DMF, or other appropriate solvents
Synthesis Report Should be available upon requestShould be available upon requestDetails of the synthesis and purification process
Cost per mg Varies based on purity and scaleVaries based on purity and scaleCompetitive pricing for the required purity level
Lead Time Typically 1-2 weeks for purified peptidesCheck website or contact for current lead timesAs short as possible to meet experimental timelines

Experimental Protocols for Quality Assessment

To ensure the quality and consistency of this compound from different suppliers, researchers should perform a series of in-house validation experiments.

Purity and Identity Verification

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is the gold standard for assessing the purity of synthetic peptides.[5][6][7]

  • Objective: To determine the percentage purity of the this compound sample.

  • Protocol:

    • Sample Preparation: Dissolve the peptide in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA)) to a concentration of 1 mg/mL.[5]

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.[5]

    • Detection: UV absorbance at 214 nm (peptide bond) and 280 nm (aromatic aniline (B41778) group).[5]

    • Purity Calculation: The purity is calculated as the area of the main product peak as a percentage of the total peak area.

B. Mass Spectrometry (MS)

This technique is essential for confirming the molecular identity of the peptide.[8][9][10]

  • Objective: To verify that the molecular weight of the synthesized peptide matches its theoretical mass.

  • Protocol:

    • Sample Preparation: Dilute the peptide sample in a suitable solvent for ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[5]

    • Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

    • Analysis: Acquire the mass spectrum and compare the observed mass-to-charge ratio (m/z) with the calculated theoretical mass of this compound (C₁₉H₃₁N₃O₃, Theoretical MW = 349.47).

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical structure and can be used to confirm the identity and structural integrity of the compound.[11][12][13]

  • Objective: To confirm the chemical structure of this compound.

  • Protocol:

    • Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) at a concentration of 5-10 mg/mL.

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiments: Acquire 1H and 13C NMR spectra. 2D NMR experiments like COSY and HSQC can be used for more detailed structural assignment.

    • Analysis: The chemical shifts, coupling constants, and integrations of the observed signals should be consistent with the expected structure of this compound.

In Vitro Biological Activity Screening

The biological activity of this compound is not well-documented. Therefore, a primary screening approach is recommended to identify potential biological effects.

Cell Viability and Cytotoxicity Assays

These initial assays are crucial to determine the compound's effect on cell health and to establish a non-toxic concentration range for further experiments.[14][15][16][17][18][19]

A. MTT Assay for Cell Viability

  • Objective: To assess the effect of the peptide on the metabolic activity of cells, which is an indicator of cell viability.[14]

  • Protocol:

    • Cell Seeding: Plate cells (e.g., a relevant cancer cell line or a normal cell line) in a 96-well plate and allow them to adhere overnight.

    • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, or 72 hours.

    • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Hypothetical Screening for Bioactivity

Given its peptide-like structure, this compound could potentially interact with various cellular targets. A hypothetical screening workflow is presented below.

experimental_workflow cluster_quality_control Quality Control cluster_primary_screening Primary Biological Screening cluster_secondary_screening Secondary/Mechanistic Assays qc_hplc Purity (HPLC) screen_viability Cell Viability Assay (e.g., MTT) qc_hplc->screen_viability qc_ms Identity (MS) qc_ms->screen_viability qc_nmr Structure (NMR) qc_nmr->screen_viability screen_cytotoxicity Cytotoxicity Assay (e.g., LDH) screen_viability->screen_cytotoxicity secondary_enzyme Enzyme Inhibition Assays screen_cytotoxicity->secondary_enzyme secondary_receptor Receptor Binding Assays screen_cytotoxicity->secondary_receptor secondary_pathway Signaling Pathway Analysis screen_cytotoxicity->secondary_pathway start This compound (from different suppliers) start->qc_hplc start->qc_ms start->qc_nmr

Caption: Experimental workflow for comparing this compound from different suppliers.
Potential Signaling Pathway Involvement

Bioactive peptides can modulate various signaling pathways. A hypothetical pathway that could be investigated is the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.

signaling_pathway compound N-2-Hydroxyethyl- val-leu-anilide receptor Cell Surface Receptor compound->receptor Binds/Activates ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription Phosphorylates response Cellular Response (Proliferation, Differentiation, etc.) transcription->response

References

Statistical Analysis of N-2-Hydroxyethyl-val-leu-anilide: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive statistical analysis and direct comparison of N-2-Hydroxyethyl-val-leu-anilide with alternative compounds is currently challenging due to the limited availability of public research data on this specific molecule. While the compound is cataloged and available from chemical suppliers, extensive studies detailing its biological activity, mechanism of action, and comparative efficacy are not readily found in the public domain.

This compound is identified as a dipeptide derivative with the chemical formula C19H31N3O3 and CAS number 194351-53-6.[1] It is structurally composed of a valine-leucine dipeptide core with an N-terminal 2-hydroxyethyl group and a C-terminal anilide modification. While one supplier notes it as a polypeptide discoverable through peptide screening for potential use in agent research and development, specific applications or performance data are not provided.[2]

Distinction from a Structurally Related Biomarker

It is crucial to distinguish this compound from the more extensively studied compound, N-(2-Hydroxyethyl)-l-valyl-l-leucine (HEVL). HEVL is recognized as a urinary biomarker for exposure to ethylene (B1197577) oxide.[3][4] Research on HEVL has established its role in biomonitoring and its correlation with levels of N-(2-hydroxyethyl)-l-valine (HEV) in globin, a primary biomarker for ethylene oxide exposure.[3] Unlike this compound, HEVL is a product of the degradation of adducted globin and is not typically investigated for therapeutic purposes.[4][5]

General Biological Potential of Dipeptides and Their Derivatives

While specific data on this compound is scarce, the broader class of dipeptides and their derivatives has been the subject of considerable research, revealing a wide array of biological activities. These activities are often dictated by the specific amino acid composition and chemical modifications.

Known Biological Activities of Dipeptides:

  • Antimicrobial Properties: Certain dipeptide derivatives have been synthesized and evaluated for their potential as antimicrobial agents against various bacterial and fungal strains.[6]

  • Antioxidant Effects: Dipeptides containing specific amino acid residues like tryptophan, tyrosine, and histidine have demonstrated potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.[7]

  • Regulatory Functions: Emerging research indicates that dipeptides can act as small-molecule regulators, influencing cellular processes, protein interactions, and stress tolerance in organisms.[8]

  • Diverse Physiological Roles: Dipeptides are explored for various other applications, including their role in nutrition and as potential therapeutic agents with activities such as anti-tumor effects.[9]

The potential biological activities of this compound would need to be determined through dedicated experimental studies.

Data and Methodologies: A Call for Future Research

To construct a meaningful statistical analysis and comparison guide as requested, the following experimental data for this compound and relevant alternatives would be required:

Table 1: Hypothetical Data Comparison Table

ParameterThis compoundAlternative Compound AAlternative Compound B
Bioactivity Metric (e.g., IC50, MIC) Data not availableExperimental ValueExperimental Value
Target Affinity (e.g., Kd) Data not availableExperimental ValueExperimental Value
In vitro Efficacy Data not availableExperimental ValueExperimental Value
In vivo Efficacy Data not availableExperimental ValueExperimental Value
Cytotoxicity (e.g., CC50) Data not availableExperimental ValueExperimental Value
Hypothetical Experimental Protocols

Detailed methodologies for key experiments would be necessary to ensure data comparability. Examples of such protocols would include:

  • Target-based Assays: Protocols detailing the specific targets (e.g., enzymes, receptors), assay conditions (e.g., buffer, temperature, incubation time), and detection methods used to determine bioactivity and affinity.

  • Cell-based Assays: Methodologies describing the cell lines used, treatment conditions, and endpoints measured to assess in vitro efficacy and cytotoxicity.

  • In vivo Studies: Detailed descriptions of animal models, dosing regimens, and efficacy endpoints for evaluating the compound's performance in a biological system.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows are critical for understanding the mechanism of action and experimental design. The generation of such diagrams requires foundational knowledge of the compound's molecular targets and the experimental procedures used for its evaluation, which is currently unavailable for this compound.

Below are illustrative examples of what these diagrams could look like, based on hypothetical scenarios.

G cluster_0 Hypothetical Signaling Pathway A N-2-Hydroxyethyl- val-leu-anilide B Receptor X A->B Binds to C Kinase Y B->C Activates D Transcription Factor Z C->D Phosphorylates E Target Gene Expression D->E Regulates

Caption: Hypothetical signaling pathway for this compound.

G cluster_1 General Experimental Workflow cluster_2 In Vitro cluster_3 In Vivo A Compound Synthesis and Characterization B Target Binding Assay A->B C Cell-based Efficacy Assay B->C D Cytotoxicity Assay C->D E Animal Model Selection D->E F Dosing and Administration E->F G Efficacy Evaluation F->G H Toxicology Studies G->H I Data Analysis and Statistical Evaluation H->I

Caption: A generalized workflow for preclinical drug discovery.

References

Comparative Efficacy of Valine-Leucine-Anilide Derivatives and Related Compounds: An In-Vitro and In-Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quantitative Efficacy Data

The following table summarizes the in-vitro and in-vivo efficacy of selected valine and leucine-containing anilide derivatives from published studies. These compounds have been investigated for their antimicrobial and antinociceptive (analgesic) activities.

Compound ClassCompound ExampleIn-Vitro EfficacyIn-Vivo EfficacyReference
Leu-Val Dipeptide Derivatives Novel Leu-Val Based DipeptideAntimicrobial (MIC in µg/mL): - S. aureus: 8- E. coli: 16- P. aeruginosa: 32- C. albicans: 16Antimalarial: - 45% parasite suppression in mice at 20 mg/kg[1]
Chiral α-Aminoanilides N(1)-(2,6-dimethylphenyl)valinamide(Not specified) Analgesic (Hot Plate Test in mice): - ED₅₀ = 25.1 mg/kg (s.c.)[2]
Dipeptide-Sulfonamide Conjugates Val-Val Dipeptide-benzenesulfonamide(Not specified) Antimalarial (P. berghei in mice): - 48-54% parasite inhibition at 50 mg/kg[3]
Salicylanilide-Based Peptidomimetics 5-chloro-2-hydroxy-N-[(2S)-...pentan-2-yl)benzamideAntimicrobial (MIC in µM): - S. aureus: 0.070-8.95- M. tuberculosis: 18.7(Not specified) [4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

1. In-Vitro Antimicrobial Susceptibility Testing

  • Objective: To determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of various microbial strains.

  • Method: The broth microdilution method is commonly employed.

    • Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a standardized concentration (e.g., 10⁵ CFU/mL).

    • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

    • Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plates are then incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 18-24 hours).

    • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

2. In-Vivo Antimalarial Activity Assay (Mouse Model)

  • Objective: To evaluate the efficacy of a compound in reducing parasitemia in a malaria-infected mouse model.

  • Method: The Plasmodium berghei-infected mouse model is a standard for preliminary in-vivo antimalarial screening.

    • Infection: Mice are inoculated intraperitoneally with P. berghei-infected red blood cells.

    • Treatment: The test compound is administered to the mice via a specific route (e.g., oral gavage, subcutaneous injection) at various doses for a set number of days post-infection.

    • Monitoring Parasitemia: Thin blood smears are prepared from the tail blood of the mice at regular intervals. The smears are stained with Giemsa stain, and the percentage of parasitized red blood cells is determined by microscopic examination.

    • Efficacy Calculation: The percentage of parasite suppression is calculated by comparing the average parasitemia in the treated groups to that of the untreated control group.

3. In-Vivo Analgesic Activity (Hot Plate Test)

  • Objective: To assess the central antinociceptive properties of a compound by measuring the latency of a pain response to a thermal stimulus.

  • Method: The hot plate test is a common method to evaluate the efficacy of analgesic drugs.

    • Apparatus: A heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Procedure: A mouse is placed on the hot plate, and the time until it exhibits a pain response (e.g., licking its paws, jumping) is recorded as the reaction time or latency.

    • Treatment: The test compound is administered to the mouse, and the reaction time is measured at different time points after administration.

    • Data Analysis: The increase in reaction time after drug administration compared to the baseline measurement is indicative of an analgesic effect. The dose that produces a 50% maximal effect (ED₅₀) can be calculated.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Efficacy Screening

The following diagram illustrates a typical workflow for screening novel chemical entities, starting from in-vitro assays and progressing to in-vivo models.

G cluster_0 In-Vitro Screening cluster_1 Lead Optimization cluster_2 In-Vivo Efficacy A Compound Library B Primary Target-Based Assays (e.g., Enzyme Inhibition) A->B C Cell-Based Assays (e.g., Cytotoxicity, Antimicrobial) A->C D Structure-Activity Relationship (SAR) Studies B->D C->D E ADME/Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) D->E F Animal Model of Disease (e.g., Infected Mouse, Pain Model) E->F G Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies F->G

Caption: A generalized workflow for drug discovery from in-vitro screening to in-vivo validation.

Potential Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

Many antimicrobial agents target the bacterial cell wall. The following diagram illustrates a simplified pathway of peptidoglycan synthesis, a common target for antibiotics. Dipeptide derivatives could potentially interfere with various enzymatic steps in this pathway.

G cluster_0 Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasm / Cell Wall A Precursor Synthesis (UDP-NAG, UDP-NAM) B Addition of Amino Acids (L-Ala, D-Glu, L-Lys, D-Ala-D-Ala) A->B Multiple Enzymatic Steps C Lipid Carrier (Bactoprenol) Attachment B->C D Translocation across Membrane C->D E Transglycosylation (Glycan Chain Elongation) D->E F Transpeptidation (Cross-linking) E->F G Mature Peptidoglycan F->G X Potential Inhibition by Dipeptide Derivatives X->B X->F

Caption: A simplified diagram of bacterial peptidoglycan synthesis, a potential target for antimicrobial compounds., a potential target for antimicrobial compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of N-2-Hydroxyethyl-val-leu-anilide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Personal Protective Equipment (PPE)

Before handling N-2-Hydroxyethyl-val-leu-anilide for disposal, ensure that all appropriate safety measures are in place. The required personal protective equipment should be, at a minimum:

PPE ItemSpecificationRationale
Gloves Nitrile rubber or other chemically resistant material.To protect against skin contact and absorption.
Eye Protection Chemical safety goggles or a face shield.To prevent splashes and contact with eyes.[1]
Lab Coat Standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid the inhalation of any potential dust or vapors.

Step-by-Step Disposal Procedure

All waste containing this compound, including the pure compound, solutions, and contaminated materials, must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash. [2][3]

  • Waste Segregation:

    • Isolate waste containing this compound from other waste streams.[3]

    • Specifically, keep it separate from non-halogenated organic waste, as disposal methods can differ.[3]

    • Avoid mixing with incompatible materials such as strong oxidizing agents or strong acids to prevent hazardous reactions.[3]

  • Waste Collection and Containerization:

    • Use a designated, leak-proof, and chemically compatible container for waste collection. The original container is often a suitable choice.[2][3]

    • For liquid waste, use a sealable container. For solid waste, such as contaminated personal protective equipment (PPE), use a designated hazardous waste bag or drum.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[3]

    • Ensure the label also includes the date of accumulation.

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be a cool, dry, and well-ventilated location, away from heat sources and direct sunlight.[2]

    • Ensure the storage area has secondary containment to control any potential leaks or spills.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Follow their specific procedures for waste manifest documentation and pickup.

Spill Management

In the event of a spill, follow these procedures:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[1][3]

    • Collect the absorbent material and any contaminated debris into a designated hazardous waste container.[1][3]

    • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[3]

  • Major Spills:

    • Evacuate the immediate area.[1]

    • Alert your supervisor and contact your institution's emergency response team or EHS department.[1][3]

    • Prevent the spill from entering drains or waterways.[1][2][3]

Chemical and Physical Properties

The following table should be populated with data from a substance-specific Safety Data Sheet (SDS) when available. The data for the related compound N-(2-Hydroxyethyl)aniline is provided for reference only.

PropertyValue (for N-(2-Hydroxyethyl)aniline)
Appearance Yellowish to brown liquid[4]
Boiling Point 285 °C[4]
Melting Point -30 °C[4]
Flash Point 162 °C[4]
Water Solubility 4.5 g/L at 20 °C[4]
log Pow 1.07[4]
Vapor Pressure 1 mBar at 107.02 °C[4]
Density 1.1 g/cm³[4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

cluster_generation Waste Generation cluster_procedure Disposal Procedure cluster_disposal Final Disposal start Start: Handling this compound gen_waste Generate Waste (e.g., unused chemical, contaminated labware) start->gen_waste segregate 1. Segregate Waste (Isolate from other waste streams) gen_waste->segregate containerize 2. Containerize Waste (Use appropriate, sealed container) segregate->containerize label_waste 3. Label Container ('Hazardous Waste', Chemical Name, Date) containerize->label_waste store_waste 4. Store Safely (Designated, ventilated, secondary containment) label_waste->store_waste contact_ehs 5. Contact EHS (Arrange for waste pickup) store_waste->contact_ehs end End: Proper Disposal by Certified Personnel contact_ehs->end

Caption: Workflow for the safe disposal of chemical waste.

References

Essential Safety and Operational Guide for Handling N-2-Hydroxyethyl-val-leu-anilide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N-2-Hydroxyethyl-val-leu-anilide was found. The following guidance is based on the safety profiles of structurally similar compounds, such as N-(2-Hydroxyethyl)aniline, and general best practices for handling peptide derivatives in a laboratory setting. A thorough risk assessment should be conducted before handling this compound.

This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of your research.

I. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in both solid (lyophilized powder) and liquid (solution) forms.

PPE Category Item Specifications and Use
Eye and Face Protection Safety GogglesRequired for all handling procedures to protect against dust particles and splashes. Must meet ANSI Z87.1 standards.[1]
Face ShieldRecommended in addition to safety goggles when there is a significant risk of splashing, such as during reconstitution of the powder or when handling larger volumes.[1][2]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact.[1] For prolonged contact or when handling concentrated solutions, double-gloving is recommended. Gloves should be changed immediately upon contamination.[1][2]
Body Protection Laboratory CoatA standard laboratory coat is mandatory to protect skin and clothing from potential contamination.[1][3]
Respiratory Protection Respirator/Dust MaskRecommended when weighing or handling the lyophilized powder to prevent inhalation of fine particles.[1][2][3] The type of respirator should be determined by a risk assessment.

II. Health Hazard Information

Based on data for analogous compounds like N-(2-Hydroxyethyl)aniline, this compound may present the following hazards:

Potential Hazard Description
Acute Toxicity (Oral, Dermal) May be harmful if swallowed and toxic in contact with skin.[4][5]
Eye Damage/Irritation May cause serious eye damage or irritation.[4][5][6]
Skin Corrosion/Irritation May cause skin irritation.[6]
Skin Sensitization May cause an allergic skin reaction (sensitization) upon contact.[4]
Specific Target Organ Toxicity Prolonged or repeated exposure through inhalation, skin contact, or ingestion may cause damage to organs.[4]

III. First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air and ensure they are comfortable for breathing. If respiratory symptoms develop, seek medical attention.[3][7]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation or a rash occurs, seek medical attention.[3][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][7]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[4][7]

IV. Operational Plan: Handling and Storage

Proper handling and storage procedures are vital for both safety and maintaining the chemical's integrity.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the designated workspace (e.g., a chemical fume hood or a well-ventilated area) is clean and uncluttered.[3]

  • Don PPE: Put on all required personal protective equipment as outlined in the PPE table.[3]

  • Equilibration of Lyophilized Powder: Before opening, allow the container of the lyophilized powder to warm to room temperature in a desiccator. This prevents condensation and moisture absorption, which can degrade the compound.[1][2]

  • Weighing: Carefully weigh the desired amount of the lyophilized powder in a chemical fume hood or an enclosure with localized exhaust ventilation to minimize dust generation and inhalation.[3]

  • Reconstitution: Add the solvent to the vial containing the powder slowly and carefully to avoid splashing. Cap the vial securely and mix by gentle vortexing or sonication until the solid is fully dissolved.[1][3]

Storage Protocols:

Form Storage Condition Rationale
Lyophilized Powder For long-term storage, keep at -20°C or below in a tightly sealed container, protected from light.[1][7]To prevent degradation and maintain stability.
In Solution It is not recommended to store peptides in solution for extended periods. If necessary, prepare single-use aliquots and store them frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]To minimize degradation that can occur in solution.

V. Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Unused Compound: Unused or expired solid compound and concentrated stock solutions should be collected in a designated hazardous waste container.[2]

    • Contaminated Materials: All disposable materials that have come into contact with the compound, such as pipette tips, gloves, and empty vials, must be placed in a clearly labeled hazardous waste container.[2]

  • Waste Container Management:

    • Use appropriate, leak-proof, and clearly labeled containers for chemical waste.

    • Keep waste containers securely sealed when not in use.[3]

  • Final Disposal:

    • The primary recommended disposal method is incineration. Dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]

    • Always follow all federal, state, and local environmental regulations for hazardous waste disposal.[7]

VI. Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_disposal Disposal prep_area Clean & Prepare Workspace don_ppe Don Appropriate PPE prep_area->don_ppe equilibrate Equilibrate Lyophilized Powder don_ppe->equilibrate weigh Weigh Powder in Ventilated Area equilibrate->weigh reconstitute Reconstitute with Solvent weigh->reconstitute experiment Perform Experimental Procedures reconstitute->experiment segregate_waste Segregate Contaminated Waste experiment->segregate_waste dispose Dispose via Approved Chemical Waste Stream segregate_waste->dispose

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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Reactant of Route 1
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N-2-Hydroxyethyl-val-leu-anilide
Reactant of Route 2
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N-2-Hydroxyethyl-val-leu-anilide

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.